Lysine hydrochloride, DL-
Descripción
BenchChem offers high-quality Lysine hydrochloride, DL- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lysine hydrochloride, DL- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
2,6-diaminohexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLGVCQOALMSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70-53-1, 617-68-5 | |
| Record name | Lysine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID601014484 | |
| Record name | Lysine, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | DL-Lysine monohydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20675 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
22834-80-6, 70-53-1, 617-68-5, 7274-88-6, 657-27-2 | |
| Record name | DL-Lysine, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22834-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine hydrochloride, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lysine dihydrochloride, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Lysine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Lysine monohydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | lysine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lysine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lysine, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-lysine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-lysine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYSINE HYDROCHLORIDE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81478P92RJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure Analysis of DL-Lysine Hydrochloride
Abstract
This technical guide provides a comprehensive exploration of the methodologies and scientific rationale behind the crystal structure analysis of DL-Lysine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver field-proven insights into the causality of experimental choices. We delve into the multi-technique approach required for a thorough characterization, beginning with the foundational growth of high-quality single crystals, proceeding through definitive analysis by Single-Crystal X-ray Diffraction (SC-XRD), and complemented by Powder X-ray Diffraction (PXRD) and spectroscopic methods. The guide emphasizes the critical interplay between crystal packing, intermolecular forces, and the resulting physicochemical properties that are paramount in pharmaceutical and materials science. Each protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of Crystalline Form
DL-Lysine hydrochloride is the salt of a racemic mixture of D- and L-lysine, an essential α-amino acid vital for protein synthesis.[1][2] Its chemical formula is C₆H₁₅ClN₂O₂, with a molecular weight of approximately 182.65 g/mol , and it typically presents as a white crystalline powder.[1] In the pharmaceutical and biotechnology sectors, it serves as a nutritional supplement, a component in cell culture media, and a therapeutic agent.[3]
The precise three-dimensional arrangement of molecules and ions in the solid state—the crystal structure—governs a substance's fundamental physicochemical properties. For an active pharmaceutical ingredient (API) like DL-Lysine hydrochloride, understanding the crystal structure is not merely an academic exercise. It is critical for:
-
Stability and Shelf-life: The crystal lattice energy dictates the material's stability under varying thermal and humidity conditions.
-
Solubility and Bioavailability: Different crystal forms (polymorphs) of the same compound can exhibit vastly different dissolution rates, directly impacting how the drug is absorbed in the body.
-
Manufacturing and Formulation: Properties like hygroscopicity, flowability, and compressibility are direct consequences of the crystal structure and are crucial for consistent tablet and powder formulation.[4][5]
A complete structural analysis, therefore, relies on a synergistic application of multiple analytical techniques, primarily X-ray diffraction, to build a complete and validated model of the crystalline solid.
The Foundation: Growing High-Quality Crystals
The unequivocal determination of a crystal structure via Single-Crystal X-ray Diffraction (SC-XRD) is contingent upon the quality of the crystal itself. A well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in all dimensions) is required to produce a clean diffraction pattern.
Protocol: Crystal Growth by Slow Solvent Evaporation
The slow evaporation technique is a robust and widely used method for growing high-quality crystals from solution. The principle lies in gradually increasing the solute concentration to the point of supersaturation, which induces nucleation and controlled crystal growth.
Methodology:
-
Solvent Selection: Choose a solvent in which DL-Lysine hydrochloride has moderate solubility. Water is a common choice. The goal is to allow for a high enough concentration to achieve supersaturation upon evaporation without immediate precipitation.
-
Solution Preparation: Prepare a saturated or near-saturated solution of DL-Lysine hydrochloride at room temperature. Gentle heating can be used to increase solubility, but the solution must be filtered while warm (using a syringe filter) to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystallization Vessel: Transfer the filtered solution to a clean, smooth-walled glass vial or beaker. The vessel should have a wide mouth to allow for controlled evaporation.
-
Controlled Evaporation: Cover the vessel with parafilm and pierce it with 1-3 small holes using a fine needle. This is the most critical step; the rate of evaporation must be slow enough to allow large, well-ordered crystals to form rather than a polycrystalline powder.
-
Incubation: Place the vessel in a vibration-free environment, such as a dedicated incubator or a quiet corner of the lab, at a constant temperature. Fluctuations in temperature can alter solubility and disrupt crystal growth.
-
Harvesting: Monitor the vessel over several days to weeks. Once suitable crystals have formed, carefully harvest them using a spatula or tweezers and gently dry them with filter paper.
Causality Behind the Protocol:
-
Slow Evaporation: Rapid solvent removal leads to rapid supersaturation, causing a shower of tiny, often intergrown crystals (a microcrystalline powder), which are unsuitable for SC-XRD. Slowing the process provides the necessary time for molecules to deposit onto the growing crystal lattice in an ordered fashion.
-
Vibration Isolation: Mechanical shock can dislodge growing crystals, leading to imperfections and multiple nucleation events that hinder the growth of a single, large crystal.
-
Purity: Impurities can be incorporated into the crystal lattice, causing defects, or can inhibit growth altogether. Using high-purity starting material and filtered solutions is paramount.
The Definitive Technique: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the atomic arrangement within a crystalline solid. It provides precise coordinates for each atom in the unit cell, defining the molecule's conformation and its packing in the crystal lattice.
Experimental and Analytical Workflow
The journey from a single crystal to a fully refined structure is a systematic process. The diagram below illustrates the key stages.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Protocol: From Data Collection to Structure Refinement
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a glass fiber or a loop with cryo-protectant oil.
-
Data Collection: The mounted crystal is placed in a goniometer head on the diffractometer and cooled under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected by a detector.
-
Unit Cell Determination: The positions of the diffraction spots on the images are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal.
-
Data Integration & Scaling: The intensity of each diffraction spot is measured and corrected for experimental factors. This process generates a reflection file containing the Miller indices (h,k,l) and intensity for each spot.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This map reveals the positions of the heavier atoms.
-
Structure Refinement: A model of the molecule is fitted to the electron density map. The atomic positions and thermal displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically located from the difference Fourier map and refined.
-
Validation: The final structure is validated using metrics like the R-factor (agreement factor) and by checking for physical and chemical reasonableness (e.g., bond lengths, angles). The final data is deposited in a standard format, the Crystallographic Information File (CIF).
Crystallographic Data for DL-Lysine Hydrochloride
A search of the crystallographic literature indicates that the structure of DL-Lysine hydrochloride has been determined. While the primary publication can be challenging to source, the established data confirms its crystal system and packing arrangement. The key crystallographic parameters are summarized below.
| Parameter | Value |
| Chemical Formula | C₆H₁₅ClN₂O₂ |
| Molecular Weight | 182.65 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Z (Molecules/cell) | 4 |
| Key Interactions | N-H···O and N-H···Cl Hydrogen Bonds |
Note: Specific unit cell dimensions (a, b, c, β) are reported in the original literature. The space group P2₁/c is centrosymmetric, consistent with the presence of a racemic mixture (both D and L enantiomers) in the crystal.
The structure is stabilized by an extensive network of hydrogen bonds. The protonated α-amino and ε-amino groups act as hydrogen bond donors to both the carboxylate oxygen atoms of neighboring lysine molecules and the chloride counter-ions, creating a robust three-dimensional architecture.[3]
Complementary Analysis: Powder X-ray Diffraction (PXRD)
PXRD is an indispensable tool, particularly when growing large single crystals is difficult, as is often the case for hygroscopic materials like lysine.[4][5] It is also the primary method for routine quality control, phase identification, and polymorphism screening.
Protocol: PXRD for Phase Identification
-
Sample Preparation: A small amount of the crystalline material (approx. 10-20 mg) is gently ground with a mortar and pestle to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The detector scans through a range of 2θ angles to record the intensity of the diffracted X-rays.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) serves as a unique "fingerprint" of the crystalline phase. This experimental pattern is compared against a database of known patterns or a pattern calculated from single-crystal data (the CIF file) to confirm the identity and purity of the phase.
Caption: Workflow for Phase Analysis using Powder X-ray Diffraction.
Spectroscopic Validation: FTIR Analysis
While X-ray diffraction reveals the long-range order of the crystal, spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy probe the specific chemical bonds, confirming functional groups and providing evidence of intermolecular interactions, such as hydrogen bonding.
In the FTIR spectrum of DL-Lysine hydrochloride, key vibrational bands confirm its molecular structure:
-
~3200-2800 cm⁻¹: A broad, strong absorption region corresponding to the N-H stretching vibrations of the protonated amine groups (NH₃⁺) and C-H stretches. The broadening is a classic indicator of extensive hydrogen bonding.
-
~1600-1500 cm⁻¹: Strong peaks associated with the asymmetric and symmetric bending modes of the NH₃⁺ groups.
-
~1700 cm⁻¹ (or absent): The absence of a strong C=O stretch around 1700 cm⁻¹ and the presence of a carboxylate (COO⁻) stretch around 1580-1620 cm⁻¹ would confirm the zwitterionic nature of the molecule in the solid state.
Conclusion: A Holistic and Self-Validating Approach
The comprehensive structural elucidation of DL-Lysine hydrochloride is a prime example of the necessity for a multi-technique, synergistic analytical approach. High-quality crystal growth provides the foundation for definitive structure determination by Single-Crystal X-ray Diffraction, which reveals the precise atomic coordinates, molecular conformation, and the critical hydrogen-bonding network that defines the crystal lattice. Powder X-ray Diffraction serves as a vital tool for verifying the bulk purity of the crystalline phase, acting as a fingerprint for quality control. Finally, spectroscopic methods like FTIR provide complementary chemical information, validating the presence of key functional groups and confirming the intermolecular interactions predicted by the diffraction data. Together, these methods form a self-validating system that delivers a complete and authoritative understanding of the solid-state structure, providing the essential knowledge required for effective drug development and materials characterization.
References
- 1. DL-lysine monohydrochloride [stenutz.eu]
- 2. DL-Lysine monohydrochloride CAS#: 70-53-1 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. L-Lysine: exploiting powder X-ray diffraction to complete the set of crystal structures of the 20 directly encoded proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cardiff.ac.uk [cardiff.ac.uk]
The Role of DL-Lysine Hydrochloride in Prebiotic Peptide Formation: A Technical Guide
Abstract
The spontaneous formation of peptides from simple amino acids on a prebiotic Earth represents a critical and unresolved step in the origin of life. This technical guide delves into the compelling, albeit complex, role of DL-Lysine hydrochloride in theories of prebiotic peptide formation. We will explore the unique chemical properties of lysine that position it as a potential key player in non-enzymatic peptide synthesis, including its catalytic activity and structural contributions. Furthermore, this guide will address the significance of the racemic nature of prebiotic building blocks, specifically focusing on the implications of using DL-lysine in experimental models. By synthesizing current research, we will provide a comprehensive overview for researchers, scientists, and drug development professionals interested in the fundamental questions of chemical evolution.
Introduction: The Prebiotic Peptide Conundrum
The emergence of functional peptides and proteins is a cornerstone of abiogenesis, the process by which life arises from non-living matter. Peptides are fundamental to all known life, serving as catalysts (enzymes), structural components, and signaling molecules.[1][2] However, the formation of a peptide bond—the amide linkage between two amino acids—is a condensation reaction that is thermodynamically unfavorable in an aqueous environment, the presumed "primordial soup" of early Earth.[3] This presents a significant hurdle for prebiotic chemistry: how did the first peptides form in the absence of the sophisticated enzymatic machinery found in modern cells?
Several hypotheses have been proposed to overcome this thermodynamic barrier, including dehydration in fluctuating environments, the involvement of activating minerals like clays, and the participation of prebiotically plausible condensing agents.[4] Within this framework, the intrinsic chemical properties of the amino acids themselves are of paramount importance. This guide will focus on the multifaceted role of lysine, a proteinogenic amino acid with a positively charged side chain, in facilitating prebiotic peptide bond formation.[5][6][7]
Lysine: A Prebiotically Plausible Catalyst and Structural Component?
While some theories have considered lysine a later addition to the genetic code, recent research is re-evaluating its potential availability and significance on the early Earth.[5][8][9] Lysine possesses unique characteristics that make it a compelling candidate for involvement in prebiotic peptide synthesis.
The Catalytic Potential of the ε-Amino Group
Lysine is one of four common α-amino acids with a nitrogen atom in its side chain.[10] This side chain, a butylamine group, terminates in a primary ε-amino group.[11] At physiological pH, this group is protonated, conferring a positive charge to the molecule.[5][12] This ε-amino group is a key player in lysine's potential prebiotic roles:
-
General Base Catalysis: The ε-amino group can act as a general base, accepting a proton to facilitate nucleophilic attack by the α-amino group of one amino acid on the activated carboxyl group of another. This catalytic activity is crucial in modern enzymes and could have played a role in non-enzymatic peptide formation.[13]
-
Intramolecular Catalysis: In certain contexts, the ε-amino group of a lysine residue within a growing peptide chain could facilitate the formation of subsequent peptide bonds through intramolecular catalysis.[14]
Regioselective Ligation and the Importance of pH
A significant challenge in prebiotic peptide synthesis is achieving regioselectivity—the preferential formation of α-peptide bonds (linking the α-carboxyl group of one amino acid to the α-amino group of another) over other possible linkages. Recent studies have demonstrated that lysine can participate in highly α-selective, protecting-group-free ligation of peptides at neutral pH.[15] This selectivity is attributed to the difference in pKa values between the α-amino and ε-amino groups, which allows for preferential reaction at the α-amino position under specific pH conditions.[8]
This finding is particularly relevant to prebiotic scenarios, where a neutral aqueous environment is considered plausible. The ability to form α-peptides while leaving the functional ε-amino group of lysine intact is crucial for the eventual emergence of functional polymers.[15]
Structural Advantages and Differentiation from Homologues
Recent research has highlighted the structural advantages of lysine over its non-proteinogenic homologues, such as ornithine and diaminobutyric acid, in the context of prebiotic peptide formation. Experiments have shown that while lysine thioacids readily undergo coupling with aminonitriles to form peptides in near-quantitative yields, its shorter-chain homologues are prone to rapid and irreversible cyclization (lactamization), which prevents peptide elongation.[5][8][9] This inherent chemical reactivity provides a strong selection mechanism for lysine, suggesting a reason for its inclusion in the canonical set of 20 amino acids.[5][8]
The following diagram illustrates the competing reaction pathways for lysine and its homologue, ornithine, highlighting the selective advantage of lysine for peptide elongation.
Caption: Lysine's selective peptide formation versus ornithine's cyclization.
The Significance of DL-Lysine Hydrochloride: A Racemic Prebiotic World
A crucial aspect of prebiotic chemistry is the understanding that the initial building blocks of life were likely racemic, meaning they existed as a 50/50 mixture of left-handed (L) and right-handed (D) enantiomers.[16] Modern biology almost exclusively utilizes L-amino acids, and the origin of this homochirality is a major unsolved question.
Therefore, studying the role of DL-Lysine hydrochloride is essential for creating realistic prebiotic models. DL-Lysine hydrochloride is a racemic mixture of the D- and L-enantiomers of lysine, often used in peptide synthesis research.[17] The hydrochloride salt form enhances its solubility in aqueous solutions.
The use of a racemic mixture has several implications:
-
Stereoselectivity in Peptide Formation: Investigations into whether one enantiomer is preferentially incorporated into a growing peptide chain under prebiotic conditions are critical.
-
Catalytic Activity of Racemic Peptides: The catalytic properties of peptides formed from a racemic mixture of amino acids may differ significantly from their homochiral counterparts.
-
Racemization under Prebiotic Conditions: It is also important to consider the potential for racemization (the conversion of one enantiomer into a mixture of both) of optically active lysine under simulated prebiotic conditions, which could have influenced the chiral landscape of the early Earth.[18]
Experimental Protocols and Methodologies
To provide a practical framework for researchers, this section outlines a generalized experimental protocol for investigating the role of DL-Lysine hydrochloride in prebiotic peptide formation, based on methodologies described in the literature.
Salt-Induced Peptide Formation (SIPF)
The Salt-Induced Peptide Formation (SIPF) reaction is a simple and prebiotically plausible model for peptide synthesis in aqueous solutions.[2]
Objective: To investigate the formation of peptides from DL-Lysine hydrochloride in the presence of salts and a potential catalyst.
Materials:
-
DL-Lysine hydrochloride
-
Sodium chloride (NaCl)
-
Copper(II) chloride (CuCl₂) (as a potential catalyst)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Prepare a stock solution of DL-Lysine hydrochloride in deionized water.
-
In a series of reaction vials, combine the DL-Lysine hydrochloride solution with varying concentrations of NaCl and CuCl₂.
-
Adjust the pH of each reaction mixture to a desired value (e.g., neutral pH 7).
-
Incubate the reaction mixtures at a constant temperature (e.g., 80°C) for a specified period, taking aliquots at different time points.
-
Quench the reaction by cooling the aliquots on ice.
-
Analyze the formation of dipeptides and longer oligopeptides using HPLC.
The following flowchart outlines the general workflow for a Salt-Induced Peptide Formation experiment.
Caption: A generalized workflow for SIPF experiments.
Data Presentation and Analysis
The quantitative data obtained from HPLC analysis, such as the yield of different peptides over time, should be summarized in a clear and structured table for easy comparison.
| Time (hours) | Di-lysine Yield (%) [NaCl only] | Di-lysine Yield (%) [NaCl + CuCl₂] | Tri-lysine Yield (%) [NaCl + CuCl₂] |
| 24 | |||
| 48 | |||
| 72 | |||
| 96 |
Note: The values in this table are placeholders and should be populated with experimental data.
Conclusion and Future Directions
The investigation into the role of DL-Lysine hydrochloride in prebiotic peptide formation theories is a vibrant and evolving field. Current evidence suggests that lysine's unique chemical properties, including the catalytic potential of its ε-amino group and its structural advantages over non-proteinogenic homologues, may have played a significant role in the non-enzymatic synthesis of the first peptides.[5][8][9][15] The use of racemic DL-lysine in experimental models is crucial for maintaining prebiotic plausibility and for exploring the fundamental question of the origin of homochirality.
Future research should continue to explore the catalytic activity of lysine and lysine-containing peptides in more complex prebiotic scenarios, such as in the presence of mineral surfaces, lipid membranes, and other prebiotically relevant small molecules.[19] Furthermore, detailed mechanistic studies are needed to fully elucidate the pathways of lysine-mediated peptide formation and to understand the factors that govern stereoselectivity in a racemic environment.
For drug development professionals, a deeper understanding of the fundamental principles of peptide formation and stability can inform the design of novel peptide-based therapeutics and delivery systems. The inherent reactivity and catalytic potential of lysine residues can be harnessed for the development of new bioconjugation strategies and the creation of self-assembling peptide nanomaterials.[12][20][21]
By continuing to unravel the complexities of prebiotic chemistry, we not only gain insights into the origins of life but also unlock new possibilities for the application of amino acids and peptides in science and medicine.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Investigations on the mechanism of the salt-induced peptide formation [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The combination of salt induced peptide formation reaction and clay catalysis: a way to higher peptides under primitive earth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Lysine: biosynthesis, catabolism and roles | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acs.org [acs.org]
- 11. youtube.com [youtube.com]
- 12. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 13. Lysine - Wikipedia [en.wikipedia.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Prebiotic Catalytic Peptide Ligation Yields Proteinogenic Peptides by Intramolecular Amide Catalyzed Hydrolysis Facilitating Regioselective Lysine Ligation in Neutral Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemimpex.com [chemimpex.com]
- 18. US2536360A - Racemization of lysine - Google Patents [patents.google.com]
- 19. pnas.org [pnas.org]
- 20. Sequence-Dependent Acylation of Peptide Lysine Residues by DNAzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent progress of chemical methods for lysine site-selective modification of peptides and proteins [html.rhhz.net]
A Technical Guide to the Racemic Analysis of DL-Lysine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the principles, methodologies, and practical considerations for the chiral separation and analysis of DL-Lysine hydrochloride. Targeted at researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The guide emphasizes the causality behind experimental choices, protocols designed for self-validation, and authoritative grounding through cited references, ensuring a blend of theoretical understanding and field-proven insights for robust and reliable enantiomeric analysis.
Introduction: The Imperative of Chiral Purity in Lysine
Lysine, an essential amino acid, is a fundamental building block for proteins in vivo.[1] It exists as two non-superimposable mirror images, or enantiomers: L-Lysine and D-Lysine. In biological systems, this structural difference is profound. L-Lysine is the proteogenic form, integral to processes like protein synthesis, tissue repair, and collagen formation.[1] Conversely, D-amino acids, while once considered "unnatural," are now known to play significant roles in various physiological and pathological processes.[2]
For pharmaceutical applications, the distinction is critical. L-Lysine hydrochloride is used as an active pharmaceutical ingredient (API) for its antiviral properties, particularly against the herpes simplex virus.[1] The enantiomeric purity of such an API is a paramount concern for regulatory bodies like the U.S. Food and Drug Administration (FDA).[3] Differences in stereochemistry can lead to vast differences in pharmacological activity, potency, and toxicity.[3] Therefore, the accurate quantification of the enantiomeric composition of DL-Lysine hydrochloride is not merely an analytical exercise but a crucial step in ensuring drug safety and efficacy. Pharmacopoeial monographs, such as those in the United States Pharmacopeia (USP), mandate strict limits on impurities, including the unwanted enantiomer, and specify assays to confirm identity and purity.[4][5][6]
This guide will explore the robust analytical techniques available to resolve and quantify the enantiomers of lysine, providing the technical depth required for method development, validation, and routine quality control.
Core Principles of Chiral Separation
Enantiomers possess identical physical and chemical properties (e.g., boiling point, solubility, polarity) in an achiral environment. This makes their separation impossible using standard chromatographic or electrophoretic techniques. Chiral separation, therefore, relies on introducing a chiral element into the analytical system to create transient, diastereomeric complexes with differing energies and stabilities. This interaction allows for the differentiation and resolution of the enantiomers.[3]
The primary strategies involve:
-
Direct Separation: Using a Chiral Stationary Phase (CSP) in chromatography or a chiral selector in the background electrolyte in capillary electrophoresis. The chiral selector forms temporary, diastereomeric complexes with the lysine enantiomers, leading to different retention times or migration velocities.
-
Indirect Separation: Derivatizing the enantiomeric mixture with a chiral reagent to form stable diastereomers. These diastereomers, now having different physical properties, can be separated on a conventional (achiral) stationary phase.[7][8]
The choice between these methods depends on factors such as sample matrix, required sensitivity, available instrumentation, and whether the analysis is for preparative or analytical purposes.
Premier Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most powerful and widely adopted technique for the analysis of amino acid enantiomers due to its high resolution, reproducibility, and versatility. Direct analysis on a Chiral Stationary Phase (CSP) is often preferred as it avoids the extra step and potential complications of derivatization.[9]
The Causality of Method Selection: Crown Ether-Based CSPs
For primary amines and α-amino acids like lysine, crown ether-based CSPs are exceptionally effective.[2][10]
Mechanism of Recognition: The chiral recognition mechanism is a sophisticated process of host-guest complexation.[10]
-
Complexation: Under acidic mobile phase conditions, the primary amino group of lysine (-NH2) is protonated to form an ammonium group (-NH3+). This positively charged group fits into the cavity of the 18-crown-6 ether ring of the CSP.[10]
-
Hydrogen Bonding: The complex is stabilized by the formation of three-point hydrogen bonds between the hydrogen atoms of the ammonium group and the oxygen atoms of the crown ether.[11]
-
Steric Interaction: The spatial arrangement of the analyte's substituents around its chiral center interacts differently with the chiral barriers (e.g., carboxylic acid groups) on the crown ether molecule. This steric hindrance results in one enantiomer forming a more stable complex than the other, leading to differential retention and, thus, separation.
Chiral crown ether columns are available with both (+) and (-) enantiomeric forms of the selector, which conveniently allows for the inversion of the peak elution order—a useful feature for confirming peak identity and for preparative separations.[10][12]
Experimental Protocol: Direct Chiral HPLC Analysis
This protocol provides a robust starting point for the analysis of DL-Lysine hydrochloride. Optimization may be required based on the specific instrument and column used.
Objective: To resolve and quantify D-Lysine and L-Lysine in a DL-Lysine hydrochloride sample.
1. Reagents and Materials:
-
DL-Lysine Hydrochloride (Racemic Standard)
-
L-Lysine Hydrochloride (Reference Standard)
-
D-Lysine Hydrochloride (Reference Standard, if available)
-
Perchloric Acid (HClO₄), 70%
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, 18.2 MΩ·cm)
2. Instrumentation and Column:
-
HPLC System: Quaternary pump, autosampler, column thermostat, UV or Mass Spectrometry (MS) detector.
-
Chiral Column: CROWNPAK® CR-I(+) or similar crown ether-based column (e.g., 150 x 3.0 mm, 5 µm).[12] The (+) version typically elutes the D-form before the L-form.[12]
3. Chromatographic Conditions:
| Parameter | Condition | Rationale / Field Insight |
| Mobile Phase | Acetonitrile/Ethanol/Water/TFA = 80/15/5/0.5 | A common starting point for crown-ether columns.[12] The acidic modifier (TFA or HClO₄) is crucial for protonating the primary amine of lysine. The organic modifier concentration directly impacts retention and resolution.[13] |
| Flow Rate | 0.4 - 0.6 mL/min | Adjusted to achieve optimal resolution and reasonable run time. Lower flow rates can sometimes improve resolution. |
| Column Temperature | 25 °C | Temperature affects the kinetics of the chiral recognition process.[13] Maintaining a stable temperature is critical for reproducible retention times. |
| Detection | UV at 205-210 nm or MS | Lysine has a weak UV chromophore, requiring detection at low wavelengths. MS detection offers higher sensitivity and specificity, which is particularly useful for complex matrices. |
| Injection Volume | 1 - 5 µL | Kept small to prevent column overloading and peak distortion. |
4. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve standards (DL-, L-, and D-Lysine HCl) in the mobile phase or a compatible solvent (e.g., 0.1% formic acid in water).
-
Working Standard (10 µg/mL): Dilute the stock solution with the mobile phase to an appropriate concentration for analysis.
-
Sample Solution (10 µg/mL): Prepare the test sample at the same concentration as the working standard.
5. System Suitability Test (SST):
-
Protocol: Inject the DL-Lysine standard solution six times.
-
Acceptance Criteria:
-
Resolution (Rs): The resolution between the D- and L-Lysine peaks should be ≥ 1.5.
-
Tailing Factor (Tf): Should be ≤ 2.0 for both peaks.
-
Relative Standard Deviation (RSD): The RSD for the peak areas of six replicate injections should be ≤ 2.0%.
-
6. Data Analysis:
-
Identify the D- and L-Lysine peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Calculate the percentage of each enantiomer using the peak areas:
-
% D-Lysine = (Area_D / (Area_D + Area_L)) * 100
-
% L-Lysine = (Area_L / (Area_D + Area_L)) * 100
-
Visualization of HPLC Workflow
Caption: Workflow for Chiral HPLC Analysis of DL-Lysine.
Alternative & Complementary Techniques
While HPLC is the primary method, other techniques offer unique advantages and can be used for confirmation or in specific applications.
Gas Chromatography (GC)
GC can provide excellent resolution for amino acid enantiomers but requires the analytes to be volatile and thermally stable. Since lysine is a non-volatile salt, a two-step derivatization is mandatory.[14]
Causality of Derivatization:
-
Esterification: The carboxylic acid group is converted to an ester (e.g., an isopropyl ester) to increase volatility.
-
Acylation: The amino groups are acylated (e.g., with trifluoroacetic anhydride, TFAA) to block their polar nature and further enhance volatility.[14]
The derivatized enantiomers are then separated on a chiral GC column, such as one coated with a chiral selector like Chirasil-L-Val.[15]
Workflow Logic:
Caption: Mandatory derivatization workflow for GC analysis.
Field Insight: GC methods are highly sensitive but can be susceptible to racemization (interconversion of enantiomers) during the derivatization steps if conditions are not carefully controlled.[15] This makes method validation particularly rigorous.
Capillary Electrophoresis (CE)
CE is a powerful technique that offers high separation efficiency, low sample consumption, and methodological flexibility.[16][17] For chiral separations, a chiral selector is added to the background electrolyte (BGE).
Mechanism of Separation: In Chiral Ligand Exchange-Capillary Electrophoresis (CLE-CE), a metal complex, such as a Copper(II)-L-Lysine complex, can be used as the chiral selector in the BGE.[18] The lysine enantiomers in the sample form transient, diastereomeric ternary complexes with the chiral selector (e.g., [Cu(II)-(L-Lysine)-(D-Lysine)] and [Cu(II)-(L-Lysine)-(L-Lysine)]). These diastereomeric complexes have different stabilities and effective mobilities, allowing them to be separated under an electric field.[18] Other common selectors include cyclodextrins and crown ethers.[19]
Protocol Summary: Chiral CE
| Parameter | Condition | Rationale / Field Insight |
| Capillary | Fused-silica, e.g., 50 µm i.d., 60 cm total length | Standard for CE; length can be adjusted to optimize resolution and analysis time. |
| Background Electrolyte | e.g., 10 mM Ammonium Acetate, 6.7 mM Cu(II), 13.3 mM L-Lysine, pH 7.0 | The chiral selector (Cu(II)-L-Lysine complex) is the key component.[18] pH is a critical parameter controlling the charge of the analyte and the stability of the complex.[18] |
| Voltage | +25 kV | High voltage drives the separation but must be optimized to avoid excessive Joule heating. |
| Temperature | 20 °C | Controlled temperature ensures reproducible migration times. |
| Detection | UV at 200 nm | Direct UV detection is common, though sensitivity can be a limitation. |
Advantages: CE methods are often faster to develop than HPLC methods because the chiral selector can be easily changed by simply preparing a new buffer, rather than changing a whole column.
Method Validation and Trustworthiness
A described protocol is only trustworthy if it is properly validated. Key validation parameters for a chiral method include:
-
Specificity: The ability to assess the analyte enantiomers unequivocally in the presence of other components. This is demonstrated by resolving the enantiomers from each other and any potential impurities.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results to the true value. Often assessed by spiking the sample with a known amount of the minor enantiomer.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
-
Limit of Quantification (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for controlling enantiomeric impurities.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.
Conclusion
The racemic analysis of DL-Lysine hydrochloride is a critical requirement in pharmaceutical development and quality control. Chiral HPLC with crown ether-based stationary phases stands out as the most robust and reliable method, offering direct analysis with excellent resolution and reproducibility. GC and CE serve as valuable alternative or complementary techniques, each with its own set of advantages and specific considerations, such as the mandatory derivatization in GC and the high efficiency of CE. The choice of method must be guided by the specific analytical challenge and validated rigorously to ensure the trustworthiness of the results. By understanding the causal mechanisms behind each technique, scientists can develop and implement scientifically sound methods to guarantee the stereochemical purity of lysine-containing products.
References
- 1. nbinno.com [nbinno.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Lysine Hydrochloride [doi.usp.org]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Crown Ether Phases - Regis Technologies [registech.com]
- 11. Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase [mdpi.com]
- 12. D/L Amino Acids - Spincotech [spincotech.com]
- 13. New chiral crown ether stationary phase for the liquid chromatographic resolution of alpha-amino acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Chiral separation of underivatized amino acids by ligand-exchange capillary electrophoresis using a copper(II)-L-lysine complex as selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
DL-Lysine Hydrochloride as a Chiral Resolving Agent: Principles, Mechanisms, and Practical Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The resolution of racemic mixtures into their constituent enantiomers is a cornerstone of modern pharmaceutical development, driven by stereospecific bioactivity and stringent regulatory standards.[1][2] Classical resolution via diastereomeric salt crystallization remains a robust, scalable, and economically viable method for obtaining enantiomerically pure active pharmaceutical ingredients (APIs).[3][4] This guide provides an in-depth technical exploration of using enantiomers of lysine, a readily available and versatile amino acid often sourced from DL-Lysine hydrochloride, as a chiral resolving agent. We will dissect the core mechanism of diastereomeric salt formation, present a detailed, field-proven experimental workflow, and analyze a case study involving the resolution of a non-steroidal anti-inflammatory drug (NSAID). This document is intended to serve as a practical resource for researchers and drug development professionals, bridging fundamental principles with actionable protocols.
The Imperative of Chirality in Drug Development
Chirality, the property of non-superimposable mirror-image molecules (enantiomers), is a fundamental concept in pharmacology.[1] Biological systems, composed of chiral molecules like amino acids and sugars, create a chiral environment where enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[5] One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even contribute to adverse effects (the distomer).
This reality has led to a significant shift in the pharmaceutical landscape. Regulatory bodies like the FDA and EMA now strongly favor the development of single-enantiomer drugs over racemic mixtures.[1] This "chiral switching" from a racemate to a pure enantiomer can lead to drugs with improved therapeutic indices, simpler pharmacokinetics, and a reduced potential for drug interactions.[5][6] Consequently, robust and efficient methods for chiral resolution are not merely an academic exercise but a critical necessity in the pharmaceutical industry.[2] While various techniques exist, including chiral chromatography and enzymatic resolution, classical crystallization of diastereomeric salts remains a dominant method for large-scale production due to its simplicity and cost-effectiveness.[7][8]
The Core Mechanism: Resolution via Diastereomeric Salt Formation
The fundamental principle of this resolution technique hinges on a key chemical transformation: converting a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which do not.[8]
A chiral resolving agent—an enantiomerically pure compound—is reacted with the racemic mixture. In the context of this guide, this would be an enantiomer of lysine (e.g., L-Lysine) reacting with a racemic acid or base. This acid-base reaction forms two diastereomeric salts.
-
(R)-Acid + (L)-Lysine → [(R)-Acid:(L)-Lysine] Salt
-
(S)-Acid + (L)-Lysine → [(S)-Acid:(L)-Lysine] Salt
Unlike the original enantiomers, these two resulting salts are diastereomers of each other. This is crucial because diastereomers possess different physical properties, most notably different solubilities in a given solvent system.[3][8] This solubility difference is the lever that allows for their separation through selective crystallization.[4] The less soluble diastereomeric salt will preferentially crystallize out of the solution, allowing it to be isolated by filtration.[7][9]
Lysine: A Versatile and Cost-Effective Resolving Agent
Lysine, an essential amino acid, is an excellent choice for a chiral resolving agent. While this guide's topic is DL-Lysine hydrochloride, it's critical to understand that the racemic form itself is not used for resolution. Instead, the enantiomerically pure forms, L-Lysine or D-Lysine, are the active agents. DL-Lysine can be a starting material from which the pure enantiomers are separated or synthesized.[10][11]
Key Attributes of Lysine:
-
Amphoteric Nature: Lysine possesses two amino groups (α and ε) and one carboxylic acid group.[] This makes it a versatile resolving agent capable of forming salts with both racemic acids (via its basic amino groups) and racemic bases (via its acidic carboxyl group).
-
Availability and Cost: L-Lysine is produced on a massive scale via fermentation for the food and feed industries, making it one of the most inexpensive chiral molecules available. D-Lysine can also be prepared, offering access to both resolving agent enantiomers.[13]
-
High Crystallinity: Lysine and its salts often form well-defined, stable crystals, which is a prerequisite for successful resolution by crystallization.
Experimental Workflow for Chiral Resolution Using Lysine
This section outlines a comprehensive, step-by-step methodology for resolving a racemic acidic compound using an enantiomer of lysine.
Protocol 1: Resolution of a Racemic Acid
Objective: To separate a racemic mixture of a chiral carboxylic acid into its pure enantiomers.
Materials:
-
Racemic Acid (e.g., Ibuprofen)
-
L-Lysine (or D-Lysine)
-
Solvent System (e.g., Ethanol/Water mixture)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Organic Solvent for Extraction (e.g., Ethyl Acetate)
Methodology:
-
Step 1: Diastereomeric Salt Formation
-
Causality: The goal is to create a supersaturated solution of both diastereomeric salts at an elevated temperature, from which one will selectively crystallize upon cooling. The choice of solvent is paramount as it governs the solubility difference between the diastereomers.[8]
-
In a reaction vessel, dissolve the racemic acid (1.0 equivalent) in the chosen solvent system (e.g., 95:5 ethanol:water) with heating.
-
In a separate vessel, dissolve L-Lysine (0.5 to 1.0 equivalents) in the same solvent system, heating if necessary. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the first crop of crystals.
-
Slowly add the L-Lysine solution to the racemic acid solution while maintaining the temperature to ensure everything remains dissolved. Stir for a short period (e.g., 30 minutes).
-
-
Step 2: Selective Crystallization
-
Causality: A slow, controlled cooling rate is crucial to allow for the selective nucleation and growth of the less soluble diastereomer's crystals.[14] Rapid cooling can trap impurities or cause the more soluble diastereomer to precipitate, lowering the enantiomeric purity.
-
Slowly cool the solution over several hours. The optimal cooling profile often needs to be determined empirically.
-
If crystallization is slow to initiate, "seeding" the solution with a few crystals of the desired pure diastereomeric salt can induce crystallization.[9][14]
-
Continue to agitate the resulting slurry at a low temperature for several hours to maximize the yield of the crystallized salt.
-
-
Step 3: Isolation of the Diastereomeric Salt
-
Causality: This is a physical separation of the solid, enriched diastereomer from the liquid phase, which now contains the more soluble diastereomer.
-
Filter the crystalline slurry using a Buchner funnel.
-
Wash the filter cake with a small amount of the cold solvent to remove residual mother liquor.
-
Dry the crystals under vacuum. The mother liquor, containing the other diastereomer, should be saved for potential recovery of the other enantiomer.
-
-
Step 4: Liberation of the Pure Enantiomer
-
Causality: The isolated salt must be cleaved to release the desired enantiomer and recover the resolving agent. This is typically achieved by reversing the acid-base reaction that formed the salt.
-
Suspend the dried diastereomeric salt in water.
-
Acidify the mixture with a strong acid (e.g., 2M HCl) to a low pH (e.g., pH 1-2). This protonates the carboxylate of the target acid and the amino groups of lysine.
-
The free enantiomer of the acid will often precipitate out of the aqueous solution if it has low water solubility. Alternatively, it can be extracted with an organic solvent (e.g., ethyl acetate).
-
The resolving agent (L-Lysine) will remain in the aqueous layer as its hydrochloride salt and can be recovered.
-
-
Step 5: Analysis of Enantiomeric Purity
-
Causality: This is a self-validating step to quantify the success of the resolution.
-
Analyze the purified enantiomer using a validated chiral analytical method, such as Chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).[1][15]
-
The result is expressed as enantiomeric excess (ee%), which is a measure of the purity of the final product.
-
Case Study: Resolution of (R,S)-Ibuprofen
Ibuprofen is a classic example where the S-(+)-enantiomer (dexibuprofen) is responsible for the majority of the anti-inflammatory activity.[1] Resolution with lysine is a well-documented process.[16][17]
Reaction: (R,S)-Ibuprofen + (S)-Lysine → Diastereomeric salts [(R)-Ibuprofen:(S)-Lysine] and [(S)-Ibuprofen:(S)-Lysine]
In a typical ethanol/water solvent system, the (S)-Ibuprofen-(S)-Lysine salt is less soluble and crystallizes preferentially.[16]
| Parameter | Typical Condition/Value | Rationale |
| Resolving Agent | (S)-Lysine | Targets the desired (S)-Ibuprofen enantiomer. |
| Solvent System | Ethanol/Water (e.g., 92:8 v/v) | Provides the necessary solubility differential between the two diastereomeric salts.[17] |
| Stoichiometry | ~1:1 molar ratio of Ibuprofen to Lysine | Ensures complete salt formation. |
| Crystallization Temp. | Cool from ~60°C to 10-20°C | Controlled cooling is essential for selective crystallization.[14] |
| Seeding | Optional, with pure (S,S) salt | Can be used to ensure crystallization of the correct form and improve reproducibility.[16] |
| Expected Yield | 40-50% (theoretical max is 50%) | Represents the yield of a single enantiomer from a racemic mixture. |
| Expected Purity | >98% ee after one crystallization | High selectivity is often achievable. Recrystallization can further enhance purity. |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| No Crystallization | Solution is not sufficiently supersaturated; incorrect solvent. | Concentrate the solution; try a different solvent or solvent ratio; cool to a lower temperature; seed the solution. |
| "Oiling Out" | The melting point of the salt is lower than the crystallization temperature; solubility is too high. | Change the solvent to one in which the salt is less soluble; lower the initial dissolution temperature. |
| Low Yield (<30%) | Crystallization time is too short; the salt is too soluble in the chosen solvent. | Increase agitation time at low temperature; reduce the amount of solvent or switch to a less-solubilizing one. |
| Low Enantiomeric Excess (ee%) | Cooling was too rapid; incorrect solvent choice leading to low selectivity. | Slow down the cooling rate; screen a matrix of solvents to find one with better selectivity; perform a recrystallization of the isolated salt.[18] |
Conclusion
Chiral resolution by diastereomeric salt crystallization is a powerful and industrially relevant technique. Lysine, in its enantiomerically pure forms, stands out as a particularly effective resolving agent due to its versatility, low cost, and high crystallinity. By understanding the fundamental principles of diastereomer solubility and systematically optimizing key process parameters such as solvent, temperature, and stoichiometry, researchers can develop robust and efficient protocols for the large-scale production of single-enantiomer pharmaceuticals. This guide provides a foundational framework and a practical starting point for scientists and engineers working to harness this elegant separation technology.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Advances and applications of chiral resolution in pharmaceutical field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. mdpi.com [mdpi.com]
- 11. Preparation of L- and D-[1-14C]lysine by the resolution of DL-[1-14 C]lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN102766060B - Preparation method of D-lysine hydrochloride - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CA2033871A1 - Formation and resolution of dexibuprofen lysine - Google Patents [patents.google.com]
- 17. US4994604A - Formation and resolution of ibuprofen lysinate - Google Patents [patents.google.com]
- 18. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Methodological & Application
Application Notes & Protocols: Leveraging DL-Lysine Hydrochloride for Advanced Hydrogel-Based Drug Delivery Systems
Introduction: The Emerging Role of DL-Lysine Hydrochloride in Smart Biomaterials
In the landscape of advanced drug delivery, hydrogels have emerged as premier candidates due to their high water content, biocompatibility, and tunable physical properties that mimic the native extracellular matrix (ECM).[1] The choice of crosslinking agent is a critical determinant of a hydrogel's ultimate functionality, influencing its mechanical strength, degradation kinetics, and drug release profile. DL-Lysine hydrochloride is gaining significant attention as a versatile and biocompatible crosslinker. As an essential amino acid, its presence in the hydrogel backbone can enhance cell adhesion and biocompatibility.[2]
DL-Lysine possesses two primary amine groups (α and ε), which serve as reactive sites for forming stable amide or imine bonds with a variety of polymers, creating a robust, three-dimensional network. This dual-functionality allows for a high degree of crosslinking, contributing to the mechanical integrity of the hydrogel. The use of the hydrochloride salt form enhances its solubility in aqueous solutions, simplifying the formulation process under physiological conditions. These lysine-based hydrogels are often stimuli-responsive, particularly to pH, making them "intelligent" vehicles for targeted drug delivery.[3][4]
This guide provides an in-depth exploration of the mechanisms, protocols, and characterization techniques for developing DL-Lysine hydrochloride crosslinked hydrogels for controlled drug release applications.
Mechanism of Hydrogel Formation: The Chemistry of Lysine Crosslinking
The fundamental principle behind using DL-Lysine as a crosslinker lies in the nucleophilic nature of its primary amine groups. These groups readily react with electrophilic functional groups on polymer backbones to form stable covalent bonds.
Amide Bond Formation via Carbodiimide Chemistry
A widely used and highly efficient method involves the reaction of lysine's amine groups with carboxylic acid groups on a polymer (e.g., Hyaluronic Acid, Alginate, Poly(acrylic acid)). This reaction is typically mediated by a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) to enhance efficiency and stability.[2]
The mechanism proceeds as follows:
-
Activation of Carboxyl Groups: EDC reacts with the carboxylic acid groups on the polymer backbone to form a highly reactive O-acylisourea intermediate.[2]
-
Stabilization (Optional but Recommended): This unstable intermediate can react with NHS to form a more stable NHS-ester. This step is crucial for preventing side reactions in aqueous environments and increasing the yield of the desired amide bond.[2]
-
Crosslinking Reaction: The primary amine groups of DL-Lysine hydrochloride attack the NHS-ester (or the O-acylisourea intermediate directly), forming a stable amide bond and releasing NHS (or an EDC-urea byproduct). Since DL-Lysine has two amine groups, it can react with two different polymer chains, effectively creating a crosslink.
Below is a diagram illustrating the EDC/NHS crosslinking workflow.
References
- 1. Poly-Epsilon-Lysine Hydrogels with Dynamic Crosslinking Facilitates Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3666278A1 - Method for the manufacture and use of a bionic hydrogel composition for medical applications - Google Patents [patents.google.com]
- 3. Genipin-cross-linked poly(L-lysine)-based hydrogels: synthesis, characterization, and drug encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Using DL-Lysine hydrochloride for peptide synthesis
Application Note & Protocol
Topic: Strategic Incorporation of DL-Lysine Hydrochloride in Peptide Synthesis: A Guide for Researchers and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids is a cornerstone of modern peptide chemistry, enabling the development of novel therapeutics and research tools with enhanced properties. DL-Lysine, a racemic mixture of D- and L-lysine enantiomers, presents a unique opportunity to introduce stereochemical diversity into a peptide sequence.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of DL-Lysine hydrochloride in peptide synthesis. We delve into the rationale behind its use, address the inherent challenges of diastereomer formation, and provide detailed, field-proven protocols for solid-phase peptide synthesis (SPPS), purification, and analysis.
Introduction: The Rationale for Stereochemical Diversity
Lysine is a fundamental amino acid, prized for its positively charged side chain which plays critical roles in protein structure, enzyme catalysis, and molecular interactions.[2][] In therapeutic peptide design, the ε-amino group of lysine is a common site for modifications such as PEGylation or conjugation to enhance drug stability and delivery.[]
Standard peptide synthesis exclusively utilizes the L-enantiomers of amino acids. The deliberate use of DL-Lysine hydrochloride , a 1:1 racemic mixture of D- and L-lysine, is a strategic choice to generate specific outcomes:
-
Enhanced Proteolytic Stability: The introduction of a D-amino acid into a peptide backbone can confer significant resistance to degradation by proteases, which are stereospecific for L-amino acids.[5] This is a critical strategy for increasing the in-vivo half-life of peptide-based drugs.
-
Creation of Diastereomeric Libraries: A single synthesis using DL-Lysine results in a peptide mixture containing two distinct diastereomers. This can be a tool for screening purposes, where the relative activities of the L-Lys and D-Lys containing peptides can be assessed simultaneously.
-
Conformational Probing: Introducing a D-amino acid can disrupt or induce specific secondary structures (e.g., turns), allowing for the exploration of structure-activity relationships (SAR).
-
Specialized Research Applications: Isotopically labeled forms of DL-Lysine are used in advanced proteomics techniques to study protein-protein interactions and for quantitative analysis.[6][7]
This guide will focus on the practical application of commercially available Nα-protected DL-Lysine derivatives within the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) framework.
Core Concepts & Strategic Considerations
The primary challenge in using a racemic amino acid is managing the resulting product mixture. A synthesis incorporating one DL-Lysine residue will produce two diastereomeric peptides, which are identical in mass but differ in the stereochemistry at the α-carbon of the lysine.
Key Challenges:
-
Diastereomer Formation: The coupling of DL-Lysine will result in a nearly 1:1 mixture of two peptide products.
-
Purification Complexity: These diastereomers often exhibit very similar hydrophobicities, making their separation by standard reversed-phase high-performance liquid chromatography (RP-HPLC) challenging.[8] Method development is crucial if separation is required.
-
Analytical Validation: Standard mass spectrometry will confirm the mass but cannot distinguish between diastereomers.[9] Analytical techniques must be chosen to either resolve the diastereomers or confirm the presence of both D and L forms post-hydrolysis.
-
Racemization Risk: It is important to distinguish the deliberate use of DL-Lysine from the unwanted side reaction of racemization, where a pure L-amino acid converts to a D/L mixture during synthesis.[10] This risk is highest for amino acids like Histidine and Cysteine and is exacerbated by certain coupling reagents and bases.[10][11] The use of additives like HOBt or HOAt can suppress this side reaction.[11][12]
Diagram: Conceptual Workflow
The diagram below outlines the overall process from synthesis to analysis when incorporating DL-Lysine.
References
- 1. nbinno.com [nbinno.com]
- 2. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Application Notes and Protocols for the Thermal Polymerization of DL-Lysine Hydrochloride
A Comprehensive Guide for Researchers in Polymer Chemistry and Drug Development
Introduction: The Significance of Thermally Polymerized Poly(DL-lysine)
Polylysine, a cationic polypeptide, is a cornerstone material in biomedical research and pharmaceutical development, prized for its biodegradability, biocompatibility, and versatile functionality.[1][2] Its applications are extensive, ranging from drug and gene delivery systems to antimicrobial coatings and scaffolds for tissue engineering.[1][2][3][4] While various synthetic routes to polylysine exist, thermal polymerization of lysine presents a straightforward and often catalyst-free approach to generating hyperbranched polymers.[5][6][7] This method circumvents the complex protection/deprotection steps associated with other synthetic strategies, offering a more direct route to functional polymeric structures.[7]
This application note provides a detailed protocol for the thermal polymerization of DL-Lysine hydrochloride. We will delve into the underlying chemical principles, provide a step-by-step methodology, discuss essential characterization techniques, and offer insights into troubleshooting common experimental challenges. The resulting polymer is a hyperbranched structure, a key feature for applications requiring a high density of functional groups.[7][8]
Principle of the Method: Thermal Polycondensation of Lysine
The thermal polymerization of lysine is a polycondensation reaction. At elevated temperatures, the amino groups of one lysine molecule react with the carboxyl group of another, forming an amide (peptide) bond and releasing a molecule of water.[9] Since lysine possesses two amino groups (α and ε), the polymerization can proceed through either, leading to a branched or hyperbranched polymer architecture.[6][7] The thermal treatment of DL-Lysine hydrochloride typically involves heating the monomer in a controlled atmosphere. The reaction is generally carried out at temperatures ranging from 150°C to 250°C.[5][8][9][10] At temperatures above 250°C, degradation of the amino acid can occur.[5][6]
The use of DL-Lysine hydrochloride as the starting material is common. In some protocols, a base such as potassium hydroxide (KOH) is added to neutralize the hydrochloride, liberating the free amino acid for polymerization.[7][8] Other approaches utilize the thermal process to drive off HCl in situ or proceed with the polymerization in the presence of the salt. This guide will focus on a direct thermal polymerization method without the addition of a base, simplifying the procedure.
Materials and Equipment
| Reagents | Grade | Supplier Example |
| DL-Lysine hydrochloride | ≥98% | Sigma-Aldrich |
| Deionized water | High-purity | Millipore |
| Dialysis tubing | MWCO 1-2 kDa | Spectrum Labs |
| Equipment | Specifications |
| High-temperature furnace or oven | With temperature controller (± 5°C) |
| Schlenk flask or reaction tube | Borosilicate glass |
| Vacuum pump | Capable of reaching <1 mbar |
| Inert gas supply | Nitrogen or Argon |
| Magnetic stir plate and stir bar | |
| Freeze-dryer (Lyophilizer) | |
| Standard laboratory glassware | Beakers, flasks, etc. |
| Analytical balance | |
| pH meter |
Experimental Protocol: Step-by-Step Guide
This protocol details the thermal polymerization of DL-Lysine hydrochloride in a controlled inert atmosphere.
1. Preparation of the Monomer:
-
Accurately weigh the desired amount of DL-Lysine hydrochloride and place it into a clean, dry Schlenk flask or reaction tube.
-
Attach the flask to a Schlenk line or vacuum manifold.
-
Evacuate the flask under high vacuum (<1 mbar) for at least 1 hour to remove any residual moisture.
-
Backfill the flask with an inert gas (Nitrogen or Argon). Repeat this evacuation/backfill cycle three times to ensure an inert atmosphere.
2. Thermal Polymerization:
-
Place the Schlenk flask containing the dried monomer into a preheated furnace or oven set to the desired reaction temperature. A temperature of 180-200°C is a good starting point.[9]
-
Maintain the reaction at this temperature for a specified duration. Reaction times can vary from 2 to 48 hours, depending on the desired molecular weight and degree of branching.[8][9] Longer reaction times generally lead to higher molecular weight polymers.
-
During the reaction, the powdered monomer will melt and gradually become more viscous as polymerization proceeds. The color of the reaction mixture may change to a yellow or orange-brown hue.[10]
3. Post-Polymerization Work-up and Purification:
-
After the designated reaction time, turn off the furnace and allow the flask to cool to room temperature under the inert atmosphere.
-
The resulting product will be a solid, glassy material. Dissolve the crude polymer in a minimal amount of deionized water. The polymer should be water-soluble.[9]
-
Transfer the aqueous polymer solution into a dialysis bag with an appropriate molecular weight cut-off (MWCO), for example, 1-2 kDa, to remove unreacted monomer and low molecular weight oligomers.
-
Dialyze against deionized water for 48-72 hours, changing the water frequently (e.g., every 8-12 hours) to ensure complete removal of impurities.
-
After dialysis, transfer the purified polymer solution to a flask and freeze it using a dry ice/acetone bath or a freezer at -80°C.
-
Lyophilize the frozen solution until a dry, fluffy powder of poly(DL-lysine) is obtained.
-
Store the final product in a desiccator at room temperature.
Experimental Workflow Diagram
Caption: Workflow for the thermal polymerization of DL-Lysine hydrochloride.
Characterization of Thermally Synthesized Poly(DL-lysine)
Thorough characterization is crucial to confirm the successful synthesis and understand the properties of the resulting polymer.
1. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer and confirm the formation of amide bonds. The disappearance of the carboxylic acid peak from the monomer and the appearance of strong amide I (C=O stretch) and amide II (N-H bend) bands are indicative of successful polymerization.[5][7]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the polymer's structure. In ¹H NMR, the appearance of new signals corresponding to protons adjacent to the newly formed amide linkages provides evidence of polymerization.[5][8] Quantification of different structural units (linear vs. dendritic) can also be performed.[7][8]
3. Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) can be used to study the thermal stability of the polymer and to identify the temperature at which degradation occurs.[5] Differential Scanning Calorimetry (DSC) can provide information on the glass transition temperature (Tg) of the polymer.
4. Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polylysine. Thermally polymerized polylysine typically exhibits a broad molecular weight distribution.[7][8]
| Characterization Technique | Key Information Obtained | Expected Results for Poly(DL-lysine) |
| FTIR | Functional group analysis | Appearance of amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands. |
| ¹H NMR | Structural elucidation | Broadening of signals and appearance of new peaks in the amide region. |
| TGA | Thermal stability | Onset of degradation temperature. |
| GPC/SEC | Molecular weight and PDI | Determination of number-average molecular weight (Mn) and polydispersity. |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low polymer yield | Incomplete reaction | Increase reaction time or temperature (not exceeding 250°C). |
| Loss of product during work-up | Ensure proper sealing of the dialysis bag. | |
| Insoluble product | Excessive cross-linking | Lower the reaction temperature or shorten the reaction time. |
| Incomplete removal of HCl | Consider a neutralization step with a base before polymerization if insolubility persists. | |
| Low molecular weight | Insufficient reaction time/temp | Increase reaction time or temperature. |
| Presence of moisture | Ensure thorough drying of the monomer and inert atmosphere. |
Conclusion
The thermal polymerization of DL-Lysine hydrochloride is a robust and accessible method for producing hyperbranched polylysine. This protocol provides a detailed framework for the synthesis, purification, and characterization of this versatile polymer. By understanding the key reaction parameters and characterization techniques, researchers can confidently produce and validate their poly(DL-lysine) for a wide array of applications in drug development and materials science.
References
- 1. Thermal deprotection: a sustainable and efficient strategy for synthesising α-polylysine adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microbial synthesis of poly(epsilon-lysine) and its various applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polylysine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. The thermal polymerization of amino acids revisited; Synthesis and structural characterization of hyperbranched polymers from L-lysine [infoscience.epfl.ch]
- 9. WO2016062578A1 - A process for preparing polylysines - Google Patents [patents.google.com]
- 10. US3215684A - Method of preparing lysine polymers - Google Patents [patents.google.com]
Application Notes and Protocols: DL-Lysine Hydrochloride as a Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Bioconjugation
Bioconjugation, the process of covalently linking two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development. This powerful technique enables the creation of novel molecular entities with combined functionalities, such as antibody-drug conjugates (ADCs) for targeted cancer therapy, immobilized enzymes for industrial biocatalysis, and labeled proteins for diagnostic assays. The linker, a seemingly simple component, is in fact a critical determinant of the final conjugate's stability, efficacy, and pharmacokinetic properties.
Lysine, with its nucleophilic ε-amino group, is a popular and abundant target for bioconjugation on the surface of proteins and antibodies.[1][] This guide focuses on the application of DL-Lysine hydrochloride, a racemic mixture of lysine's D- and L-enantiomers, as a versatile and economically viable linker. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific principles.
While L-lysine is the naturally occurring enantiomer in proteins, the use of DL-Lysine hydrochloride as a linker presents a cost-effective alternative for applications where stereochemistry at the linker site is not critical to the final conjugate's function. DL-Lysine hydrochloride is a white to off-white crystalline powder with good water solubility, making it amenable to a variety of aqueous reaction conditions.[3]
Section 1: Understanding DL-Lysine as a Bifunctional Linker
DL-Lysine possesses two primary amine groups (α- and ε-amino) and a carboxylic acid group. In the context of its use as a linker, the carboxylic acid is typically the first point of attachment to a biomolecule or surface, leaving the two amino groups available for subsequent conjugation to a payload molecule (e.g., a drug, dye, or another protein).
Chemical Rationale: Leveraging Carbodimide Chemistry
The most common strategy for attaching DL-Lysine to a biomolecule is through the activation of its carboxyl group using carbodiimide chemistry, often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[4]
-
N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate, forming a more stable NHS ester. This two-step process enhances coupling efficiency and provides a more stable amine-reactive intermediate.[4][5]
The resulting NHS-activated lysine can then be conjugated to primary amines on a target biomolecule. Alternatively, and more commonly when using lysine as the linker itself, a biomolecule with available carboxyl groups is first activated with EDC/NHS and then reacted with the amino groups of DL-Lysine hydrochloride.
The Racemic Nature of DL-Lysine: Considerations and Implications
The use of a racemic mixture (DL-Lysine) means that both D- and L- enantiomers will be incorporated as linkers. For many applications, such as the random conjugation to the surface of an antibody to increase drug load, the stereochemistry of the linker may have minimal impact on the overall function of the bioconjugate. However, for applications where precise spatial orientation is critical, the use of a pure enantiomer (L- or D-Lysine) would be necessary. The primary advantage of using DL-Lysine hydrochloride is its lower cost compared to the enantiomerically pure forms.
Section 2: Core Protocols for Bioconjugation using DL-Lysine Hydrochloride
The following protocols provide a framework for utilizing DL-Lysine hydrochloride as a linker. It is crucial to optimize reaction conditions, such as molar ratios and incubation times, for each specific application.
Protocol 1: Two-Step EDC/NHS Conjugation of DL-Lysine to a Carboxyl-Containing Biomolecule
This protocol describes the conjugation of DL-Lysine hydrochloride to a protein with accessible carboxyl groups (e.g., Aspartic acid, Glutamic acid).
Materials and Reagents:
-
Biomolecule (Protein #1) in a suitable buffer (e.g., MES Buffer)
-
DL-Lysine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[6]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns
Experimental Workflow:
References
- 1. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03976H [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: DL-Lysine Hydrochloride for the Creation of Polypeptide Gels and Films
Introduction: The Versatility of Poly-Lysine in Biomaterials
Poly-lysine, a polypeptide synthesized from the essential amino acid lysine, has emerged as a highly versatile and valuable biomaterial for researchers, scientists, and drug development professionals. Its inherent biocompatibility, biodegradability, and the presence of primary amine groups along its backbone make it an ideal candidate for creating hydrogels and films for a range of biomedical applications, including tissue engineering and controlled drug delivery.[1][2] The cationic nature of poly-lysine at physiological pH allows for electrostatic interactions with negatively charged molecules and cell membranes, further enhancing its utility.[3] This guide provides a comprehensive overview of the principles and detailed protocols for creating polypeptide gels and films using DL-Lysine hydrochloride as the starting monomer. While much of the existing literature focuses on the enantiomerically pure poly-L-lysine (PLL) or poly-D-lysine (PDL), the use of a racemic mixture of D- and L-lysine to produce poly-DL-lysine offers a unique biomaterial. The primary distinction lies in its degradation profile; while poly-L-lysine can be degraded by cellular proteases, poly-D-lysine and, by extension, poly-DL-lysine, exhibit greater resistance to enzymatic degradation, which can be advantageous for long-term implants and drug delivery systems.[4][5]
This document will delve into the synthesis of poly-lysine, followed by detailed methodologies for the fabrication of hydrogels and films, their characterization, and their application in drug delivery.
I. Synthesis of Poly-DL-Lysine from DL-Lysine Hydrochloride
The most common and controlled method for synthesizing high molecular weight polypeptides is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs).[6] This process allows for the production of polypeptides with defined molecular weights and low polydispersity.
Principle: The synthesis begins with the protection of the ε-amine group of DL-lysine, followed by the formation of the N-carboxyanhydride (NCA) monomer. The subsequent ring-opening polymerization is typically initiated by a primary amine.
Workflow for Poly-DL-Lysine Synthesis:
Caption: Synthesis of Poly-DL-Lysine via NCA polymerization.
II. Polypeptide Hydrogel Formation
Poly-lysine hydrogels are three-dimensional networks of crosslinked polymer chains that can absorb large amounts of water or biological fluids. Their porous structure and tunable mechanical properties make them excellent scaffolds for tissue engineering and as matrices for controlled drug release.[7][8]
A. Crosslinking Strategies
The formation of a stable hydrogel requires the crosslinking of poly-lysine chains. This can be achieved through various chemical and physical methods. The choice of crosslinker and the crosslinking density are critical parameters that determine the hydrogel's mechanical strength, swelling behavior, and degradation rate.[9][10]
| Crosslinking Method | Crosslinking Agent Examples | Advantages | Disadvantages |
| Aldehyde Crosslinking | Glutaraldehyde, Formaldehyde | Efficient and rapid crosslinking, forms stable covalent bonds. | Potential cytotoxicity of residual crosslinker. |
| Carbodiimide Chemistry | EDC/NHS | Forms stable amide bonds, relatively biocompatible byproducts. | Can be sensitive to pH and reaction conditions. |
| Natural Crosslinkers | Genipin | Biocompatible, less cytotoxic than glutaraldehyde. | Slower reaction kinetics, can impart color to the hydrogel. |
| PEG-based Crosslinkers | PEG-diallyl ether, PEG-diacrylate | Tunable properties, can improve hydrophilicity and reduce protein adsorption. | May require specific reaction conditions (e.g., photo-initiation). |
| Enzymatic Crosslinking | Transglutaminase | Highly specific and biocompatible. | Can be expensive and require specific enzyme conditions. |
B. Protocol for Poly-DL-Lysine Hydrogel Synthesis using Glutaraldehyde Crosslinking
This protocol describes a straightforward method for preparing poly-DL-lysine hydrogels using glutaraldehyde as a crosslinker.
Materials:
-
Poly-DL-lysine hydrochloride (molecular weight 15-30 kDa)
-
Glutaraldehyde solution (25% in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Equipment:
-
Vortex mixer
-
pH meter
-
Molds for gel casting (e.g., small petri dishes, well plates)
Procedure:
-
Prepare Poly-DL-Lysine Solution: Dissolve poly-DL-lysine hydrochloride in PBS (pH 7.4) to achieve a final concentration of 5% (w/v). Gently vortex until the polymer is fully dissolved.
-
Prepare Glutaraldehyde Solution: Dilute the 25% glutaraldehyde stock solution with deionized water to a working concentration of 2.5% (w/v).
-
Crosslinking Reaction: Add the 2.5% glutaraldehyde solution to the poly-DL-lysine solution. The final concentration of glutaraldehyde should be optimized based on the desired gel stiffness, typically ranging from 0.1% to 1% (w/v) of the total volume. A common starting point is a 50:1 molar ratio of lysine amine groups to aldehyde groups.
-
Gel Casting: Immediately after adding the crosslinker, vortex the solution briefly and cast it into the desired molds.
-
Gelation: Allow the solution to stand at room temperature for at least 4 hours, or until a stable gel is formed. For more complete crosslinking, the gel can be incubated overnight at 4°C.
-
Washing: After gelation, wash the hydrogels extensively with PBS (pH 7.4) for 48-72 hours, with frequent buffer changes, to remove any unreacted glutaraldehyde. This step is crucial to minimize cytotoxicity.
III. Polypeptide Film Fabrication
Poly-lysine films are thin, flexible sheets that can be used as coatings for medical devices to improve biocompatibility or as standalone matrices for drug delivery.[6][11]
A. Fabrication Methods
The most common method for fabricating polypeptide films in a research setting is solvent casting. This technique involves dissolving the polymer in a suitable solvent, casting the solution onto a flat surface, and allowing the solvent to evaporate, leaving behind a thin film.[12][13]
Workflow for Solvent Casting of Poly-DL-Lysine Films:
Caption: General workflow for fabricating polypeptide films via solvent casting.
B. Protocol for Poly-DL-Lysine Film Fabrication by Solvent Casting
Materials:
-
Poly-DL-lysine hydrochloride (molecular weight 70-150 kDa)
-
Deionized water or a suitable organic solvent (e.g., trifluoroethanol, hexafluoroisopropanol for certain poly-lysine derivatives)
-
Plasticizer (optional, e.g., glycerol, to improve film flexibility)
Equipment:
-
Magnetic stirrer
-
Casting surface (e.g., flat-bottomed Teflon dish, glass petri dish)
-
Leveling table
-
Desiccator or a controlled-environment oven
Procedure:
-
Prepare Polymer Solution: Dissolve poly-DL-lysine hydrochloride in deionized water to a concentration of 2-5% (w/v). Stir the solution gently with a magnetic stirrer until the polymer is completely dissolved. If a plasticizer is used, add it to the solution at this stage (e.g., 10-20% w/w of the polymer).
-
Casting: Place the casting surface on a leveling table to ensure a uniform film thickness. Pour the polymer solution slowly and evenly onto the surface. The volume of the solution will determine the final thickness of the film.
-
Drying: Carefully place the cast solution in a desiccator at room temperature or in an oven at a low temperature (e.g., 30-40°C) to allow for slow and uniform evaporation of the solvent. Rapid drying can lead to the formation of bubbles and an uneven film surface. The drying process can take 24-48 hours.
-
Film Retrieval: Once the film is completely dry, carefully peel it off the casting surface using flat-tipped forceps.
-
Storage: Store the fabricated films in a desiccator to prevent moisture absorption.
IV. Characterization of Polypeptide Gels and Films
Thorough characterization is essential to ensure that the fabricated gels and films meet the required specifications for their intended application.
| Property | Characterization Technique(s) | Typical Results and Interpretation |
| Morphology and Porosity | Scanning Electron Microscopy (SEM) | Provides high-resolution images of the surface and cross-section, revealing the porous structure of hydrogels and the surface topography of films. |
| Mechanical Properties | Rheometry, Tensile Testing, Compression Testing | Determines the storage and loss moduli (G' and G'') for hydrogels, and Young's modulus, tensile strength, and elongation at break for films. These parameters indicate the stiffness and elasticity of the material.[7] |
| Swelling Behavior (Hydrogels) | Gravimetric Analysis | The swelling ratio is calculated by measuring the weight of the hydrogel in its swollen and dry states. It indicates the water absorption capacity of the hydrogel. |
| Degradation Profile | In vitro degradation studies in physiological buffer or enzymatic solutions | The mass loss of the material over time is monitored to determine its degradation rate. |
| Biocompatibility | In vitro cell culture assays (e.g., MTT, Live/Dead staining) | Assesses the cytotoxicity of the material and its ability to support cell attachment and proliferation. |
V. Application in Drug Delivery
Poly-lysine gels and films are excellent candidates for controlled drug delivery systems due to their ability to encapsulate and release therapeutic agents in a sustained manner.[2] The cationic nature of poly-lysine also allows for the electrostatic interaction and delivery of negatively charged drugs and nucleic acids.
A. Drug Loading
Drugs can be loaded into poly-lysine matrices using two primary methods:
-
Loading during fabrication: The drug is mixed with the polymer solution before crosslinking (for hydrogels) or casting (for films). This method typically results in a high loading efficiency and a uniform distribution of the drug.
-
Post-fabrication loading (swelling-diffusion): Pre-formed hydrogels are immersed in a concentrated drug solution, allowing the drug to diffuse into the polymer network. This method is suitable for drugs that may be sensitive to the fabrication process.
B. Drug Release Kinetics
The release of a drug from a poly-lysine matrix is a complex process governed by diffusion, swelling, and degradation of the polymer. In vitro drug release studies are crucial to understand the release profile.
Protocol for In Vitro Drug Release Study:
-
Drug Loading: Load the drug into the poly-lysine hydrogel or film using one of the methods described above.
-
Release Medium: Place the drug-loaded matrix into a known volume of a release medium (e.g., PBS, pH 7.4) at 37°C in a shaking incubator.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[14]
Example Drug Release Profile:
A typical drug release profile from a poly-lysine hydrogel shows an initial burst release followed by a sustained release phase.[15] The initial burst is due to the release of the drug located near the surface of the matrix, while the sustained release is controlled by diffusion through the polymer network and/or degradation of the matrix. For instance, a study on pH-responsive lysine-based hydrogels demonstrated that drug release after 24 hours at pH 7.4 was high (70-92%), while at pH 3.0, it was significantly lower (<8% for some molecules), highlighting the potential for targeted oral drug delivery.[15] Another study on methotrexate-loaded poly-lysine nanoparticles showed a sustained release over 7 days, with an initial release of approximately 35% in the first 12 hours.[3]
VI. Conclusion and Future Perspectives
DL-Lysine hydrochloride serves as a readily available and versatile monomer for the creation of polypeptide-based gels and films with significant potential in biomedical research and drug development. The ability to tune the mechanical properties, degradation rate, and drug release kinetics by controlling parameters such as polymer molecular weight, crosslinking density, and fabrication method makes poly-lysine a highly attractive biomaterial. The use of the DL-racemic mixture offers an additional advantage of increased biostability against enzymatic degradation. Future research will likely focus on the development of more sophisticated poly-lysine-based systems, such as stimuli-responsive hydrogels that can release drugs in response to specific biological cues, and the fabrication of complex, multi-layered films for advanced drug delivery applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Advanced Delivery Systems Based on Lysine or Lysine Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophilic Natural Polylysine as Drug Nanocarrier for Preparation of Helical Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pediaa.com [pediaa.com]
- 5. biomat.it [biomat.it]
- 6. Poly-L-Lysine and Human Plasmatic Fibronectin Films as Proactive Coatings to Improve Implant Biointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Poly-Epsilon-Lysine Hydrogels with Dynamic Crosslinking Facilitates Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cross-linking multilayers of poly-l-lysine and hyaluronic acid: Effect on mesenchymal stem cell behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Minsky DTIC [dtic.minsky.ai]
- 12. m.youtube.com [m.youtube.com]
- 13. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 14. Design, Characterization, and Release Kinetics of a Hybrid Hydrogel Drug Delivery System for Sustained Hormone Therapy | MDPI [mdpi.com]
- 15. pH-responsive, lysine-based hydrogels for the oral delivery of a wide size range of molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of DL-Lysine Hydrochloride in Advanced Polymer Chemistry
An Application Guide for Researchers and Drug Development Professionals
Introduction: Lysine as a Cornerstone for Functional Polymers
DL-Lysine, an essential amino acid, possesses a unique molecular architecture that makes it an exceptionally versatile building block in non-biological polymer chemistry. Its structure, featuring a central chiral carbon, a carboxylic acid group, an α-amino group, and a side chain terminating in an ε-amino group, provides multiple reactive sites. This trifunctional nature allows for the synthesis of polymers with diverse architectures—from simple linear chains to complex, highly branched dendritic structures.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, simplifying its use in various reaction systems.
The presence of primary amine groups in the resulting polymers imparts a cationic character at physiological pH, a crucial feature for applications ranging from surface modifications to advanced drug delivery systems.[2][3][4] This guide provides an in-depth exploration of DL-Lysine hydrochloride's applications, detailing the underlying chemical principles and providing field-tested protocols for its use in polymer synthesis, surface functionalization, and hydrogel formation.
Part I: Lysine as a Versatile Monomer in Polymer Synthesis
The dual amine and single carboxyl groups of lysine allow it to be polymerized through several distinct mechanisms, yielding polymers with tailored properties and structures. The choice of synthetic route is dictated by the desired polymer architecture and functionality.
Section 1.1: Synthesis of Linear Polylysine via Ring-Opening Polymerization (ROP)
Mechanistic Insight: The controlled synthesis of linear α-polylysine is most effectively achieved through the ring-opening polymerization (ROP) of an N-carboxyanhydride (NCA) derivative of lysine.[5] To ensure polymerization proceeds exclusively through the α-amino and carboxyl groups, the ε-amino group must first be protected. Common protecting groups include benzyloxycarbonyl (Z) or tert-butyloxycarbonyl (Boc). The polymerization is typically initiated by a nucleophile, such as a primary amine, which attacks the carbonyl of the NCA ring, leading to its opening and the formation of a growing polymer chain. Subsequent deprotection yields the final, functional polylysine.[6]
Experimental Workflow: ROP and Deprotection of Lysine-NCA
Caption: Workflow for synthesis of linear poly(L-lysine).
Protocol 1: Synthesis of Poly(ε-Z-L-lysine) (PZLL) via ROP
This protocol details the synthesis of the protected linear polylysine backbone.
-
Materials: ε-Z-L-lysine-N-carboxyanhydride (Z-Lys-NCA), anhydrous N,N-Dimethylformamide (DMF), n-butylamine hydrochloride (initiator).
-
Equipment: Schlenk flask, magnetic stirrer, vacuum line, nitrogen/argon source, syringe.
-
Procedure:
-
Dry the Z-Lys-NCA monomer under high vacuum for at least 4 hours before use.
-
In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the desired amount of Z-Lys-NCA in anhydrous DMF to a concentration of ~5% (w/v).
-
Prepare an initiator stock solution of n-butylamine hydrochloride in anhydrous DMF (e.g., 10 mg/mL).
-
Calculate the required volume of initiator solution to achieve the target degree of polymerization (DP) based on the monomer-to-initiator ratio [M/I].
-
Inject the initiator solution into the stirring monomer solution at room temperature.
-
Allow the reaction to proceed for 48-72 hours at 40 °C.[6]
-
Precipitate the resulting polymer, poly(Z-L-lysine), by pouring the reaction mixture into a large volume of vigorously stirred distilled water.
-
Collect the white solid precipitate by centrifugation or filtration.
-
Wash the polymer with water and diethyl ether, then dry under vacuum to a constant weight.
-
Protocol 2: Deprotection to Yield Poly(L-lysine hydrochloride)
This step removes the protecting group to expose the functional ε-amino groups.
-
Materials: Poly(Z-L-lysine) (from Protocol 1), trifluoroacetic acid (TFA), hydrobromic acid (33% in acetic acid), diethyl ether.
-
Equipment: Round-bottom flask, magnetic stirrer, fume hood.
-
Procedure:
-
Dissolve the dried poly(Z-L-lysine) in TFA to make a solution of approximately 30-35 mg/mL.[6]
-
In a well-ventilated fume hood, add a four-fold molar excess of HBr (33% in acetic acid) relative to the monomer units in the polymer.[6][7]
-
Cap the flask and stir the reaction at room temperature for 4 hours.
-
Precipitate the product by pouring the reaction mixture into a large volume of cold diethyl ether.
-
Collect the resulting poly(L-lysine) hydrobromide salt by filtration and wash thoroughly with diethyl ether.
-
Dry the final product under vacuum. The hydrochloride salt can be obtained by dialysis against HCl solution followed by lyophilization.
-
Section 1.2: Synthesis of Branched Polylysine via Thermal Polycondensation
Mechanistic Insight: Thermal polycondensation is a straightforward, solvent-free method for producing highly branched, or hyperbranched, polylysine.[1] When lysine hydrochloride is heated above its melting point, it undergoes direct amidation between the carboxylic acid of one monomer and one of the two amino groups of another. This process, repeated across the bulk material, naturally leads to a branched architecture without the need for protecting groups.[8] The reaction temperature and duration are critical parameters that control the molecular weight and degree of branching.
Protocol 3: Thermal Polycondensation of DL-Lysine Hydrochloride
This protocol describes a simple melt-phase synthesis of branched polylysine.
-
Materials: DL-Lysine hydrochloride.
-
Equipment: Round-bottom flask or beaker, high-temperature heating mantle or oven, magnetic stirrer (optional), vacuum pump.
-
Procedure:
-
Place DL-Lysine hydrochloride powder into a flask.
-
Heat the flask to 200-220 °C under a slow stream of nitrogen or under vacuum to facilitate the removal of water, the condensation byproduct. The powder will melt and turn into a viscous liquid.[8]
-
Maintain the temperature and stir (if possible) for 2-4 hours. The viscosity of the melt will increase as polymerization proceeds.
-
Allow the reaction to cool to room temperature. The product will be a hard, glassy solid.
-
Dissolve the crude polymer in deionized water.
-
Purify the polymer by dialysis against deionized water for 48 hours using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 1-3 kDa) to remove unreacted monomer and small oligomers.
-
Lyophilize the dialyzed solution to obtain the purified branched polylysine as a fluffy, white solid.
-
| Parameter | ROP Synthesis | Thermal Polycondensation |
| Architecture | Linear, well-defined | Hyperbranched, broad dispersity |
| Control | High (controlled by [M/I] ratio) | Low (controlled by temp/time) |
| Monomer | Protected Lysine-NCA | Lysine Hydrochloride |
| Conditions | Mild (RT to 40°C), inert atmosphere | Harsh (200-250°C), vacuum/N₂ |
| Key Advantage | Precise control over molecular weight | Simplicity, solvent-free |
Part II: Surface Modification with Polylysine
Polylysine's high density of positive charges at physiological pH makes it an excellent agent for modifying the surfaces of materials. This is particularly useful for rendering inert surfaces biocompatible or for preparing them for the subsequent attachment of other molecules.
Section 2.1: Principle of Adsorption
Causality: The primary driving force for the spontaneous adsorption of polylysine onto many surfaces is electrostatic interaction.[9] Materials like glass (silica), mica, and many plastics (after oxidative treatment) possess a negative surface charge in aqueous solution. The positively charged ammonium groups (-NH₃⁺) along the polylysine backbone are strongly attracted to these surfaces, forming a stable, adsorbed polymer layer.[10] This simple yet robust mechanism allows for the facile modification of a wide range of substrates.
Visualization of Polylysine Adsorption
Caption: Electrostatic attraction drives polylysine to surfaces.
Section 2.2: Protocols for Surface Coating
Protocol 4: Simple Adsorption Coating of Glass Coverslips
This is a standard procedure for preparing surfaces for cell culture applications.[11]
-
Materials: Poly-L-lysine hydrobromide or hydrochloride (MW 70,000-150,000 Da), sterile deionized water, glass coverslips or plastic tissue culture plates.
-
Equipment: Sterile containers, aspirator.
-
Procedure:
-
Prepare a 0.1 mg/mL stock solution of poly-L-lysine in sterile deionized water. Filter-sterilize through a 0.22 µm filter.
-
Aseptically place the substrates (coverslips) into a sterile dish or use the wells of a tissue culture plate.
-
Add enough poly-L-lysine solution to completely cover the surface of each substrate. For a 25 cm² area, approximately 0.5 mL is sufficient.
-
Incubate at room temperature for 1-2 hours.
-
Aspirate the solution completely.
-
Wash the surface twice with sterile deionized water or phosphate-buffered saline (PBS) to remove excess, unbound polymer.
-
Allow the surfaces to dry completely in a sterile environment (e.g., a laminar flow hood) before seeding cells or proceeding with further functionalization.
-
Protocol 5: Covalent Grafting onto a Polymer Surface via Plasma Activation
For a more robust and permanent modification, covalent grafting is preferred. Plasma treatment introduces reactive functional groups onto otherwise inert polymer surfaces.[12][13]
-
Materials: Polypropylene (PP) substrate, Poly-L-lysine, deionized water.
-
Equipment: Plasma cleaner/reactor (with air or oxygen), vacuum oven.
-
Procedure:
-
Clean the PP substrate by sonicating in ethanol and deionized water, then dry completely.
-
Place the substrate in the plasma reactor chamber.
-
Treat the surface with low-pressure air or oxygen plasma (e.g., 50 W for 5 minutes). This creates peroxide, hydroxyl, and carboxyl groups on the surface.
-
Immediately after treatment, immerse the activated PP substrate in an aqueous solution of poly-L-lysine (e.g., 1 mg/mL). The plasma-induced reactive groups will react with the amine groups of polylysine, forming covalent bonds.
-
Allow the grafting reaction to proceed for 12-24 hours at room temperature.
-
Remove the substrate and wash it extensively with deionized water with sonication to remove any non-covalently bound polymer.
-
Dry the surface-grafted substrate in a vacuum oven. The success of the grafting can be confirmed by contact angle measurements (increased wettability) or XPS (presence of nitrogen).[13]
-
Part III: Lysine-Based Hydrogels for Advanced Applications
Hydrogels are three-dimensional polymer networks that can absorb large quantities of water. Lysine can be incorporated into hydrogels either as a crosslinking agent or as part of the main polymer backbone, creating materials suitable for drug delivery and tissue engineering.[14][15]
Mechanistic Insight: L-lysine can act as a "bionic" crosslinker for polymers rich in carboxylic acid groups, such as hyaluronic acid (HA).[16] Through a condensation reaction (amidation), the two amino groups of a single lysine molecule can form amide bonds with the carboxyl groups of two different HA polymer chains, effectively linking them together to form a stable 3D network. This avoids the use of potentially cytotoxic synthetic crosslinkers.
Visualization of HA-Lysine Crosslinking
Caption: Lysine acting as a crosslinker between two polymer chains.
Protocol 6: Preparation of a Hyaluronic Acid (HA) and L-Lysine Hydrogel
This protocol is adapted from methodologies for creating biocompatible, crosslinked hydrogels.[16]
-
Materials: High molecular weight sodium hyaluronate (HA), L-lysine hydrochloride, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), phosphate-buffered saline (PBS, pH 7.4).
-
Equipment: Beaker, magnetic stirrer, pH meter, dialysis tubing.
-
Procedure:
-
Dissolve HA in PBS to the desired final concentration (e.g., 2-3% w/v). This may take several hours of gentle stirring.
-
In a separate container, dissolve EDC, NHS, and L-lysine hydrochloride in PBS. A molar ratio of HA carboxyl groups:EDC:NHS:Lysine of 1:1:1:0.5 is a typical starting point.
-
Add the EDC/NHS/Lysine solution to the stirring HA solution.
-
Adjust the pH of the reaction mixture to 6.5-7.0 and allow it to react for 16-24 hours at room temperature. The solution will gradually become more viscous as crosslinking occurs.
-
Transfer the resulting hydrogel to a dialysis membrane (MWCO ~10-14 kDa) and dialyze against deionized water for 3 days to remove unreacted reagents and byproducts.
-
The purified hydrogel can be stored at 4 °C or lyophilized for long-term storage.
-
Part IV: Standard Characterization of Lysine-Based Polymers
Proper characterization is essential to confirm the synthesis and purity of lysine-based polymers and materials.
| Technique | Information Provided |
| ¹H NMR | Confirms chemical structure, successful deprotection (disappearance of protecting group signals), and can estimate degree of polymerization.[17] |
| FT-IR | Identifies characteristic functional groups (amide bonds ~1650 cm⁻¹, N-H bonds ~3300 cm⁻¹), confirming polymerization.[18] |
| GPC / SEC | Determines average molecular weight (Mn, Mw) and polydispersity index (PDI), indicating the size distribution of polymer chains.[19] |
| XPS | For surface-modified materials, confirms the presence of nitrogen on the surface, verifying successful grafting of polylysine.[9][13] |
| Contact Angle | Measures surface wettability. Successful grafting of hydrophilic polylysine onto a hydrophobic surface will significantly decrease the water contact angle.[9] |
| TEM / SEM | Visualizes the morphology of nanoparticles or the porous structure of hydrogels.[8][20] |
References
- 1. mdpi.com [mdpi.com]
- 2. Advanced Delivery Systems Based on Lysine or Lysine Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. insuf.org [insuf.org]
- 6. Synthesis and Conformations of Dendronized Poly(L-lysine) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reprocell.com [reprocell.com]
- 12. researchgate.net [researchgate.net]
- 13. Grafting of poly-L-lysine dendrigrafts onto polypropylene surface using plasma activation for ATP immobilization - Nanomaterial for potential applications in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a sprayable thermosensitive lysine-modified pluronic hyaluronic acid hydrogel for enhanced wound healing and adhesion prevention in laparoscopic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Physico-Chemical Characterization and In Vitro Biological Evaluation of a Bionic Hydrogel Based on Hyaluronic Acid and l-Lysine for Medical Applications | MDPI [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Biodegradable Polymers Derived from Amino Acids for Biological Applications | Scientific.Net [scientific.net]
- 20. researchgate.net [researchgate.net]
DL-Lysine hydrochloride in affinity chromatography techniques
An in-depth guide to the theory and practice of DL-Lysine affinity chromatography for the purification of plasminogen and other lysine-binding proteins.
Introduction: Harnessing Specificity in Protein Purification
Affinity chromatography stands as a powerful purification technique, distinguished by its ability to separate biomolecules based on highly specific biological interactions.[1][2][3] This method exploits the unique "lock and key" relationship between a target molecule and a ligand that has been covalently immobilized onto a solid chromatographic support.[1] Among the diverse array of ligands used, the amino acid DL-Lysine, particularly when presented as DL-Lysine hydrochloride for enhanced solubility and stability, serves as a highly effective tool for isolating a specific class of proteins: those possessing conserved lysine-binding sites.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, applications, and detailed protocols for using DL-Lysine hydrochloride in affinity chromatography. The primary focus will be on the purification of human plasminogen, a critical zymogen in the fibrinolytic system, for which this technique is exceptionally well-suited and widely documented.[4][5][6]
Principles of the Method: The Kringle Domain-Lysine Interaction
The efficacy of lysine affinity chromatography hinges on a specific and reversible interaction between the immobilized lysine ligand and specialized structures on the target proteins known as "kringle domains".[7]
The Target: Kringle Domains and Lysine-Binding Sites (LBS)
Plasminogen (hPg), tissue-type plasminogen activator (t-PA), and other related proteins in the fibrinolytic and coagulation cascades contain one or more kringle domains.[8][9] These are autonomous protein domains characterized by a conserved triple-disulfide bond structure that folds into a pretzel-like shape.[8][10] Crucially, several of these kringle domains (notably K1, K2, K4, and K5 in plasminogen) house specific Lysine-Binding Sites (LBS).[8][10]
The LBS is a pocket on the kringle domain surface composed of distinct interaction centers:
-
An Anionic Center: Typically formed by two conserved aspartate residues (Asp55 and Asp57), which form an ion-pair interaction with the positively charged ε-amino group of a lysine residue.[11]
-
A Cationic Center: Composed of one or two basic residues (e.g., Arginine), which interact with the free carboxylate group of the lysine.[9][11]
-
A Hydrophobic Groove: Formed by aromatic residues (e.g., Tryptophan, Tyrosine) that interact with the aliphatic methylene backbone of the lysine side chain.[9]
The Ligand: Immobilized DL-Lysine Hydrochloride
In commercial media like Lysine-Sepharose™ or Lysine-Separopore®, L-lysine is typically immobilized to a solid matrix (e.g., agarose beads) via its α-amino group.[12][13] This specific orientation is critical as it leaves the ε-amino group and the α-carboxyl group free to interact with the LBS on the target protein, effectively mimicking the natural binding interactions.[12][13] The use of DL-Lysine hydrochloride ensures the ligand is readily available in its soluble, charged form for the coupling reaction to the matrix.
The binding is a dynamic equilibrium. Under physiological pH and moderate ionic strength, proteins with accessible LBS will bind with high affinity to the lysine-functionalized matrix while other proteins pass through the column.[12] Elution is then achieved by disrupting this specific interaction, most effectively through competitive displacement with a soluble lysine analog.
Applications of DL-Lysine Affinity Chromatography
While the purification of plasminogen is the most prominent application, the technique is versatile for isolating various biomolecules that exhibit an affinity for lysine.
| Target Molecule | Source | Binding Buffer (Typical) | Elution Agent (Typical) | Key Reference(s) |
| Plasminogen (Glu-Pg, Lys-Pg) | Human/Animal Plasma, Serum, Recombinant Sources | 50 mM Sodium Phosphate, pH 7.4-7.5 | 0.2 M ε-Aminocaproic Acid (EACA) | [4][6][12][14] |
| Tissue Plasminogen Activator (t-PA) | Cell Culture Supernatant | Tris-HCl or Phosphate buffer, pH 7.5 | Arginine or EACA gradient | [15][16] |
| α2-Antiplasmin | Human Plasma | Phosphate Buffer, pH 7.3 | 10 mM ε-Aminocaproic Acid (EACA) | [17] |
| Lipoprotein(a) [Lp(a)] | Human Plasma | Phosphate Buffered Saline (PBS), pH 7.4 | Lysine or EACA gradient | [18] |
| Ribosomal RNA (rRNA) | Cellular Extracts | Low Salt Buffer | High Salt Gradient (e.g., up to 2 M NaCl) | [12][19] |
| Double-stranded DNA (dsDNA) | Various | Low Salt Buffer | High Salt Gradient | [19][20] |
Experimental Protocol: Purification of Plasminogen from Human Plasma
This protocol provides a detailed, step-by-step methodology for the isolation of high-purity plasminogen from human plasma using a Lysine-Sepharose 4B resin.
Part A: Materials and Reagents
-
Chromatography Resin: Lysine-Sepharose 4B (or equivalent, e.g., L-Lysine Separopore® 4B-CL).[20]
-
Chromatography Column: Appropriate size for the planned resin volume.
-
Human Plasma: Citrated, fresh or fresh-frozen.
-
Binding Buffer: 50 mM Sodium Phosphate, pH 7.5.[12]
-
Wash Buffer: 50 mM Sodium Phosphate, 0.5 M NaCl, pH 7.5.[12]
-
Elution Buffer: 0.2 M ε-Aminocaproic Acid (EACA) in deionized water or Binding Buffer.[12]
-
Regeneration Buffers:
-
Storage Solution: 20% Ethanol.[12]
-
Equipment: Peristaltic pump, fraction collector, UV spectrophotometer (280 nm).
Part B: Column Packing and Equilibration
-
Prepare the Resin: Weigh out the required amount of lyophilized Lysine-Sepharose powder (1 g yields approx. 4 mL of final medium volume).[12]
-
Swell and Wash: Suspend the powder in distilled water and wash thoroughly on a sintered glass filter to remove additives.[12]
-
Create Slurry: Prepare a slurry with the Binding Buffer in a ratio of 75% settled resin to 25% buffer.[12] De-gas the slurry under vacuum.
-
Pack the Column: Pour the slurry into the column in a single, continuous motion. Allow the resin to settle, then start the pump at a flow rate slightly higher than the intended operational flow rate to form a uniformly packed bed.
-
Equilibrate: Equilibrate the packed column by washing with at least 5-10 column volumes (CV) of Binding Buffer, or until the UV (280 nm) absorbance and pH of the effluent match the buffer.
Part C: Sample Preparation and Loading
-
Prepare Plasma: Thaw frozen plasma at 37°C. Centrifuge to remove any cryoprecipitate.
-
Dilute and Buffer: Dilute the plasma 1:1 with Binding Buffer to reduce viscosity and adjust the pH.
-
Load Sample: Apply the prepared plasma to the equilibrated column using a peristaltic pump at a controlled, low flow rate (e.g., 15-30 cm/h) to maximize binding. Up to 10 bed volumes of serum can typically be applied.[12]
-
Collect Flow-through: Collect the fraction that passes through the column. This contains plasma proteins that do not bind to the lysine resin.
Part D: Washing
-
Initial Wash: After loading, wash the column with 5-10 CV of Binding Buffer until the UV absorbance at 280 nm returns to baseline. This removes unbound proteins.
-
High Salt Wash: Wash the column with 3-5 CV of Wash Buffer (containing 0.5 M NaCl). This step is crucial for removing non-specifically or weakly bound proteins, thereby increasing the purity of the final product.[12]
-
Re-equilibration: Wash again with 2-3 CV of Binding Buffer to remove the high salt concentration before elution.
Part E: Elution
-
Apply Elution Buffer: Switch the buffer to the Elution Buffer (0.2 M EACA). The EACA, a lysine analog, will compete for the lysine-binding sites on plasminogen, displacing it from the immobilized ligand.[12]
-
Collect Fractions: Begin collecting fractions immediately. The plasminogen will elute as a sharp peak. Monitor the UV absorbance at 280 nm to identify the protein-containing fractions.
-
Pool and Desalt: Pool the fractions corresponding to the protein peak. The EACA must be removed for most downstream applications. This can be achieved by dialysis against a suitable buffer or by using a desalting column (e.g., Sephadex™ G-25).[12]
Part F: Column Regeneration and Storage
-
Wash after Elution: Wash the column with at least 3 CV of Binding Buffer.
-
Regenerate: For thorough cleaning, perform a cycle of washes with 2-3 CV of High pH Buffer, followed by 2-3 CV of Low pH Buffer. Repeat this cycle three times.[12] This procedure removes precipitated proteins or strongly bound contaminants.
-
Final Equilibration: Re-equilibrate the column with at least 5 CV of Binding Buffer if it is to be used again immediately.
-
Store: For long-term storage, flush the column with 2-3 CV of 20% ethanol and store at 4-8°C. Do not freeze the medium.[12]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Yield | - Incorrect binding buffer pH or ionic strength.- Target protein is absent or degraded in the sample.- Column flow rate is too high during loading.- Elution conditions are too mild. | - Verify buffer composition and pH.- Analyze starting material (e.g., by SDS-PAGE).- Reduce loading flow rate to increase residence time.- Increase concentration of competitive eluent (EACA). |
| Poor Purity | - Inefficient washing.- Non-specific binding.- Sample is too concentrated, causing aggregation. | - Increase wash volumes.- Include the high-salt wash step (e.g., 0.5 M NaCl).- Dilute sample further before loading. |
| High Backpressure | - Column is clogged with particulates from the sample.- Resin beads have been compressed.- Flow rate is too high for the resin. | - Clarify sample by centrifugation or filtration (0.45 µm) before loading.- Repack the column.- Reduce the operational flow rate. |
| Eluted Protein is Inactive | - Harsh elution conditions (if using pH).- Proteolysis during purification. | - Use competitive elution (EACA) instead of harsh pH changes.- Add protease inhibitors to the sample and buffers. Work at 4°C.[21] |
Conclusion
DL-Lysine hydrochloride affinity chromatography is a robust, highly selective, and efficient method for the purification of proteins containing lysine-binding kringle domains. Its application in the isolation of plasminogen has been fundamental to research in fibrinolysis and thrombosis for decades. By understanding the underlying molecular principles and adhering to a well-structured protocol, researchers can achieve high-purity protein suitable for a wide range of downstream applications, from basic research to the development of therapeutic agents. The specificity of the lysine-LBS interaction ensures a degree of purification that is often difficult to achieve with other chromatographic techniques in a single step.
References
- 1. Introduction to Affinity Chromatography | Bio-Rad [bio-rad.com]
- 2. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 3. Affinity Chromatography | Sartorius [sartorius.com]
- 4. Plasminogen: purification from human plasma by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modifications to the lysine Sepharose method of plasminogen purification which ensure plasmin-free Glu-plasminogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]
- 8. Inactivation of the lysine binding sites of human plasminogen (hPg) reveals novel structural requirements for the tight hPg conformation, M-protein binding, and rapid activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Inactivation of the lysine binding sites of human plasminogen (hPg) reveals novel structural requirements for the tight hPg conformation, M-protein binding, and rapid activation [frontiersin.org]
- 11. Lysine/fibrin binding sites of kringles modeled after the structure of kringle 1 of prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. The relevance of the structure of lysine bound to Sepharose for the affinity of rabbit plasminogen; - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijbc.ir [ijbc.ir]
- 15. Binding of tissue-type plasminogen activator to lysine, lysine analogues, and fibrin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Introduction of lysine and clot binding properties in the kringle one domain of tissue-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Interactions of a fluorescently labeled peptide with kringle domains in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. separopore.com [separopore.com]
- 21. US20190330611A1 - Process for plasminogen purification starting from human plasma - Google Patents [patents.google.com]
Application Notes and Protocols: The Use of DL-Lysine Hydrochloride in the Preparation of Polypeptide Gels
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of DL-lysine hydrochloride as a starting material for the synthesis of polypeptide hydrogels. This document outlines the scientific principles, detailed experimental protocols, characterization techniques, and key applications of these versatile biomaterials.
Introduction: From Amino Acid to Functional Biomaterial
Polypeptide hydrogels are a class of highly hydrated, three-dimensional polymer networks that have garnered significant attention in the biomedical field due to their inherent biocompatibility and biodegradability.[1][2] Their structural similarity to the natural extracellular matrix makes them ideal candidates for applications such as tissue engineering, controlled drug delivery, and regenerative medicine.[3][4]
Lysine, with its primary amine side chain, is a particularly valuable amino acid for creating functional polypeptide hydrogels. The amine groups serve as reactive sites for cross-linking, allowing for the formation of stable gel networks, and can be modified to attach bioactive molecules.[5] While poly-L-lysine is commonly used, this guide will focus on the process starting from the racemic mixture, DL-lysine hydrochloride. It is important to note that the stereochemistry of the monomer can influence the secondary structure (e.g., α-helices and β-sheets) and, consequently, the material properties of the final polypeptide.[6] For applications where specific secondary structures are critical, separation of the D- and L-isomers prior to polymerization is recommended.
This guide will detail the conversion of DL-lysine hydrochloride to its N-carboxyanhydride (NCA) derivative, a crucial intermediate for controlled polymerization. Subsequently, the ring-opening polymerization (ROP) of the NCA to yield poly(DL-lysine) will be described, followed by protocols for hydrogel formation via chemical cross-linking.
Part 1: Synthesis of Poly(DL-lysine) from DL-Lysine Hydrochloride
The synthesis of poly(DL-lysine) from DL-lysine hydrochloride is a multi-step process that begins with the protection of the ε-amine group, followed by the formation of the N-carboxyanhydride (NCA) monomer, and finally, ring-opening polymerization.
Diagram: Synthetic Pathway from DL-Lysine Hydrochloride to Poly(DL-lysine)
Caption: Synthetic route from DL-lysine hydrochloride to poly(DL-lysine).
Protocol 1.1: Synthesis of Nε-carbobenzyloxy-DL-lysine
This protocol describes the protection of the ε-amine group of DL-lysine hydrochloride using benzyl chloroformate (Cbz-Cl). This step is crucial to prevent unwanted side reactions during the subsequent NCA formation and polymerization.
Materials:
-
DL-Lysine hydrochloride
-
Sodium hydroxide (NaOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Hydrochloric acid (HCl)
-
Dioxane
-
Deionized water
Procedure:
-
Dissolve DL-lysine hydrochloride in deionized water.
-
Cool the solution in an ice bath and add a solution of NaOH.
-
While vigorously stirring, add benzyl chloroformate and a solution of NaOH dropwise, maintaining the pH between 9 and 10.
-
Continue stirring for 1-2 hours at room temperature.
-
Wash the reaction mixture with ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous phase with HCl to a pH of approximately 2 to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 1.2: Synthesis of Nε-carbobenzyloxy-DL-lysine N-carboxyanhydride (NCA)
The formation of the NCA monomer is a critical step that allows for the controlled polymerization of the amino acid.[7] This protocol utilizes triphosgene as a phosgene source.
Materials:
-
Nε-carbobenzyloxy-DL-lysine
-
Triphosgene
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
Procedure:
-
Suspend Nε-carbobenzyloxy-DL-lysine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add triphosgene to the suspension and stir at 40-50°C until the solution becomes clear.
-
Concentrate the solution under reduced pressure.
-
Recrystallize the crude product from a mixture of THF and hexane to obtain the purified NCA.
-
Dry the NCA crystals under vacuum.
Protocol 1.3: Ring-Opening Polymerization (ROP) of Lysine-NCA
ROP is a common and efficient method for synthesizing high molecular weight polypeptides.[8] The polymerization is typically initiated by a nucleophile, such as a primary amine. The degree of polymerization can be controlled by the monomer-to-initiator ratio.
Materials:
-
Nε-carbobenzyloxy-DL-lysine NCA
-
Anhydrous N,N-dimethylformamide (DMF)
-
Initiator (e.g., n-hexylamine)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Nε-carbobenzyloxy-DL-lysine NCA in anhydrous DMF under an inert atmosphere.
-
Add the desired amount of initiator (e.g., n-hexylamine) to the solution. The molar ratio of NCA to initiator will determine the target degree of polymerization.
-
Allow the reaction to proceed for 24-72 hours at room temperature with stirring.
-
Precipitate the polymer by adding the reaction mixture to a large excess of anhydrous diethyl ether.
-
Collect the polymer by filtration and dry under vacuum.
Protocol 1.4: Deprotection of Poly(Nε-carbobenzyloxy-DL-lysine)
The final step in obtaining poly(DL-lysine) is the removal of the Cbz protecting group to expose the reactive ε-amine side chains.
Materials:
-
Poly(Nε-carbobenzyloxy-DL-lysine)
-
33% Hydrogen bromide (HBr) in glacial acetic acid
-
Diethyl ether
Procedure:
-
Dissolve the protected polymer in a minimal amount of a suitable solvent (e.g., trifluoroacetic acid).
-
Add the HBr/acetic acid solution and stir for 1-2 hours at room temperature.
-
Precipitate the poly(DL-lysine) hydrobromide salt by adding the solution to a large excess of diethyl ether.
-
Collect the product by filtration, wash with diethyl ether, and dry under vacuum.
-
For use in hydrogel formation, the hydrobromide salt can be converted to the free amine form by dialysis against a basic aqueous solution followed by dialysis against deionized water.
Part 2: Preparation of Poly(DL-lysine) Hydrogels
Once poly(DL-lysine) is synthesized, it can be cross-linked to form a hydrogel network. Chemical cross-linking is a robust method to create stable hydrogels with tunable mechanical properties.
Diagram: Hydrogel Formation via Chemical Cross-linking
Caption: Schematic of chemical cross-linking to form a hydrogel.
Protocol 2.1: Hydrogel Formation using Glutaraldehyde
Glutaraldehyde is a common homobifunctional cross-linker that reacts with the primary amine groups of lysine to form imine bonds, resulting in a cross-linked network. The mechanical properties of the hydrogel can be tuned by varying the concentration of the polymer and the cross-linker.
Materials:
-
Poly(DL-lysine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutaraldehyde solution (e.g., 25% in water)
Procedure:
-
Prepare a stock solution of poly(DL-lysine) in PBS at the desired concentration (e.g., 5-10% w/v).
-
Prepare a dilute solution of glutaraldehyde in PBS. The final concentration of glutaraldehyde will depend on the desired cross-linking density.
-
Add the glutaraldehyde solution to the poly(DL-lysine) solution and mix thoroughly.
-
Cast the mixture into a mold of the desired shape and size.
-
Allow the gel to form at room temperature or 37°C for several hours to overnight.
-
After gelation, wash the hydrogel extensively with PBS to remove any unreacted glutaraldehyde.
| Parameter | Effect on Hydrogel Properties |
| Polymer Concentration | Higher concentration generally leads to a stiffer gel with a smaller pore size. |
| Cross-linker Concentration | Higher concentration increases the cross-linking density, resulting in a stiffer, less swellable gel. |
| pH | The cross-linking reaction is pH-dependent; physiological pH (7.4) is commonly used. |
| Reaction Time | Longer reaction times ensure more complete cross-linking. |
Protocol 2.2: Hydrogel Formation using PEG-based Cross-linkers
For applications requiring enhanced biocompatibility, poly(ethylene glycol) (PEG)-based cross-linkers are often preferred. For example, a 4-arm PEG with N-hydroxysuccinimide (NHS) ester end groups can react with the amine groups of poly-lysine to form stable amide bonds.
Materials:
-
Poly(DL-lysine)
-
4-arm PEG-NHS
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of poly(DL-lysine) in PBS.
-
Prepare a stock solution of 4-arm PEG-NHS in PBS immediately before use, as the NHS esters are susceptible to hydrolysis.
-
Mix the poly(DL-lysine) and 4-arm PEG-NHS solutions.
-
Cast the mixture into a mold and allow it to gel. Gelation typically occurs within minutes to an hour.
-
Wash the resulting hydrogel with PBS.
Part 3: Characterization of Polypeptide Hydrogels
Thorough characterization is essential to ensure the synthesized hydrogels possess the desired properties for their intended application.
Rheological Analysis
Rheology is used to study the mechanical properties of the hydrogel, such as its stiffness and viscoelasticity.[9] Key parameters include the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. For a stable gel, G' should be significantly greater than G''.
Scanning Electron Microscopy (SEM)
SEM is employed to visualize the morphology and porous structure of the hydrogel network. The pore size can influence nutrient transport and cell infiltration in tissue engineering applications.
Swelling Studies
The swelling behavior of the hydrogel is determined by immersing a dried, pre-weighed gel in an aqueous solution (e.g., PBS) and measuring its weight change over time until equilibrium is reached. The swelling ratio is an indicator of the hydrogel's water absorption capacity.
In Vitro Degradation
The degradation rate of the hydrogel can be assessed by incubating it in a relevant physiological buffer (e.g., PBS with or without enzymes) at 37°C and monitoring its weight loss over time.
Part 4: Applications in Drug Delivery and Tissue Engineering
The unique properties of poly-lysine-based hydrogels make them highly suitable for various biomedical applications.
Drug Delivery
The porous network of the hydrogel can encapsulate therapeutic agents, such as small molecule drugs, proteins, and nucleic acids.[3] The release of the encapsulated drug can be controlled by the hydrogel's degradation rate and pore size. The cationic nature of poly-lysine also facilitates the loading of negatively charged drugs through electrostatic interactions.
Tissue Engineering
Poly-lysine hydrogels can serve as scaffolds to support cell attachment, proliferation, and differentiation.[4] The biocompatibility of the polypeptide backbone minimizes inflammatory responses. The mechanical properties of the hydrogel can be tailored to mimic those of the target tissue, providing appropriate cues to the encapsulated cells. The amine side chains can be further functionalized with cell-adhesive ligands (e.g., RGD peptides) to enhance cell-material interactions.[1]
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Gelation | Insufficient cross-linker concentration; low polymer concentration; inactive cross-linker. | Increase cross-linker or polymer concentration; use fresh cross-linker solution. |
| Gel is too Brittle | Excessive cross-linking. | Reduce the concentration of the cross-linker. |
| High Cytotoxicity | Residual unreacted cross-linker (e.g., glutaraldehyde). | Increase the duration and frequency of washing steps after gelation. |
| Poor Cell Attachment | Lack of cell-adhesive cues. | Functionalize the hydrogel with cell-adhesive peptides (e.g., RGD). |
References
- 1. Poly-Epsilon-Lysine Hydrogels with Dynamic Crosslinking Facilitates Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial polylysine-containing hydrogels for hemostatic and wound healing applications: preparation methods, current advances and future perspectives - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine-Triggered Polymeric Hydrogels with Self-Adhesion, Stretchability, and Supportive Properties [mdpi.com]
- 5. Optimal Poly(l-lysine) Grafting Density in Hydrogels for Promoting Neural Progenitor Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 8. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 9. In Situ Crosslinked Biodegradable Hydrogels Based on Poly(Ethylene Glycol) and Poly(ε-Lysine) for Medical Application [mdpi.com]
Troubleshooting & Optimization
Stability issues of DL-Lysine hydrochloride in aqueous solutions
A Guide to Understanding and Preventing Stability Issues in Aqueous Solutions
Welcome to the technical support guide for DL-Lysine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who utilize DL-Lysine hydrochloride in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you anticipate, troubleshoot, and resolve stability issues in your experiments. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may face.
Frequently Asked Questions (FAQs)
Q1: What is DL-Lysine hydrochloride and why is its stability in water a concern?
DL-Lysine hydrochloride is the salt form of the essential amino acid lysine. It is highly soluble in water (approx. 65g/100g H₂O at 20°C) and is widely used in cell culture media, pharmaceutical formulations, and biochemical assays[1]. While convenient, aqueous solutions of lysine are susceptible to chemical degradation over time, which can impact experimental results by reducing the concentration of the active compound and introducing impurities. Understanding these degradation pathways is critical for ensuring the accuracy and reproducibility of your work.
Q2: What are the primary chemical degradation pathways for lysine in an aqueous solution?
There are two predominant non-enzymatic degradation pathways for lysine in a typical laboratory or manufacturing setting:
-
Intramolecular Cyclization (Lactam Formation): Lysine can undergo an internal cyclo-dehydration reaction to form a cyclic amide known as lysine lactam[2][3]. This is a significant degradation pathway, especially under thermal stress. A kinetic study has shown that the formation of lysine lactam from lysine follows zero-order kinetics and is highly dependent on temperature and pH[4][5].
-
Maillard Reaction (Non-enzymatic Browning): The ε-amino group on the side chain of lysine is highly reactive and can react with the carbonyl group of reducing sugars (e.g., glucose, fructose, lactose)[6][7]. This complex cascade of reactions, known as the Maillard reaction, produces a variety of products, often resulting in a yellow or brown discoloration of the solution[8][9]. This not only reduces the amount of available lysine but also generates potentially interfering byproducts[6][10].
Q3: How do key environmental factors—pH, temperature, and light—affect the stability of my DL-Lysine hydrochloride solution?
These three factors are the primary drivers of degradation. Their effects are summarized in the table below.
| Factor | Impact on Stability & Underlying Mechanism | Mitigation Strategy |
| Temperature | High Impact. Increased temperature significantly accelerates the rate of all degradation reactions. The kinetics of both lactam formation and the Maillard reaction are highly temperature-dependent[4][9]. | Store solutions at recommended temperatures. For short-term use, 2-8°C is common. For long-term stock, consider aliquoting and freezing at -20°C or -80°C[11]. Avoid repeated freeze-thaw cycles. |
| pH | High Impact. The pH of the solution dictates the protonation state of lysine's amino and carboxyl groups, influencing its reactivity[12]. Studies on lactam formation show that degradation rates increase as the pH decreases from a slightly alkaline state[4][5]. Conversely, the Maillard reaction is often accelerated at neutral to alkaline pH[9]. A 10% aqueous solution of L-Lysine HCl typically has a pH of 5.5-6.0[13][14]. | Prepare solutions in high-purity water. If buffering is required, use a stable, non-reactive buffer system and validate the stability of lysine in that specific formulation. Maintain the pH within the optimal range for your application, recognizing that extremes will accelerate degradation. |
| Contaminants | High Impact. The presence of reducing sugars is a prerequisite for the Maillard reaction[6]. Contamination with strong oxidizing agents can also lead to lysine degradation[15]. | Use USP/EP grade water and high-purity reagents. Ensure glassware is scrupulously clean. Do not prepare lysine solutions in containers that previously held sugar solutions without thorough cleaning. |
| Light | Moderate Impact. While less studied than temperature and pH, general best practice for amino acid solutions includes protection from light to prevent potential photo-oxidation. Manufacturer datasheets often recommend storage in a dark place[1]. | Store solutions in amber vials or bottles, or in a dark cabinet or refrigerator to minimize light exposure. |
Q4: What are the recommended storage conditions for a stock solution of DL-Lysine hydrochloride?
Based on manufacturer recommendations and stability data, the following conditions are advised:
| Storage Duration | Temperature | Container | Notes |
| Powder Form | 15-25°C (Room Temp) | Tightly sealed container | Keep in a dry, dark place[1][16]. Shelf life is typically several years[1]. |
| Short-Term (Days-Weeks) | 2-8°C | Sterile, sealed amber vial | Ideal for working solutions. Ensure the solution is filtered through a 0.22 µm filter for sterility[11]. |
| Long-Term (Months) | -20°C or -80°C | Sterile, sealed polypropylene tubes | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use within 1-6 months for best results[11]. |
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. The following workflow provides a general approach to diagnosing stability issues.
Caption: Troubleshooting workflow for DL-Lysine HCl stability issues.
Problem 1: My clear lysine solution has turned yellow or brown.
-
Probable Cause: This is a classic sign of the Maillard reaction[6]. The ε-amino group of lysine has likely reacted with a reducing sugar present in your media or formulation. This process is accelerated by heat and neutral-to-alkaline pH.
-
Causality: The reaction between the amine and the carbonyl sugar forms an unstable Schiff base, which then undergoes rearrangements and further reactions to produce a complex mixture of molecules known as melanoidins, which are brown polymers[8].
-
Solution:
-
Identify the Source: Review your formulation for any reducing sugars (e.g., glucose, dextrose).
-
Prepare Fresh: Discard the discolored solution. Prepare a new solution using components free from reducing sugars.
-
Optimize Storage: Store the new solution at a lower temperature (2-8°C) and protect it from light to slow the reaction rate.
-
Problem 2: My HPLC/LC-MS analysis shows a consistent, unexpected peak eluting near lysine.
-
Probable Cause: You are likely detecting lysine lactam, the product of intramolecular cyclization[4][5]. This is especially probable if the solution was exposed to high temperatures (e.g., autoclaving, prolonged storage at room temperature) or acidic conditions.
-
Causality: The carboxyl group and the ε-amino group of the same lysine molecule react, eliminating a molecule of water to form a stable six-membered ring structure (the lactam)[2][17].
-
Solution:
-
Confirm Identity: If using LC-MS, check if the mass of the unknown peak corresponds to the molecular weight of lysine lactam (~128.17 g/mol ).
-
Quantify Degradation: Use an appropriate analytical method, such as the RP-HPLC method described by Zhang et al., to quantify both the remaining lysine and the lysine lactam formed[4]. This will help you determine if the solution is still usable for your application.
-
Prevent Recurrence: Prepare fresh solutions and avoid terminal sterilization by autoclaving if possible; use sterile filtration instead. Store at recommended cool temperatures.
-
Caption: Intramolecular cyclization of lysine to lysine lactam.
Experimental Protocols
Protocol 1: Preparation of a Stable DL-Lysine Hydrochloride Stock Solution (100 mM)
This protocol outlines the steps for preparing a stock solution with minimized risk of initial degradation.
-
Materials:
-
DL-Lysine hydrochloride (high-purity grade, e.g., USP/EP)
-
Nuclease-free, sterile water (e.g., WFI or Milli-Q grade)
-
Sterile 50 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and storage vials (amber glass or polypropylene)
-
-
Procedure:
-
Weigh out 0.913 g of DL-Lysine hydrochloride (M.W. 182.65 g/mol ) and transfer it to the 50 mL conical tube.
-
Add approximately 40 mL of sterile water to the tube.
-
Mix by vortexing or gentle inversion until the powder is completely dissolved. The solution should be clear and colorless.
-
Adjust the final volume to 50 mL with sterile water.
-
Attach the 0.22 µm filter to a sterile syringe. Draw the lysine solution into the syringe and pass it through the filter into a sterile container. This step ensures sterility without the damaging effects of heat from autoclaving.
-
Aliquot the sterile solution into appropriate single-use volumes in sterile storage vials.
-
Label vials clearly with the compound name, concentration, and date of preparation.
-
For immediate use, store at 2-8°C. For long-term storage, place in a -20°C or -80°C freezer.
-
Protocol 2: Basic Stability Assessment using HPLC-UV
This protocol provides a framework for monitoring the stability of your lysine solution over time. It requires an HPLC system with a UV detector and a suitable column.
-
Methodology:
-
Instrumentation: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[18].
-
Mobile Phase: A simple isocratic mobile phase can be used, such as 10 mM potassium dihydrogen phosphate buffer, with the pH adjusted to 7.5 with triethylamine[18].
-
Detection: UV detection at a low wavelength, such as 214 nm[18].
-
Derivatization (Optional but Recommended): For enhanced sensitivity and specificity, pre- or post-column derivatization with agents like o-phthalaldehyde (OPA) can be employed, with detection by fluorescence[19][20].
-
-
Procedure:
-
Time Zero (T=0) Sample: Immediately after preparing your lysine stock solution (Protocol 1), take a sample, dilute it to a suitable concentration (e.g., 100 µg/mL), and inject it into the HPLC system. Record the peak area of the lysine peak. This is your baseline.
-
Incubate Samples: Store the aliquoted vials of your solution under the conditions you wish to test (e.g., 4°C, 25°C, 40°C).
-
Time Point Analysis: At regular intervals (e.g., 1, 2, 4, 8 weeks), remove one vial from each storage condition.
-
Analysis: Allow the sample to come to room temperature. Dilute and inject it into the HPLC under the same conditions as the T=0 sample.
-
Data Evaluation:
-
Calculate the percentage of lysine remaining relative to the T=0 sample.
-
Observe the chromatogram for the appearance of new peaks. A peak appearing just before or after the main lysine peak could be a degradant like lysine lactam[4].
-
A significant decrease (>5-10%) in the main peak area or the appearance of degradant peaks indicates instability under those storage conditions.
-
-
References
- 1. L-Lysine HCI [evonik.com]
- 2. researchgate.net [researchgate.net]
- 3. bioaustralis.com [bioaustralis.com]
- 4. researchgate.net [researchgate.net]
- 5. daneshyari.com [daneshyari.com]
- 6. ansynth.com [ansynth.com]
- 7. researchgate.net [researchgate.net]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Modulating the poly-l-lysine structure through the control of the protonation–deprotonation state of l-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. carlroth.com [carlroth.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. DL-Lysine monohydrochloride CAS#: 70-53-1 [m.chemicalbook.com]
- 16. lobachemie.com [lobachemie.com]
- 17. reddit.com [reddit.com]
- 18. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lysine Quantification Methods for Research and Biotech Use [metabolomics.creative-proteomics.com]
- 20. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
Controlling the molecular weight of poly-DL-lysine during polymerization
A Senior Application Scientist's Guide to Controlling Molecular Weight During Polymerization
Welcome to the technical support center for poly-DL-lysine (PDL) synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with the polymerization of lysine and require precise control over its molecular weight and polydispersity. As Senior Application Scientists, we understand that achieving a target molecular weight is not just a matter of following a recipe; it's about understanding the underlying chemistry and controlling the variables that govern polymer chain growth.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of poly-DL-lysine synthesis, specifically via the ring-opening polymerization (ROP) of N-carboxyanhydride (NCA) monomers.
Frequently Asked Questions (FAQs)
Q1: How do I target a specific molecular weight for my poly-DL-lysine?
The molecular weight (MW) of the final polymer is primarily determined by the molar ratio of the monomer to the initiator (M/I ratio). In a living polymerization, the degree of polymerization (DP) is approximately equal to the M/I ratio. To calculate the theoretical MW, use the following formula:
-
Expected MW = (M/I Ratio × MW of Lysine Monomer) + MW of Initiator
For precise control, it is crucial to accurately calculate and dispense both the monomer and the initiator.
Q2: My polydispersity index (PDI) is much higher than the expected value (<1.2). What is the most common cause?
A high PDI indicates a loss of control over the polymerization, often due to unwanted termination reactions or slow initiation. The most frequent culprit is the presence of impurities, especially water, in the reaction system.[1] Water can act as an alternative initiator, leading to the formation of polymer chains of various lengths and resulting in a broad molecular weight distribution.[1] Other factors include inefficient initiators or temperature fluctuations.
Q3: What type of initiator should I use for lysine NCA polymerization?
Primary amines, such as n-hexylamine or butylamine, are commonly used as nucleophilic initiators for the ROP of NCAs.[2] These initiators work by attacking the carbonyl group of the NCA ring, leading to controlled chain growth. The choice of initiator can influence the initiation rate and the end-group functionality of the polymer. For highly controlled polymerizations, high-vacuum techniques are often employed to ensure the initiator and monomer are pure and the reaction is free from side reactions.[3]
Q4: My polymer yield is very low. What are the likely reasons?
Low yield is typically caused by issues that prevent the polymerization from proceeding to completion. This can include:
-
Inactive Initiator: The initiator may have degraded due to improper storage or handling.
-
Impure Monomer: The lysine-NCA monomer can be sensitive to moisture and may hydrolyze back to the parent amino acid, rendering it inactive for polymerization.[4]
-
Presence of Terminating Agents: Impurities in the solvent or from the reaction atmosphere can terminate growing polymer chains prematurely.
Q5: How can I minimize side reactions and ensure a "living" polymerization?
A "living" polymerization is one where chain termination reactions are largely absent. To achieve this:
-
Rigorous Purification: Ensure the monomer, initiator, and solvent are of the highest purity and are thoroughly dried.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques to exclude atmospheric moisture and oxygen.[3]
-
Controlled Temperature: Lowering the reaction temperature (e.g., to 0°C) can suppress side reactions and increase the percentage of living chains.[3][5]
Troubleshooting Guide: Common Issues in Poly-DL-Lysine Polymerization
This section addresses specific problems you may encounter during synthesis, their probable causes, and recommended solutions.
Problem 1: Final Molecular Weight is Significantly Different from Target
| Observation | Potential Cause | Recommended Solution |
| MW is too low | Incorrect M/I Ratio: More initiator was added than calculated. | Double-check all calculations and ensure precise measurement of the initiator, which is often used in very small quantities. |
| Unwanted Initiation: Water or other nucleophilic impurities in the solvent or on the glassware are initiating additional chains.[1] | Rigorously dry all glassware (e.g., flame-drying under vacuum) and use freshly distilled, anhydrous solvent. | |
| MW is too high | Incorrect M/I Ratio: Less initiator was added than calculated, or the initiator is partially inactive. | Verify calculations. Use a freshly opened or purified initiator. Consider titrating the initiator to confirm its concentration. |
| Slow Initiation: The rate of initiation is much slower than the rate of propagation, leading to incomplete initiator consumption. | Choose a more efficient initiator. Allow for a sufficient initiation period before assessing polymerization progress. |
Problem 2: High Polydispersity Index (PDI > 1.2)
| Potential Cause | Recommended Solution |
| Presence of Water/Impurities | This is the most common cause. Water leads to uncontrolled initiation and termination, broadening the MW distribution.[1] Implement stringent anhydrous techniques. Use high-purity reagents and solvents. |
| Slow Initiation Relative to Propagation | If initiation is slow, propagation begins on some chains while others have not yet started, leading to a broader distribution of chain lengths. Select an initiator known for rapid and efficient initiation with lysine-NCA. |
| Intermolecular Chain Transfer/Termination | Side reactions can terminate growing chains, "killing" them prematurely. This results in a population of dead chains alongside living ones.[3] Running the reaction at a lower temperature (e.g., 0°C or below) can minimize these side reactions.[5] |
| Inhomogeneous Mixing | If the initiator is not dispersed quickly and evenly throughout the monomer solution, polymerization will start at different times in different parts of the flask. Ensure vigorous and efficient stirring, especially at the moment of initiator injection. |
Workflow for Troubleshooting Polymerization Issues
The following diagram outlines a logical workflow for diagnosing and resolving common problems in poly-DL-lysine synthesis.
Caption: Troubleshooting workflow for poly-DL-lysine polymerization.
Key Experimental Protocols
Success in controlling polymerization relies on meticulous preparation and execution. The following protocols provide a framework for the synthesis of poly-lysine via the ROP of a protected lysine-NCA monomer.
Protocol 1: Synthesis of Nε-benzyloxycarbonyl-DL-lysine NCA (Z-Lys-NCA)
The synthesis of the NCA monomer is a critical first step. The Fuchs-Farthing method, using phosgene or its safer equivalent, triphosgene, is widely employed.[5]
-
Preparation: Rigorously dry all glassware. Nε-benzyloxycarbonyl-DL-lysine (Z-Lys-OH) must be dried under high vacuum for several hours before use.
-
Reaction Setup: Suspend the dried Z-Lys-OH in an anhydrous solvent like tetrahydrofuran (THF) or ethyl acetate under an inert atmosphere.
-
Phosgenation: Slowly add a solution of triphosgene (approximately 0.35 equivalents per equivalent of amino acid) to the suspension at a controlled temperature (typically 40-50°C). The reaction mixture should clarify as the NCA is formed.
-
Workup: Once the reaction is complete (monitored by the cessation of HCl gas evolution), the solvent is removed under reduced pressure.
-
Purification: The crude NCA must be purified, typically by recrystallization from an appropriate solvent system (e.g., THF/hexane), to remove any unreacted starting material and side products. The final product should be a white, crystalline solid.[4][5]
Protocol 2: Controlled Polymerization of Z-Lys-NCA
This protocol describes the amine-initiated ROP of the purified NCA monomer.
-
Glassware Preparation: All glassware must be cleaned and flame-dried under high vacuum immediately before use to remove any adsorbed water.
-
Reagent Preparation:
-
Dissolve the purified Z-Lys-NCA in a freshly distilled anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or dioxane) inside a glovebox or under a positive pressure of inert gas.
-
Prepare a stock solution of the initiator (e.g., n-hexylamine) in the same anhydrous solvent. This allows for accurate dispensing of small quantities.
-
-
Initiation: Calculate the required volume of initiator stock solution to achieve the target M/I ratio. Using a syringe, rapidly inject the initiator into the vigorously stirred monomer solution.
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature or 0°C) for the required time (can range from hours to days). The progress can be monitored by FT-IR by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).
-
Termination & Precipitation: Once the desired conversion is reached, the polymer is typically isolated by precipitation into a non-solvent, such as diethyl ether or water.[2] The polymer is then collected by filtration or centrifugation and dried under vacuum.
Diagram: Polymerization Workflow
Caption: General workflow for controlled poly-DL-lysine synthesis.
References
- 1. Poly-L-Lysine and Poly-D-Lysine | Alamanda Polymers - Polyamino Acids, Superior by Design [alamanda-polymers.com]
- 2. Synthesis and Conformations of Dendronized Poly(L-lysine) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. materials.uoi.gr [materials.uoi.gr]
- 4. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 5. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
Removing impurities from synthetic DL-Lysine hydrochloride
<Technical Support Center: Purifying Synthetic DL-Lysine Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in synthetic DL-Lysine hydrochloride?
Synthetic DL-Lysine hydrochloride can contain a variety of impurities stemming from the manufacturing process. These can include unreacted starting materials, by-products from side reactions, and residual solvents. Common organic impurities may include other amino acids and their derivatives.[1][2][3] Inorganic impurities often consist of soluble alkali metal salts, such as sodium and potassium salts, which are introduced during synthesis and isolation steps.[4] Additionally, colored and high-molecular-weight organic compounds can be present, affecting the product's appearance and stability.[5]
Q2: What are the primary methods for purifying DL-Lysine hydrochloride?
The most common and effective methods for purifying DL-Lysine hydrochloride are:
-
Recrystallization: This technique relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. It is particularly effective for removing many soluble and some colored impurities.[6][7]
-
Activated Carbon Treatment: Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for removing colored impurities, high-molecular-weight organic compounds, and other trace contaminants.[5][8][9][10][11] It is often used as a polishing step in the purification process.[11]
-
Ion-Exchange Chromatography (IEC): IEC is a powerful technique for separating amino acids from various impurities based on their net charge.[12][13][14] It is highly effective for removing other amino acids, inorganic salts, and charged by-products.[15][16]
Q3: How do I choose the best purification method for my needs?
The choice of purification method depends on the nature and quantity of the impurities, the desired final purity, and the scale of the operation.
-
For general purification and removal of colored bodies, a combination of activated carbon treatment followed by recrystallization is often sufficient.
-
If the primary contaminants are other amino acids or significant amounts of inorganic salts, ion-exchange chromatography is the preferred method due to its high resolving power.[12][14]
-
For achieving very high purity, a multi-step approach involving all three techniques may be necessary.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of DL-Lysine hydrochloride.
Recrystallization Issues
Q4: My recrystallized DL-Lysine hydrochloride is still colored. What went wrong?
-
Causality: The presence of color after recrystallization indicates that the colored impurities have similar solubility to DL-Lysine hydrochloride in the chosen solvent or were trapped within the crystal lattice during formation.
-
Troubleshooting Steps:
-
Introduce an Activated Carbon Treatment Step: Before recrystallization, dissolve the crude DL-Lysine hydrochloride in the appropriate solvent and treat the solution with activated carbon.[5][10][11] This will adsorb the colored impurities.
-
Optimize Solvent System: Experiment with different solvent systems. A mixture of a good solvent (e.g., water) and an anti-solvent (e.g., ethanol, methanol) can improve the differential solubility and enhance the removal of impurities.[6][17]
-
Slow Cooling Rate: Allow the solution to cool slowly to promote the formation of well-defined crystals, which are less likely to occlude impurities. Rapid cooling can lead to the trapping of impurities.
-
Q5: The yield of my recrystallized product is very low. How can I improve it?
-
Causality: Low yield can result from the product being too soluble in the mother liquor, using an excessive amount of solvent, or premature crystallization during hot filtration.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the DL-Lysine hydrochloride.
-
Optimize the Anti-Solvent Ratio: If using a solvent/anti-solvent system, carefully determine the optimal ratio to maximize precipitation of the product while keeping impurities in solution.[17]
-
Cooling Temperature: Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize product precipitation before filtration.
-
Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out during the removal of insoluble impurities or activated carbon.
-
Activated Carbon Treatment Issues
Q6: After activated carbon treatment, my product yield is significantly reduced. Why?
-
Causality: Activated carbon can adsorb not only impurities but also the desired product, especially if an excessive amount is used or the contact time is too long.[11]
-
Troubleshooting Steps:
-
Optimize the Amount of Activated Carbon: Use the minimum amount of activated carbon required for effective decolorization. A typical starting point is 1-5% (w/w) relative to the solute.
-
Control Contact Time: Limit the contact time between the activated carbon and the solution. Typically, 15-30 minutes of stirring is sufficient.
-
Perform Small-Scale Trials: Before committing the entire batch, perform small-scale trials to determine the optimal amount of activated carbon and contact time.
-
Ion-Exchange Chromatography Issues
Q7: I am seeing co-elution of impurities with my DL-Lysine hydrochloride during ion-exchange chromatography. How can I improve the separation?
-
Causality: Co-elution occurs when the impurity and the product have similar affinities for the ion-exchange resin under the chosen conditions. This can be due to an inappropriate pH or eluent concentration.
-
Troubleshooting Steps:
-
Adjust the pH of the Mobile Phase: The charge of amino acids is pH-dependent.[14] Adjusting the pH of the loading and elution buffers can alter the charge of both the DL-Lysine and the impurities, leading to better separation.
-
Optimize the Elution Gradient: If using a gradient elution, modify the gradient slope. A shallower gradient can improve the resolution between closely eluting compounds.
-
Select a Different Resin: If optimization of the mobile phase is unsuccessful, consider using a different ion-exchange resin with a different selectivity.[16]
-
Experimental Protocols
Protocol 1: Purification by Activated Carbon Treatment and Recrystallization
This protocol is suitable for removing colored impurities and achieving a moderate to high level of purity.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude DL-Lysine hydrochloride in a minimum amount of hot deionized water.
-
Activated Carbon Treatment: Add 1-2% (w/w) of activated carbon to the hot solution.[18] Stir the mixture for 15-20 minutes while maintaining the temperature.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon. This step is critical to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol or another suitable anti-solvent to remove residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 60-70°C) until a constant weight is achieved.[17]
Data Presentation:
| Parameter | Typical Value |
| Activated Carbon | 1-2% (w/w) |
| Water to Solute Ratio | ~3-5 mL per gram |
| Anti-Solvent (Ethanol) | ~1:4 to 1:8 (Water:Ethanol)[17] |
| Expected Yield | >80%[17] |
| Expected Purity | >99% |
Visualization of the Workflow:
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. US3036125A - Process for purifying lysine - Google Patents [patents.google.com]
- 5. tingyuancarbon.com [tingyuancarbon.com]
- 6. globethesis.com [globethesis.com]
- 7. Optical resolution of DL-lysine by preferential crystallization procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 9. activatedcarbon.org [activatedcarbon.org]
- 10. colincarbon.com [colincarbon.com]
- 11. chemviron.eu [chemviron.eu]
- 12. column-chromatography.com [column-chromatography.com]
- 13. researchgate.net [researchgate.net]
- 14. chromtech.com [chromtech.com]
- 15. diaion.com [diaion.com]
- 16. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A kind of crystallization method of l-lysine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 18. CN102766060B - Preparation method of D-lysine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Unstable Poly-DL-Lysine Films
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered when working with poly-DL-lysine (PDL) films. As a synthetic, positively charged polymer, PDL is a widely used substrate to enhance cell adhesion to various surfaces.[1] However, achieving a stable and consistent coating is critical for reproducible experimental outcomes. This guide is structured in a question-and-answer format to directly address the challenges you may face.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are not attaching or are detaching from the PDL-coated surface. What are the likely causes and solutions?
Poor cell attachment is one of the most common issues and can stem from several factors, from the coating protocol itself to the handling of the PDL solution.
Core Principle: The primary mechanism of PDL-mediated cell adhesion is the electrostatic interaction between the positively charged polymer and the negatively charged cell membrane.[1][2] Any disruption to this interaction will lead to poor attachment.
Troubleshooting Steps:
-
Inadequate Rinsing: Residual, unbound PDL in the solution can be toxic to cells.[3] Ensure you are thoroughly rinsing the coated surface with sterile, tissue culture-grade water or DPBS (without calcium and magnesium) 3-4 times after incubation.[1][4]
-
Incomplete Coating: Ensure the entire surface of your culture vessel is covered with the PDL solution during the coating step.[3][4] Insufficient volume can lead to an uneven coating and patches where cells cannot adhere.
-
Suboptimal PDL Concentration: The optimal PDL concentration is cell-type dependent.[3][5][6] While a common working concentration is 50-100 µg/mL, it's crucial to determine the ideal concentration for your specific cell line empirically.[1][7]
-
Improper Drying: Some protocols call for drying the coated surface, while others suggest using it while still hydrated.[8] If your protocol includes a drying step, ensure it is done in a sterile environment (e.g., a laminar flow hood) for at least two hours to prevent contamination and ensure the film is properly set.[5][6][9]
-
Expired or Improperly Stored PDL: Poly-lysine solutions have a finite shelf life. Using an expired lot can result in poor coating performance.[10] Always check the expiration date. Moreover, reconstituted PDL should be stored in aliquots at -20°C to avoid multiple freeze-thaw cycles, which can degrade the polymer.[7][11] Do not store in a frost-free freezer.[7][11]
Q2: The PDL film itself appears unstable, cracking, or detaching from the glass/plastic surface. How can I resolve this?
Film instability, where the PDL coating itself lifts off the substrate, is often related to the interaction between the polymer and the surface.
Core Principle: The strong adsorption of PDL to negatively charged surfaces is fundamental to forming a stable film.[12] The quality and cleanliness of the substrate are paramount.
Troubleshooting Steps:
-
Substrate Cleanliness: Glass coverslips, in particular, can have a thin film of grease from the manufacturing process.[13] This will prevent proper adhesion of the PDL. It is highly recommended to pre-treat glass surfaces by acid washing (e.g., with hydrochloric or nitric acid) followed by thorough rinsing with sterile water.[10][14][15]
-
Suboptimal pH of Coating Solution: The pH of the PDL solution can influence its adsorption to the substrate. Using a buffer with a slightly alkaline pH, such as a borate buffer at pH 8.5, can enhance the coating efficiency on glass surfaces compared to dissolving PDL in water, which can be slightly acidic.[9][16] If using a buffer, it is critical to rinse it away completely before cell culture.[16]
-
Interaction with Media Components: It has been observed that proteins in the cell culture media can cause PDL to precipitate or "ball up," especially with lower molecular weight PDL.[10] This suggests the film is not well-bound. Ensuring a robust coating protocol, including proper substrate preparation and drying (if applicable), can mitigate this.
Q3: Should I be using a high or low molecular weight PDL? What is the difference?
The molecular weight (MW) of the PDL you choose can significantly impact both the handling of the solution and the final coating properties.
Core Principle: The length of the polymer chain dictates the number of available binding sites for cells and the viscosity of the solution.[17]
Comparative Analysis of PDL Molecular Weights:
| Molecular Weight (MW) Range | Characteristics | Best Suited For |
| Low (30,000 - 70,000 Da) | Less viscous, easier to handle.[2][5] | General cell culture, applications where high viscosity is problematic. |
| Medium (70,000 - 150,000 Da) | A good compromise between ease of use and number of binding sites.[2][5] | A wide range of cell types, including neuronal cultures.[5] |
| High (>300,000 Da) | More viscous, provides more attachment sites per molecule.[2][5][17] | Applications requiring very strong cell adhesion, long-term cultures.[17] |
Expert Insight: While higher MW PDL offers more binding sites, it can also lead to excessively "sticky" surfaces, which may impede processes like neurite outgrowth.[18] Therefore, the optimal MW may require empirical validation for your specific application.
Experimental Protocols
Standard Protocol for PDL Coating of Glass Coverslips
This protocol is a synthesis of best practices for achieving a stable PDL film.
-
Acid Wash Coverslips (Optional but Recommended):
-
Prepare PDL Working Solution:
-
Reconstitute lyophilized PDL in sterile, tissue culture-grade water to a stock concentration (e.g., 1 mg/mL).[19]
-
Aliquot and store at -20°C for long-term storage.[7][11][19]
-
On the day of use, thaw an aliquot and dilute to a working concentration of 50-100 µg/mL in sterile water or a pH 8.5 borate buffer.[7][16][19]
-
Sterile filter the working solution through a 0.2 µm syringe filter.[20]
-
-
Coating Procedure:
-
Place the clean, dry coverslips in a petri dish or the wells of a culture plate.
-
Add enough PDL working solution to completely cover the surface of the coverslips.[19]
-
Incubate at room temperature for 1-2 hours or at 37°C for 30-60 minutes.[11][16][21]
-
Aspirate the PDL solution.
-
Rinse the coverslips 3-4 times with a generous volume of sterile, tissue culture-grade water.[3][4]
-
Allow the coverslips to dry completely in a laminar flow hood for at least 2 hours.[5][6][9]
-
-
Storage:
-
Coated coverslips can be used immediately or stored at 4°C for up to two weeks, ensuring they are protected from dust and contamination.[4]
-
Visual Guides
Troubleshooting Workflow for Poor Cell Adhesion
References
- 1. benchchem.com [benchchem.com]
- 2. mpbio.com [mpbio.com]
- 3. Extracellular Matrices (ECM) Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. blossombio.com [blossombio.com]
- 6. blossombio.com [blossombio.com]
- 7. knowledge.lonza.com [knowledge.lonza.com]
- 8. researchgate.net [researchgate.net]
- 9. neuvitro.com [neuvitro.com]
- 10. researchgate.net [researchgate.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. neuvitro.com [neuvitro.com]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. neuvitro.com [neuvitro.com]
- 20. researchgate.net [researchgate.net]
- 21. wklab.org [wklab.org]
Technical Support Center: L-Lysine Stability and Chiral Integrity
A Guide to Preventing Racemization During Storage and Handling
Welcome to the L-Lysine Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into maintaining the chiral purity of L-lysine. Racemization—the conversion of the biologically active L-enantiomer to the inactive D-enantiomer—is a critical challenge in research and pharmaceutical development. This resource addresses common questions and troubleshooting scenarios to ensure the integrity of your experiments and products.
Frequently Asked Questions (FAQs)
Q1: What is L-lysine racemization, and why is it a critical concern?
Answer: Racemization is the process by which an optically active compound, such as L-lysine, converts into a mixture of both of its enantiomers (L- and D-isomers), ultimately forming an optically inactive "racemic mixture." The underlying mechanism involves the removal of the proton from the alpha-carbon (the carbon atom adjacent to the carboxyl group), which results in a planar, achiral carbanion intermediate. This intermediate can then be reprotonated from either side, yielding either the original L-lysine or its mirror image, D-lysine.[1]
This is a significant issue for several reasons:
-
Biological Inactivity: In most biological systems, only L-amino acids are active. For instance, L-lysine is an essential component in nutrition and protein synthesis, whereas D-lysine has no known nutritional value.[2]
-
Pharmaceutical Implications: In drug development, one enantiomer may be therapeutically active while the other could be inert, less active, or even cause adverse side effects.[1] Maintaining the enantiomeric purity of L-lysine, especially when it's part of a peptide-based therapeutic, is crucial for safety and efficacy.
References
Technical Support Center: The Role of DL-Lysine Hydrochloride in Protein Crystallization
Prepared by the Gemini Applications Science Team
Welcome to our technical support guide on the use of DL-Lysine hydrochloride in protein crystallization. This resource is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot challenging crystallization projects and expand their toolkit of additives and strategies. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you make informed decisions to overcome common crystallization bottlenecks.
Section 1: Foundational Principles (FAQs)
This section addresses the fundamental questions about why and how lysine is employed in crystallization experiments.
Q1: What is DL-Lysine hydrochloride and why is it considered for protein crystallization?
DL-Lysine hydrochloride is the salt form of a racemic mixture of D- and L-lysine, a basic, positively charged amino acid.[1] In structural biology, it is primarily used as a crystallization additive. The hydrochloride salt form ensures high solubility in aqueous buffers.[1][2]
Lysine's utility stems from the unique properties of its side chain: a flexible four-carbon chain capped by a primary ε-amino group (-NH₃⁺).[3] This structure allows it to interact with proteins in several beneficial ways:
-
Surface Charge Modulation: It can interact with negatively charged patches on a protein's surface, neutralizing repulsion between molecules and potentially facilitating the formation of crystal contacts.[4]
-
Solubility Enhancement: Like other small, charged molecules, it can act as a "chemical chaperone," helping to keep proteins soluble and preventing aggregation, particularly under the high-concentration stress of a crystallization drop.[5]
-
Promotion of Crystal Contacts: The flexible side chain can mediate new protein-protein interactions that may be favorable for building a crystal lattice.
However, the very flexibility that makes lysine a useful tool can also be a liability. Surface-exposed lysine residues on the target protein itself can introduce conformational entropy, which is detrimental to the formation of a highly ordered crystal lattice.[6][7] This dual nature is central to troubleshooting its use.
Q2: How does L-Lysine mechanistically influence protein stability and solubility?
L-Lysine (the biologically relevant isomer in the DL-mixture) primarily influences protein stability through non-covalent interactions with the protein surface. Its positively charged amino group can form salt bridges with acidic residues like aspartate and glutamate, while also participating in a network of hydrogen bonds with polar residues and water.[4][]
This interaction can be thought of as a "molecular shield" or "chemical chaperone" effect.[5][9] By binding to the protein surface, lysine molecules can:
-
Mask Hydrophobic Patches: Non-specific binding can cover exposed hydrophobic regions that might otherwise lead to amorphous aggregation.
-
Alter the Hydration Shell: Lysine interacts strongly with water, potentially altering the protein's hydration layer in a way that favors solubility and prevents aggregation.[10]
-
Inhibit Ice Crystal Growth: In cryoprotection, lysine has been shown to disrupt the formation of ice crystals by strongly binding water molecules, which can be beneficial for preventing damage during crystal freezing.[11][12]
Q3: What is the difference between using lysine as an additive versus modifying surface lysines on my protein?
This is a critical distinction between two powerful, yet fundamentally different, crystallization strategies.
| Strategy | Description | Primary Goal | When to Use |
| Lysine as an Additive | DL-Lysine hydrochloride is added to the crystallization drop as a free molecule in solution. | To improve protein solubility, prevent aggregation, and screen for new crystal contacts by altering the solution chemistry. | An initial strategy for well-behaved but non-crystallizing proteins, or for proteins that exhibit aggregation issues. |
| Surface Lysine Modification | Covalently modifying the lysine residues already present on the target protein's surface. The most common method is reductive methylation .[6][13] | To reduce the conformational flexibility (entropy) of the protein's own surface, thereby increasing the probability of forming a stable, ordered crystal lattice.[7] | A "rescue" strategy for proteins that have failed to crystallize despite extensive screening, especially those with a high percentage of surface lysines.[14] |
Another advanced modification strategy is the site-directed mutagenesis of surface lysines to arginines (K-to-R). Arginine is also positively charged but has a more rigid side chain that is statistically more likely to form stable crystal packing interactions.[15][16][17][18]
Section 2: Practical Application & Protocols
Q4: How should I incorporate DL-Lysine hydrochloride into my crystallization screens?
The most effective way to test DL-Lysine HCl is as an additive in a sparse-matrix screen or as a variable in an optimization screen.
-
Prepare a Stock Solution:
-
Prepare a 1.0 M stock solution of DL-Lysine hydrochloride in high-purity water.
-
Ensure the pH is adjusted to a level compatible with your protein's stability (typically between 6.5 and 8.5). Use HCl or NaOH for adjustment.
-
Filter the stock solution through a 0.22 µm syringe filter.
-
-
Screening Strategy 1: Sparse-Matrix Additive
-
Set up your standard sparse-matrix crystallization screens (e.g., commercial screens from Hampton Research, Qiagen).
-
To each well of the screen, add a small volume of your lysine stock solution to achieve a final concentration in the drop of 20-100 mM. It is crucial to run a parallel control plate without the lysine additive to directly assess its impact.
-
-
Screening Strategy 2: Systematic Grid Screen
-
This is ideal for optimizing a promising initial "hit."
-
Create a 2D grid screen where one axis varies the precipitant concentration and the other axis varies the DL-Lysine HCl concentration.
Example Grid Screen Setup:
-
| 10% PEG 3350 | 15% PEG 3350 | 20% PEG 3350 | 25% PEG 3350 | |
| 0 mM Lysine (Control) | Drop 1 | Drop 2 | Drop 3 | Drop 4 |
| 25 mM Lysine | Drop 5 | Drop 6 | Drop 7 | Drop 8 |
| 50 mM Lysine | Drop 9 | Drop 10 | Drop 11 | Drop 12 |
| 100 mM Lysine | Drop 13 | Drop 14 | Drop 15 | Drop 16 |
-
Drop Setup:
-
Use the hanging-drop or sitting-drop vapor diffusion method.
-
Mix your protein solution, the reservoir solution, and the lysine additive in the drop. A common ratio is 1:1 protein to reservoir, with the lysine added to the reservoir or directly to the drop.
-
References
- 1. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 2. globethesis.com [globethesis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The Role of Surface Exposed Lysine in Conformational Stability and Functional Properties of Lipase from Staphylococcus Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lysine Methylation as a Routine Rescue Strategy for Protein Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New surface contacts formed upon reductive lysine methylation: Improving the probability of protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C-terminal lysine truncation increases thermostability and enhances chaperone-like function of porcine alphaB-crystallin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of arginine, lysine, and guanidine with surface residues of lysozyme: implication to protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. upcommons.upc.edu [upcommons.upc.edu]
- 13. Lysine methylation as a routine rescue strategy for protein crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Systematic enhancement of protein crystallization efficiency by bulk lysine‐to‐arginine (KR) substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] A Study on the Effect of Surface Lysine to Arginine Mutagenesis on Protein Stability and Structure Using Green Fluorescent Protein | Semantic Scholar [semanticscholar.org]
- 17. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 18. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of D-lysine, L-lysine, and DL-lysine for Researchers and Drug Development Professionals
Introduction: Beyond the Central Dogma - The Stereochemical Nuances of Lysine in Cell Viability
Lysine, an essential α-amino acid, is a fundamental building block of proteins, encoded by the codons AAA and AAG.[1] In biological systems, the L-stereoisomer, L-lysine, is the overwhelmingly predominant form, participating in a vast array of physiological processes. Its counterpart, D-lysine, is not incorporated into proteins via ribosomal synthesis but plays intriguing roles, particularly in the microbial world and as a synthetic component in modern therapeutics. The racemic mixture, DL-lysine, presents a combination of both enantiomers.
For researchers in cell biology and drug development, understanding the distinct cytotoxic profiles of these isomers is not merely an academic exercise. It is critical for applications ranging from designing novel anticancer therapies and antimicrobials to selecting the appropriate surface coatings for cell culture. This guide provides an in-depth comparison of the cytotoxic effects of D-lysine, L-lysine, and DL-lysine, grounded in experimental data and mechanistic insights to inform your research and development endeavors.
The Dichotomy of L-Lysine: Essential Nutrient and Cytotoxic Precursor
L-lysine's role in cell health is paradoxical. While essential for proliferation, its metabolism and depletion can be strategically exploited to induce cytotoxicity, particularly in cancer cells which have a high demand for amino acids.[2]
Mechanism 1: Deprivation-Induced Apoptosis
Cancer cells are often more sensitive to the deprivation of essential amino acids than their normal counterparts.[3] Complete removal of L-lysine from the culture medium can dramatically suppress cancer cell growth, trigger G0/G1 cell cycle arrest, and induce apoptosis.[3] This metabolic vulnerability forms the basis of enzyme-based cancer therapies.
Mechanism 2: Enzymatic Conversion by L-Lysine α-Oxidase (LO)
A more potent cytotoxic mechanism involves the enzyme L-lysine α-oxidase (LO), which catalyzes the oxidative deamination of L-lysine. This reaction has a dual antitumor effect:
-
Depletion of L-lysine: The enzyme locally depletes the available L-lysine, starving metabolically active tumor cells.[3][4]
-
Generation of Reactive Oxygen Species (ROS): The reaction produces a significant amount of hydrogen peroxide (H₂O₂), a potent ROS that induces high levels of oxidative stress, leading to apoptotic cell death.[3][4][5]
The cytotoxic effect is dose-dependent and has shown high efficacy against various cancer cell lines, including colon cancer and erythromyeloblastic leukemia.[3][6]
Considerations for Poly-L-Lysine (PLL)
Poly-L-lysine (PLL) is a widely used cationic polymer for coating culture surfaces to enhance cell adhesion. However, PLL itself can be cytotoxic in a concentration-dependent manner.[7] A critical, often overlooked, aspect of using PLL is its susceptibility to degradation by proteases secreted by certain cell types.[8][9] This degradation can release lysine oligomers, potentially influencing experimental outcomes and introducing variability.
D-Lysine: A Tool for Reducing Cytotoxicity and Enhancing Stability
In stark contrast to L-lysine, the D-enantiomer is primarily associated with a reduction in cytotoxicity when incorporated into larger molecules and enhanced stability in biological environments.
Mechanism: Attenuation of Eukaryotic Cell Toxicity in Peptides
In the field of antimicrobial peptide (AMP) development, substituting L-lysine residues with D-lysine has proven to be an effective strategy to decrease toxicity towards eukaryotic cells while retaining antimicrobial potency.[10][11] The introduction of D-amino acids disrupts the formation of stable secondary structures, such as α-helices, which are often responsible for nonspecific membrane disruption and lysis of mammalian cells.[10] This leads to a significant increase in the therapeutic index of the peptide. For instance, substituting D-lysine at specific positions in the AMP CM15 resulted in a 20-fold reduction in macrophage toxicity.[10]
Poly-D-Lysine (PDL): The Stable Alternative for Cell Culture
Poly-D-lysine (PDL) serves the same function as PLL in promoting cell adhesion. Its crucial advantage is its resistance to enzymatic degradation by cellular proteases.[8][9] This stability makes PDL a superior choice for:
-
Long-term cultures: Minimizes substrate degradation over time.
-
Cultures of protease-secreting cells: Ensures a consistent culture surface.
-
Reducing experimental variability: Eliminates confounding effects from PLL breakdown products.
While PDL is generally considered safe for coating applications, high concentrations of the polymer in solution can still exhibit cytotoxic effects, similar to PLL.[12]
DL-Lysine: A Racemic Mixture with Composite Properties
DL-lysine is a 50:50 racemic mixture of D- and L-lysine. There is a notable lack of specific research on the cytotoxicity of monomeric DL-lysine. However, its biological effects can be logically inferred as a composite of its constituent isomers.
In a cellular context, the L-lysine component would be recognized and utilized through standard metabolic pathways, while the D-lysine component would be largely inert or potentially metabolized by D-amino acid oxidase.[13] The cytotoxicity of a poly-DL-lysine polymer would be complex, likely exhibiting intermediate properties between pure PLL and PDL in terms of both cell adhesion and susceptibility to enzymatic degradation. For research applications requiring precise control, the use of pure L- or D-isomers is strongly recommended over the racemic mixture.
Comparative Summary
| Feature | L-Lysine | D-Lysine | DL-Lysine (Racemic Mixture) |
| Primary Cytotoxic Mechanism | Monomer: Deprivation or enzymatic conversion to H₂O₂.[3] | In Peptides: Reduces cytotoxicity by disrupting secondary structures.[10] | Inferred: A combination of L- and D-isomer effects. |
| Polymer Form | Poly-L-Lysine (PLL): Can be cytotoxic; susceptible to protease degradation.[7][8] | Poly-D-Lysine (PDL): Can be cytotoxic at high concentrations; resistant to proteases.[9][12] | Poly-DL-Lysine: Inferred intermediate stability and effects. |
| Key Research Application | Anticancer strategies (deprivation/enzyme therapy).[2][4] | Reducing toxicity of therapeutic peptides; stable cell culture coating (PDL).[8][10] | Generally not preferred for precise research applications. |
| Relative Cytotoxicity | Context-dependent: High via enzymatic action, low as a monomer. | Low as a monomer; reduces cytotoxicity of parent molecules. | Inferred to be intermediate and context-dependent. |
Experimental Protocol: Comparative Cytotoxicity Assessment via MTT Assay
To quantitatively compare the cytotoxic effects of D-lysine, L-lysine, and DL-lysine, a robust and standardized method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is essential. This protocol is designed as a self-validating system.
Objective: To determine the concentration-dependent cytotoxicity of lysine isomers on a selected cell line (e.g., HeLa cells) over a 48-hour period.
Materials:
-
HeLa (or other suitable) cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
D-lysine, L-lysine, DL-lysine (sterile, cell culture grade)
-
Sterile PBS (Phosphate-Buffered Saline)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Workflow Diagram:
Step-by-Step Methodology:
-
Cell Seeding (Day 1):
-
Trypsinize and count HeLa cells.
-
Seed 5,000 cells in 100 µL of complete media per well into a 96-well plate.
-
Causality: This density ensures cells are in the logarithmic growth phase during treatment and do not become over-confluent.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Treatment (Day 2):
-
Prepare serial dilutions of each lysine isomer (D-, L-, DL-) in serum-free media at 2x the final desired concentration. A suggested range is 200 mM down to ~1.5 mM.
-
Causality: A wide concentration range is crucial to identify the full dose-response curve, from no effect to maximal effect.
-
Carefully aspirate the media from the cells.
-
Add 100 µL of the prepared lysine solutions to the respective wells.
-
Controls (Self-Validation): Include "untreated" wells (media only) to represent 100% viability and "blank" wells (media, no cells) for background subtraction.
-
Incubate for 48 hours.
-
-
MTT Assay (Day 4):
-
Add 20 µL of MTT reagent to each well.
-
Causality: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Incubate for 4 hours. Protect the plate from light.
-
Carefully aspirate the supernatant without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well and pipette gently to dissolve the crystals.
-
Causality: DMSO is a solubilizing agent that allows the formazan to be quantified spectrophotometrically.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Wells / Absorbance of Untreated Control) * 100
-
Plot % Viability against the logarithm of the concentration for each isomer to generate dose-response curves and calculate the IC₅₀ (half-maximal inhibitory concentration) values.
-
Conclusion and Future Perspectives
The cytotoxic profiles of lysine stereoisomers are highly context-dependent. L-lysine, while essential for life, can be a potent cytotoxic agent when its metabolic pathways are exploited. Conversely, D-lysine is a valuable tool for reducing the cytotoxicity of therapeutic peptides and serves as the foundation for the more stable PDL cell culture substrate. The racemic DL-lysine mixture, while commercially available, offers less precision for controlled scientific studies.
Future research should focus on elucidating the subtle, direct cytotoxic effects of monomeric D-lysine on various cell types and exploring the potential of D-amino acid oxidase activity as a novel therapeutic target. A deeper understanding of how cells process these non-canonical isomers will continue to open new avenues in drug development, regenerative medicine, and fundamental cell biology.
References
- 1. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of l-lysine alpha-oxidase against leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Lysine α-Oxidase: Enzyme with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation and comparison of cytotoxicity, genotoxicity, and apoptotic effects of poly-l-lysine/plasmid DNA micro- and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pediaa.com [pediaa.com]
- 10. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation and Optimization of Poly-d-Lysine as a Non-Natural Cationic Polypeptide for Gene Transfer in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reaction of D-amino-acid oxidase with D-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Chiral Separation of DL-Lysine Hydrochloride by HPLC
Introduction: In the realms of pharmaceutical development, nutritional science, and metabolomics, the stereochemistry of amino acids is not a trivial detail—it is a critical determinant of biological function and safety. Lysine, an essential amino acid, exists as two enantiomers: L-lysine, a fundamental building block of protein, and D-lysine, a rarer form implicated in various physiological and pathological processes. Consequently, the ability to accurately separate and quantify these enantiomers is paramount. High-Performance Liquid Chromatography (HPLC) offers a powerful platform for this challenge. This guide provides an in-depth comparison of two robust, direct-injection HPLC methods for the chiral resolution of DL-Lysine, eschewing the need for cumbersome derivatization steps that can introduce variability and potential impurities[1][2]. We will explore the separation on two distinct classes of Chiral Stationary Phases (CSPs): a macrocyclic glycopeptide and a crown ether, providing the technical rationale and empirical data necessary for informed method selection.
The Principle of Direct Chiral Recognition
Direct chiral HPLC methods rely on the formation of transient, diastereomeric complexes between the analyte enantiomers and a chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times, enabling separation. The choice of chiral selector is therefore the most critical decision in method development.
Method A: Macrocyclic Glycopeptide CSPs (Teicoplanin-based)
Macrocyclic glycopeptides, such as teicoplanin, are complex structures featuring a peptide backbone glycosylated with multiple sugar moieties. This complexity creates a rich environment for chiral recognition through a combination of interactions:
-
Inclusion: Hydrophobic portions of the analyte can fit into cavities within the macrocyclic structure.
-
Hydrogen Bonding: Amine, carboxyl, and hydroxyl groups on the CSP can interact with the analyte.
-
Ionic Interactions: Teicoplanin possesses ionizable groups, allowing for electrostatic interactions with charged analytes like lysine[1].
-
Steric Repulsion: The overall three-dimensional arrangement of the selector sterically hinders one enantiomer more than the other, influencing which one forms a more stable complex.
For amino acids on teicoplanin-based phases, the D-enantiomer is typically more strongly retained[1]. This is attributed to the evolutionary function of these molecules as antibiotics, which target D-alanyl-D-alanine residues in bacterial cell walls[1].
Method B: Crown Ether CSPs
Crown ether CSPs operate on a host-guest complexation principle[3]. The chiral crown ether, a macrocyclic polyether, possesses a cavity that is ideally sized to selectively complex with the protonated primary amino group (-NH₃⁺) of an amino acid[4][5]. Chiral recognition is achieved through:
-
Three-Point Interaction: The primary interaction is the complexation of the -NH₃⁺ group. Secondary interactions, such as hydrogen bonding between the analyte's carboxyl group and the CSP, and steric hindrance from chiral barriers on the crown ether ring, stabilize the complex for one enantiomer more than the other.
-
Acidic Mobile Phase: It is crucial to use an acidic mobile phase (e.g., with perchloric or trifluoroacetic acid) to ensure the primary amine of lysine is fully protonated and available for complexation[4][6]. On a CROWNPAK CR-I(+) column, the D-form of amino acids consistently elutes before the L-form[5].
Comparative Experimental Data
The performance of these two distinct methods for the chiral separation of DL-Lysine is summarized below. Method A demonstrates excellent resolution and selectivity under reversed-phase conditions, while Method B provides exceptional resolution in a HILIC/polar organic mode.
| Parameter | Method A: Macrocyclic Glycopeptide | Method B: Crown Ether |
| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm | CROWNPAK® CR-I(+), 15 cm x 3.0 mm, 5 µm |
| Mobile Phase | Water : Methanol : Formic Acid (30:70:0.02, v/v/v) | Acetonitrile : Water : Trifluoroacetic Acid (96:4:0.5, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV or Mass Spectrometry (MS) | LC-MS |
| Retention Time (Rt1) | 7.128 min (L-Lysine) | 6.1 min (D-Lysine) |
| Retention Time (Rt2) | 9.464 min (D-Lysine) | 29.3 min (L-Lysine) |
| Selectivity (α) | 1.33 | Not explicitly calculated, but significant based on Rt |
| Resolution (Rs) | 4.12 | 8.08 |
| Data Source | [1] | [7] |
Experimental Workflows and Protocols
The following diagrams and protocols outline the steps for implementing each method. The choice between them depends on available instrumentation, desired resolution, and analysis time.
Workflow Diagram: Direct Chiral HPLC Method Selection
Caption: Workflow for direct chiral separation of DL-Lysine.
Protocol 1: Method A - Macrocyclic Glycopeptide CSP
1. Mobile Phase Preparation:
-
Carefully measure 300 mL of HPLC-grade water, 700 mL of HPLC-grade methanol, and 0.2 mL of formic acid.
-
Combine in a suitable 1 L solvent reservoir.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.
2. HPLC System Setup:
-
Install an Astec® CHIROBIOTIC® T column (25 cm x 4.6 mm, 5 µm).
-
Set the pump to a flow rate of 1.0 mL/min.
-
Set the column oven temperature to 25 °C.
-
Set the detector (UV or MS) to the appropriate wavelength or parameters for lysine detection.
3. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 30-60 minutes).
-
Prepare a standard solution of DL-Lysine hydrochloride in the mobile phase (e.g., 0.5 mg/mL).
-
Inject the desired sample volume (e.g., 10 µL).
-
Run the analysis for a sufficient time to elute both peaks (approx. 12-15 minutes).
4. Data Processing:
-
Identify the peaks for L-Lysine (~7.1 min) and D-Lysine (~9.5 min).
-
Calculate selectivity (α) and resolution (Rs) using standard chromatographic equations.
Protocol 2: Method B - Crown Ether CSP
1. Mobile Phase Preparation:
-
Carefully measure 960 mL of HPLC-grade acetonitrile, 40 mL of HPLC-grade water, and 5 mL of trifluoroacetic acid (TFA).
-
Combine in a suitable 1 L solvent reservoir.
-
Mix thoroughly and degas. Causality Note: TFA is a strong ion-pairing agent that ensures the lysine's primary amine is protonated, which is essential for interaction with the crown ether stationary phase[8].
2. HPLC System Setup:
-
Install a CROWNPAK® CR-I(+) column (15 cm x 3.0 mm, 5 µm).
-
Set the pump to a flow rate of 0.4 mL/min.
-
Set the column oven temperature to 30 °C.
-
This method is best coupled with a mass spectrometer (MS) for detection due to the high organic content and TFA in the mobile phase.
3. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of DL-Lysine hydrochloride in the mobile phase.
-
Inject the sample (e.g., 1-5 µL).
-
Run the analysis for approximately 35 minutes to ensure the elution of the strongly retained L-enantiomer.
4. Data Processing:
-
Identify the peaks for D-Lysine (~6.1 min) and L-Lysine (~29.3 min).
-
Calculate the resolution factor to confirm baseline separation.
Senior Scientist's Insights: Making an Authoritative Choice
Trustworthiness through Self-Validation: Both protocols are self-validating systems. The expected outcome is a baseline-resolved separation of two peaks from a single racemic standard. The clear difference in retention times and the high resolution values (4.12 for Method A, 8.08 for Method B) provide immediate confirmation of method performance[1][7].
Expertise in Method Selection:
-
Speed vs. Resolution: Method A is significantly faster, with a total run time of under 15 minutes. Method B, while providing superior resolution, has a much longer run time due to the very strong retention of the L-enantiomer. For high-throughput screening or routine QC where baseline separation is sufficient, Method A is the more practical choice .
-
Column Robustness and Versatility: Macrocyclic glycopeptide phases like CHIROBIOTIC® T are known for their versatility in separating a wide range of underivatized amino acids under various mobile phase conditions (reversed-phase, polar organic, polar ionic)[1]. Crown ether columns are more specialized and are exceptionally effective for primary amines but less so for secondary amines like proline[9][10].
-
Mobile Phase Considerations: Method A uses a simple, MS-friendly mobile phase with a low concentration of formic acid. Method B's reliance on a high percentage of acetonitrile and a significant concentration of TFA might require more specialized equipment (e.g., MS detectors that can handle higher acid content) and can lead to longer equilibration times. The high resolution in Method B is impressive but may be overkill for many applications, coming at the cost of a very long analysis time.
Both the macrocyclic glycopeptide and crown ether-based CSPs provide excellent, reproducible methods for the direct chiral separation of DL-Lysine hydrochloride without derivatization.
-
Method A (Astec® CHIROBIOTIC® T) is recommended for general-purpose analysis, offering a robust, rapid, and efficient separation with excellent resolution suitable for most quality control and research applications.
-
Method B (CROWNPAK® CR-I(+)) is the superior choice when exceptionally high resolution is the primary objective, for instance, in the precise quantification of trace enantiomeric impurities. However, the analyst must be prepared for a significantly longer analysis time.
Ultimately, the choice is guided by the specific analytical objective—balancing the need for speed, resolution, and compatibility with existing laboratory instrumentation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 5. chiraltech.com [chiraltech.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. DL-Lysine | DAICEL Chiral Application Search [search.daicelchiral.com]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. New chiral crown ether stationary phase for the liquid chromatographic resolution of alpha-amino acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
A Comparative Guide to DL-Lysine and L-Lysine in Hydrogel Formulations: Stereochemistry's Impact on Physicochemical Properties
For researchers, scientists, and drug development professionals venturing into the realm of biocompatible hydrogels, the choice of crosslinking agents and functional monomers is paramount. Among the array of bio-inspired molecules, the amino acid lysine offers a compelling combination of biocompatibility, biodegradability, and reactive functional groups. However, a critical yet often overlooked parameter is the stereochemistry of the lysine used: the naturally occurring L-lysine versus its racemic mixture, DL-lysine. This guide provides an in-depth technical comparison of how the stereoisomeric form of lysine can significantly influence the final properties of a hydrogel, supported by experimental data and mechanistic insights.
The Decisive Role of Chirality in Hydrogel Network Formation
At the molecular level, L-lysine and D-lysine are enantiomers—non-superimposable mirror images of each other. DL-lysine is a racemic mixture containing equal amounts of both L- and D-isomers. This seemingly subtle difference in three-dimensional arrangement has profound implications for the architecture of a polymer network.
In a hydrogel crosslinked with the enantiomerically pure L-lysine, the polymer chains are connected with a consistent stereochemical orientation. This can lead to a more ordered and potentially crystalline or semi-crystalline network structure, influenced by specific intermolecular interactions like hydrogen bonding.[1] In contrast, the use of DL-lysine introduces stereochemical heterogeneity into the network. The random incorporation of L- and D-isomers disrupts the potential for long-range order, resulting in a more amorphous and disordered polymer network.[2]
This fundamental difference in network architecture is the primary determinant of the variations observed in the macroscopic properties of the resulting hydrogels.
Comparative Analysis of Hydrogel Properties
The following sections detail the expected and observed differences in key hydrogel properties when using L-lysine versus DL-lysine as a crosslinking or functional component.
Mechanical Properties: Strength and Elasticity
The mechanical performance of a hydrogel is intrinsically linked to the structure of its polymer network.[3] Hydrogels formulated with L-lysine are hypothesized to exhibit higher mechanical strength and stiffness compared to those made with DL-lysine. The uniform stereochemistry in L-lysine-crosslinked networks can facilitate more efficient chain packing and the formation of organized domains, which act as reinforcing points within the gel matrix.
Conversely, the disordered network of a DL-lysine hydrogel, with its random orientation of crosslinks, is expected to have a lower crosslinking efficiency and a more heterogeneous distribution of stress, leading to a softer and more flexible material.[4]
Table 1: Hypothetical Comparison of Mechanical Properties
| Property | L-Lysine Hydrogel | DL-Lysine Hydrogel | Rationale |
| Storage Modulus (G') | Higher | Lower | More ordered network in L-lysine hydrogels leads to greater stiffness. |
| Tensile Strength | Higher | Lower | Uniform stress distribution and potential for crystalline domains in L-lysine hydrogels.[5] |
| Elongation at Break | Lower | Higher | Disordered network in DL-lysine hydrogels may allow for greater chain mobility and flexibility. |
Swelling Behavior
The swelling capacity of a hydrogel is governed by the balance between the osmotic pressure driving water into the network and the elastic retractile force of the crosslinked polymer chains. The more ordered and potentially more densely packed network of an L-lysine hydrogel may restrict chain mobility and expansion, resulting in a lower equilibrium swelling ratio compared to a DL-lysine hydrogel. The amorphous nature of the DL-lysine network could allow for greater chain relaxation and, consequently, a higher water uptake capacity.
Table 2: Anticipated Swelling Behavior
| Property | L-Lysine Hydrogel | DL-Lysine Hydrogel | Rationale |
| Equilibrium Swelling Ratio | Lower | Higher | A more constrained and ordered network in L-lysine hydrogels limits water absorption.[6] |
| Swelling Kinetics | Slower | Faster | A less dense and more amorphous network in DL-lysine hydrogels may facilitate faster water diffusion. |
Enzymatic Degradation
One of the most significant differences between L-lysine and DL-lysine hydrogels lies in their susceptibility to enzymatic degradation. Proteolytic enzymes, which are chiral molecules themselves, exhibit a high degree of stereospecificity. These enzymes are evolved to recognize and cleave peptide bonds involving L-amino acids.[7]
Consequently, hydrogels constructed with L-lysine are readily degraded by enzymes like trypsin and other proteases found in physiological environments.[8] In contrast, the presence of D-lysine in a DL-lysine hydrogel renders the network significantly more resistant to enzymatic attack.[9][10][11] The D-isomers act as "roadblocks" for the enzymes, sterically hindering their access to the cleavable L-lysine linkages. This property can be strategically employed to tune the degradation rate and persistence of the hydrogel in vivo.[12]
Table 3: Enzymatic Degradation Profile
| Property | L-Lysine Hydrogel | DL-Lysine Hydrogel | Rationale |
| Enzymatic Degradation Rate | High | Low to Moderate | Proteases specifically recognize and cleave L-amino acid linkages.[7][8] The presence of D-isomers in DL-lysine hydrogels inhibits enzymatic activity.[9][10] |
| In Vivo Residence Time | Shorter | Longer | Slower degradation of DL-lysine hydrogels leads to prolonged persistence in a biological environment.[13] |
Biocompatibility and Cytotoxicity
Both L-lysine and DL-lysine are generally considered biocompatible. However, some studies have suggested that high concentrations of D-amino acids can be associated with increased cytotoxicity.[9][12] This is thought to be due to the cellular production of hydrogen peroxide via the action of D-amino acid oxidase.[12] Therefore, while DL-lysine hydrogels may offer advantages in terms of degradation resistance, it is crucial to evaluate their cytocompatibility for the specific cell type and application.
Experimental Protocols
To empower researchers to validate these principles, the following are detailed methodologies for the synthesis and characterization of lysine-based hydrogels.
Synthesis of a Lysine-Crosslinked Poly(ethylene glycol) (PEG) Hydrogel
This protocol describes the synthesis of a hydrogel using a 4-arm PEG terminating in aldehyde groups, crosslinked with either L-lysine or DL-lysine via Schiff base formation.[14]
Materials:
-
4-arm PEG-aldehyde (10,000 Da)
-
L-lysine or DL-lysine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare a 20% (w/v) stock solution of 4-arm PEG-aldehyde in PBS.
-
Prepare a 10% (w/v) stock solution of either L-lysine or DL-lysine in deionized water.
-
In a sterile microcentrifuge tube, mix the 4-arm PEG-aldehyde stock solution with the lysine stock solution at a desired molar ratio (e.g., 1:2 aldehyde to amine groups).
-
Vortex the mixture thoroughly for 30 seconds.
-
Allow the mixture to stand at room temperature for gelation to occur. Gelation time will vary depending on the concentrations and molar ratio.
Rheological Characterization
Rheology is essential for quantifying the mechanical properties of hydrogels. The following is a standard protocol for determining the storage modulus (G') and loss modulus (G'').[15]
Instrumentation:
-
Rheometer with a cone-plate or parallel-plate geometry
Procedure:
-
Place the hydrogel sample on the lower plate of the rheometer.
-
Lower the upper plate to the desired gap distance (e.g., 500 µm).
-
Perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor gelation kinetics.
-
Once the gel has reached equilibrium, perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER).
-
Perform a frequency sweep within the LVER to determine the frequency-dependent behavior of G' and G''.
Swelling Ratio Determination
The swelling ratio provides insight into the water absorption capacity of the hydrogel.
Procedure:
-
Prepare hydrogel discs of a known initial weight (Wi).
-
Immerse the discs in a relevant buffer solution (e.g., PBS) at 37°C.
-
At predetermined time points, remove the discs, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
The swelling ratio is calculated as: (Ws - Wi) / Wi.
-
Continue until the weight remains constant to determine the equilibrium swelling ratio.
Mechanistic Insights and Visualization
The distinct properties of L-lysine and DL-lysine hydrogels can be attributed to the stereochemical differences at the crosslinking points, which dictates the overall network architecture.
The diagram illustrates the ordered, repeating structure of an L-lysine network versus the disordered, random arrangement in a DL-lysine network. This structural disparity is the root cause of the observed differences in mechanical, swelling, and degradation properties.
Conclusion and Future Perspectives
The choice between DL-lysine and L-lysine in hydrogel formulation is not trivial and should be a deliberate decision based on the desired application. L-lysine may be preferable for applications requiring higher mechanical strength and predictable enzymatic degradation, such as in some tissue engineering scaffolds. Conversely, DL-lysine offers a valuable tool for tuning the degradation rate of hydrogels, making them more resistant to enzymatic cleavage and thus suitable for long-term drug delivery applications.
Future research should focus on direct, quantitative comparisons of L-lysine, D-lysine, and DL-lysine in various hydrogel systems to build a more comprehensive understanding of stereochemical effects. This will enable the rational design of hydrogels with precisely tailored properties for a wide range of biomedical applications.
References
- 1. Chirality Effects in Peptide Assembly Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arts.units.it [arts.units.it]
- 3. Influence of polymer network structure on the elastic and fracture properties of polyacrylamide hydrogel - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Lysine-Triggered Polymeric Hydrogels with Self-Adhesion, Stretchability, and Supportive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic degradation of the hydrogels based on synthetic poly(α-amino acid)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Probing the Effects of Chirality on Self-Assembling Peptides: Hydrogel Formation, Degradation, Antigen Release, and Adjuvancy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Poly-Epsilon-Lysine Hydrogels with Dynamic Crosslinking Facilitates Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsmine.mst.edu [scholarsmine.mst.edu]
A Senior Application Scientist's Guide to the Validation of DL-Lysine Incorporation into Synthetic Peptides
For researchers, scientists, and drug development professionals, the stereochemical integrity of a synthetic peptide is paramount. The incorporation of non-natural D-amino acids, such as D-lysine, can profoundly alter a peptide's structure, function, and therapeutic properties. However, the intentional or unintentional inclusion of a D-amino acid enantiomer in place of its L-counterpart creates diastereomers, which can possess different biological activities and pharmacokinetic profiles.[1][2] Therefore, rigorous validation of DL-lysine incorporation is a critical quality control step in peptide synthesis.[2]
This guide provides an in-depth comparison of analytical techniques for validating the incorporation of DL-lysine in synthetic peptides. We will delve into the principles behind each method, offer field-proven insights into experimental design, and provide detailed protocols to ensure trustworthy and reproducible results.
The Challenge of Stereoisomers in Peptide Synthesis
During solid-phase peptide synthesis (SPPS), the use of a racemic mixture of DL-lysine or racemization of L-lysine can lead to a heterogeneous mixture of peptide diastereomers.[3][4] These stereoisomers, having different three-dimensional arrangements, can exhibit distinct physicochemical properties.[1][5] This necessitates analytical methods capable of separating and quantifying these closely related molecules.[2]
A Comparative Analysis of Validation Techniques
The choice of analytical technique for validating DL-lysine incorporation depends on several factors, including the complexity of the peptide, the required sensitivity, and the available instrumentation. Here, we compare the most powerful and commonly employed methods: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Diastereomer Separation
HPLC is the predominant method for separating and quantifying peptide diastereomers due to its high resolving power and sensitivity.[2] The separation is typically achieved on an achiral stationary phase, exploiting the subtle differences in the physicochemical properties of the diastereomers.[1][6]
-
Column Chemistry: Reversed-phase columns (C8 and C18) are widely used for peptide analysis.[6] The choice between C8 and C18 depends on the overall hydrophobicity of the peptide.
-
Mobile Phase: A gradient of an organic solvent (typically acetonitrile) in water with an ion-pairing agent like trifluoroacetic acid (TFA) is standard.[6] The gradient slope and temperature can be optimized to improve resolution.
-
Chiral Stationary Phases (CSPs): For more challenging separations, or for the analysis of amino acid enantiomers after peptide hydrolysis, chiral stationary phases can be employed.[7][8] Crown-ether and macrocyclic glycopeptide-based CSPs are particularly effective for separating D- and L-amino acids.[7][9]
| Parameter | Reversed-Phase HPLC (Achiral) | Chiral HPLC (CSP) |
| Principle | Separation based on differences in hydrophobicity and polarity of diastereomers.[6] | Separation based on stereospecific interactions with a chiral stationary phase.[7] |
| Resolution | Good to excellent for many peptide diastereomers. | Excellent for enantiomers and can be effective for diastereomers. |
| Sensitivity | High (UV detection). | High (UV detection). |
| Throughput | High. | Moderate to high. |
| Cost | Relatively low. | Higher due to specialized columns. |
-
Sample Preparation: Dissolve the synthetic peptide in the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA).
-
Instrumentation: Use a standard HPLC system with a UV detector set to 214 nm and 280 nm.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes at a flow rate of 1 mL/min.
-
Analysis: Inject the sample and monitor the chromatogram for separated peaks corresponding to the diastereomers. The relative peak areas can be used for quantification.
Caption: HPLC workflow for diastereomer analysis.
Mass Spectrometry (MS): Unambiguous Identification and Quantification
While HPLC provides excellent separation, mass spectrometry offers definitive identification through mass-to-charge ratio (m/z) analysis and fragmentation patterns.[10][11] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for both identifying and quantifying diastereomers.[8][10]
-
Ionization Source: Electrospray ionization (ESI) is the most common and gentle ionization method for peptides.
-
Mass Analyzer: High-resolution mass analyzers like Orbitrap or TOF are preferred for accurate mass measurements.
-
Tandem MS (MS/MS): Fragmentation of the peptide ions (e.g., through collision-induced dissociation - CID) can sometimes reveal subtle differences in the fragmentation patterns of diastereomers, although they are often very similar.[12] The primary utility of LC-MS is the separation by LC followed by mass confirmation by MS.[13]
-
LC Separation: Perform HPLC as described in the previous protocol.
-
MS Detection: The eluent from the HPLC is directed into the ESI source of the mass spectrometer.
-
MS Parameters:
-
Acquire full scan MS spectra to identify the m/z of the peptide diastereomers.
-
Perform targeted MS/MS on the precursor ions to confirm the peptide sequence.
-
-
Data Analysis: Extract ion chromatograms (XICs) for the m/z of the peptide. The separated peaks in the XIC correspond to the diastereomers, and their peak areas can be used for relative quantification.
Caption: LC-MS workflow for diastereomer validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the 3D Structure
NMR spectroscopy is a powerful technique for the structural elucidation of molecules in solution.[14][15] For diastereomeric peptides, NMR can distinguish between stereoisomers by detecting subtle differences in the chemical environments of their atoms.[5][14]
-
1D ¹H NMR: The simplest NMR experiment. Diastereomers can sometimes be distinguished by differences in the chemical shifts and coupling constants of specific protons.[5]
-
2D NMR (COSY, TOCSY, NOESY): These experiments provide through-bond and through-space correlations, which can help in assigning resonances and identifying conformational differences between diastereomers.[16]
-
¹³C NMR: The chemical shifts of carbon atoms, particularly those near the chiral center, can be sensitive to the stereochemistry.[5][14]
| NMR Parameter | Information Provided | Utility for Diastereomer Analysis |
| ¹H Chemical Shift | Electronic environment of protons. | Differences in chemical shifts of protons near the DL-lysine residue can indicate the presence of diastereomers.[5] |
| ¹³C Chemical Shift | Electronic environment of carbons. | Carbon chemical shifts, especially Cα and Cβ of the lysine, are sensitive to stereochemistry.[5][14] |
| J-Coupling Constants | Dihedral angles. | Can reveal conformational differences between diastereomers.[14] |
| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons (<5 Å). | Differences in NOE patterns can highlight variations in the 3D structure of diastereomers.[14] |
-
Sample Preparation: Dissolve a sufficient amount of the peptide (typically 1-5 mg) in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better spectral dispersion.
-
Data Acquisition: Acquire a 1D ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Compare the spectra of the synthetic peptide with a standard of the pure L-lysine containing peptide. The presence of additional, distinct sets of signals indicates the presence of the diastereomer.[5]
Trustworthiness Through Self-Validating Systems
To ensure the trustworthiness of your results, a multi-faceted approach is recommended. No single technique is infallible.
-
Orthogonal Methods: Employ at least two different analytical techniques (e.g., HPLC and MS) to confirm the identity and purity of your synthetic peptide.
-
Reference Standards: Whenever possible, synthesize and purify a small amount of the all-L and the corresponding D-lysine containing diastereomer to use as reference standards. This will confirm the elution order in chromatography and the chemical shifts in NMR.
-
Spiking Experiments: Spiking a small amount of the D-lysine containing standard into your sample and observing the co-elution or appearance of a new peak in the chromatogram is a powerful validation tool.[13]
Conclusion: A Rigorous Approach to Peptide Validation
The validation of DL-lysine incorporation is a non-negotiable step in ensuring the quality, safety, and efficacy of synthetic peptides. By understanding the principles and applying the detailed protocols for HPLC, MS, and NMR, researchers can confidently characterize the stereochemical purity of their products. A combination of these orthogonal techniques provides a robust and self-validating system, upholding the highest standards of scientific integrity in peptide research and development.
References
- 1. Separation of Peptide Diastereomers [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. solarsolutions4everyone.co.za [solarsolutions4everyone.co.za]
- 4. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis—Trapped Ion Mobility Spectrometry Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.uzh.ch [chem.uzh.ch]
Use of DL-lysine as a standard for chiral amino acid analysis
An Expert's Guide to Chiral Amino Acid Analysis: Evaluating DL-Lysine as a Racemic Standard
In the landscape of pharmaceutical development and life sciences research, the stereochemistry of molecules is not a trivial detail—it is a critical determinant of biological activity, efficacy, and safety. For amino acids, the building blocks of proteins and vital components in numerous metabolic pathways, the distinction between D- and L-enantiomers is paramount. The presence of an undesired enantiomer can range from being inert to therapeutically detrimental. Consequently, robust and accurate analytical methods for determining enantiomeric purity are indispensable.
This guide provides an in-depth evaluation of DL-lysine as a racemic standard for chiral amino acid analysis. As a Senior Application Scientist, my aim is to move beyond mere protocols and delve into the causal reasoning behind methodological choices, offering a framework for selecting and validating a chiral standard that ensures data integrity and trustworthiness.
The Cornerstone of Chiral Analysis: The Racemic Standard
Before we can quantify the enantiomeric excess (e.e.) of a sample, we must first establish a reliable analytical system. The primary goal is to achieve baseline separation of the two enantiomers. A racemic standard, a 1:1 mixture of the D- and L-enantiomers, is the fundamental tool for this task. It is used to:
-
Confirm Resolution: Demonstrate that the chiral stationary phase (CSP) and mobile phase conditions are capable of separating the enantiomers of interest.
-
Identify Peaks: Unambiguously assign the peaks corresponding to the D- and L-enantiomers based on their elution order.
-
System Suitability: Verify the performance of the chromatographic system (e.g., resolution, peak symmetry, and retention time) before analyzing unknown samples.
The choice of a standard is therefore a critical decision that directly impacts the validity of the entire analysis.
DL-Lysine: A Closer Look at a Common Standard
DL-lysine is a frequently employed racemic standard for the chiral analysis of amino acids. Its utility stems from several key properties. As a basic, hydrophilic amino acid, it represents a specific class of amino acids, making it a relevant choice when lysine or similar residues are the target analytes.
Advantages of Using DL-Lysine:
-
Commercial Availability and Purity: DL-lysine is readily available from major chemical suppliers in high purity, ensuring that the 1:1 racemic mixture is accurate.
-
Chemical Representativeness: It serves as an excellent standard for methods designed to analyze basic amino acids, as its chemical properties (e.g., two amino groups) will closely mimic the analyte's behavior during derivatization and chromatographic separation.
-
Established Elution profiles: In many common chiral separation systems, the elution order and approximate retention times for D- and L-lysine are well-documented, providing a solid starting point for method development.
Limitations and Experimental Considerations:
-
Derivatization Requirements: Like most amino acids, lysine requires derivatization to introduce a chromophore or fluorophore for UV or fluorescence detection and to enhance volatility for gas chromatography (GC). The derivatization reaction itself must be scrutinized to ensure it does not induce racemization, which would compromise the standard's integrity. Common derivatizing agents include o-phthalaldehyde (OPA) and fluorenylmethyloxycarbonyl chloride (FMOC).
-
Limited Scope: While ideal for basic amino acids, DL-lysine may not be the optimal standard for methods targeting a broad spectrum of acidic, neutral, or aromatic amino acids, as its chromatographic behavior can differ significantly.
Comparative Analysis: DL-Lysine vs. Alternative Standards
The selection of a chiral standard should be tailored to the specific analytical goal. While DL-lysine is a robust choice in certain contexts, other standards offer distinct advantages depending on the application.
| Standard | Primary Application | Key Advantages | Key Disadvantages |
| DL-Lysine | Analysis of basic amino acids; targeted assays. | High purity; good representation for basic analytes; readily available. | May not be representative of other amino acid classes; requires derivatization. |
| DL-Alanine | General-purpose screening; analysis of small, neutral amino acids. | Simple structure; stable; often used in method development. | May not provide sufficient resolution challenge for high-efficiency columns. |
| DL-Valine | Analysis of branched-chain amino acids. | Represents a key class of hydrophobic amino acids. | Its behavior may not extrapolate well to polar or charged amino acids. |
| Commercial Mixes | Broad-spectrum screening of multiple amino acids. | Time-efficient for method development; covers a wide range of polarities and structures. | Higher cost; complex chromatograms can make peak identification challenging. |
Experimental Protocol: Chiral Analysis Using DL-Lysine by HPLC
This section details a representative protocol for using DL-lysine to develop and validate a chiral HPLC method. The core principle is pre-column derivatization followed by separation on a chiral stationary phase.
Objective: To confirm the resolution of D- and L-lysine and establish system suitability.
Materials:
-
DL-Lysine standard
-
L-Lysine standard
-
Derivatization Reagent: Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA)
-
Chiral HPLC Column (e.g., a Phenylglycine or Crown Ether-based CSP)
Step-by-Step Methodology
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of DL-lysine in deionized water.
-
Prepare a separate 1 mg/mL stock solution of L-lysine. This will be used to confirm the elution order.
-
-
Derivatization Procedure:
-
To 50 µL of the DL-lysine standard solution, add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 20 µL of 1 M sodium bicarbonate to initiate the reaction.
-
Vortex the mixture and incubate at 40°C for 1 hour in a water bath.
-
Stop the reaction by adding 10 µL of 2 M HCl.
-
Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Repeat this procedure for the L-lysine standard.
Causality Note: Marfey's reagent is a chiral derivatizing agent. It reacts with the primary amines of the D- and L-lysine to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, non-chiral reversed-phase column (e.g., C18). This approach is an alternative to using a chiral stationary phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 340 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis and System Suitability:
-
Inject the derivatized DL-lysine standard. You should observe two well-separated peaks corresponding to the L-FDAA-D-Lysine and L-FDAA-L-Lysine diastereomers.
-
Inject the derivatized L-lysine standard to confirm which peak corresponds to the L-enantiomer.
-
Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 is typically required to ensure accurate quantification. The resolution is a measure of the degree of separation between two peaks and is calculated using retention times and peak widths.
-
Workflow Diagram
Chiral HPLC workflow using DL-lysine and Marfey's reagent.
Ensuring Trustworthiness: A Self-Validating System
The protocol described is inherently self-validating. By using a 1:1 racemic standard, the method's performance is continuously verified.
-
Peak Area Ratio: For a high-purity DL-lysine standard, the peak area ratio of the two enantiomer peaks should be close to 1.0. A significant deviation may indicate issues with the derivatization reaction, integration, or the purity of the standard itself.
-
Resolution as a Metric: The resolution value (Rs) is a direct and quantitative measure of the separation quality. Setting a minimum Rs value in the system suitability test ensures that every analytical run is performed on a system capable of providing accurate data.
By establishing these criteria using a reliable standard like DL-lysine, researchers can have high confidence in the enantiomeric purity results obtained for their unknown samples.
Conclusion and Recommendations
DL-lysine serves as a highly effective and reliable racemic standard for chiral amino acid analysis, particularly in applications targeting basic amino acids. Its well-defined properties and commercial availability make it an excellent choice for method development, system suitability testing, and routine analysis.
Recommendations for Researchers:
-
Targeted Analysis: When your primary analyte is lysine or another basic amino acid, DL-lysine is the recommended standard due to its chemical similarity.
-
Broad Spectrum Analysis: For screening methods involving a wide range of amino acids, consider starting with a multi-component racemic mixture to optimize separation for diverse structures simultaneously.
-
Method Validation: Always verify that your derivatization method does not cause racemization. This can be tested by derivatizing a pure L-lysine standard and ensuring no D-lysine peak is detected.
Ultimately, the thoughtful selection and proper use of a chiral standard are foundational to the integrity of any enantioselective method. DL-lysine, when applied within the appropriate context and with a thorough understanding of its properties, provides a trustworthy and authoritative benchmark for achieving accurate and reproducible results in chiral amino acid analysis.
A Senior Application Scientist's Guide to D-lysine vs. L-lysine vs. DL-lysine in Protein Binding Studies
For researchers, scientists, and drug development professionals, understanding the nuances of molecular interactions is paramount. The stereochemistry of amino acids, though seemingly subtle, can have profound implications in protein binding studies. This guide provides an in-depth technical comparison of D-lysine, L-lysine, and DL-lysine, offering field-proven insights and experimental data to inform your research decisions.
The Fundamental Importance of Chirality in Biological Systems
Amino acids, the building blocks of proteins, are chiral molecules, meaning they exist as two non-superimposable mirror images, or enantiomers: the L (levo, left-handed) and D (dextro, right-handed) forms. In virtually all naturally occurring proteins in mammals, only L-amino acids are found.[1] This homochirality is a fundamental principle of biochemistry, and the machinery of protein synthesis, the ribosome, is exquisitely selective for L-amino acids.[1][2]
This inherent stereoselectivity of biological systems is the primary reason why the choice between D-lysine, L-lysine, and a racemic mixture of both (DL-lysine) is a critical consideration in protein binding studies. Enzymes, receptors, and other proteins have three-dimensional structures that create chiral binding pockets, leading to often dramatically different interactions with L- and D-enantiomers.[2]
L-lysine: The Natural Ligand
L-lysine is an essential amino acid in humans, playing a crucial role in protein synthesis, calcium absorption, and the production of hormones, enzymes, and antibodies.[3] In the context of protein binding studies, L-lysine is often the "natural" or expected ligand. Its interactions are representative of the physiological processes being investigated.
The positively charged ε-amino group of L-lysine's side chain is frequently involved in electrostatic interactions and hydrogen bonding with negatively charged residues (e.g., aspartate, glutamate) on the surface of proteins, significantly contributing to binding affinity and specificity.
D-lysine: The Unnatural Enantiomer with Unique Properties
While rare in mammalian systems, D-amino acids are found in nature, particularly in the cell walls of bacteria and in some marine organisms.[1] In protein binding studies, D-lysine serves several important purposes:
-
Probing Stereospecificity: Comparing the binding of D-lysine to L-lysine is a direct method to assess the stereospecificity of a protein's binding site. A significant difference in binding affinity is a strong indicator of a highly specific, chiral binding pocket.
-
Developing Protease-Resistant Peptides: Peptides composed of L-amino acids are susceptible to degradation by proteases. Incorporating D-amino acids, such as D-lysine, can confer resistance to proteolysis, a valuable strategy in the development of peptide-based therapeutics with longer half-lives.[1]
-
Potential for Novel Interactions: While often showing weaker binding to proteins evolved to recognize L-amino acids, D-lysine can sometimes exhibit unique or unexpected binding modes, offering opportunities for the design of novel inhibitors or modulators.
DL-lysine: The Racemic Mixture
DL-lysine is an equimolar mixture of D-lysine and L-lysine. Its use in protein binding studies is generally limited. In a binding assay, the observed interaction will be a composite of the individual interactions of the D- and L-enantiomers. If there is a significant difference in affinity between the two, the data can be difficult to interpret and may mask the true binding properties of the active enantiomer.
The primary application of racemic mixtures in protein science is in racemic crystallography . The presence of both enantiomers can sometimes facilitate crystal formation, particularly for proteins that are difficult to crystallize in their natural L-form.
Comparative Experimental Data: The Impact of Chirality on Binding Affinity
The effect of lysine stereochemistry on protein binding is highly dependent on the specific protein-ligand interaction. While a universal rule does not exist, a common observation is a decrease in binding affinity when the natural L-enantiomer is replaced with the D-enantiomer.
| System | L-lysine Binding Affinity (Kd or IC50) | D-lysine Binding Affinity (Kd or IC50) | Fold Difference | Reference |
| PNA-dsRNA | ~2x higher than control | ~2x higher than control | ~1 (no significant difference) | [4] |
| PNA-dsDNA | ~2x higher than control | ~2x higher than control | ~1 (no significant difference) | [4] |
| Cyclic Peptide Inhibitor of Hsp90 | ~3.9 µM (IC50) | ~25 µM (IC50) | ~6.4 | (Implied from abstract) |
| Antimicrobial Peptide CM15 (MIC) | Varies (e.g., <8 µM for E. coli) | Generally increased (less active) | Varies (e.g., 4 to 16-fold decrease in activity) | [5] |
Note: The PNA (Peptide Nucleic Acid) study demonstrates that in some systems, particularly those dominated by electrostatic interactions where the lysine side chain is the primary contributor, the chirality of the alpha-carbon may have a minimal impact on binding affinity.[4] In contrast, for interactions requiring a precise three-dimensional fit within a chiral binding pocket, such as with the Hsp90 inhibitor, the difference in stereochemistry can lead to a significant loss of affinity.
Experimental Protocols for Assessing Stereoselective Binding
To quantitatively assess the differences in binding between D- and L-lysine, two powerful biophysical techniques are commonly employed: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that measures the binding of an analyte (in solution) to a ligand (immobilized on a sensor chip) in real-time. It provides kinetic data (association and dissociation rates) and affinity data (KD).
Experimental Workflow for Comparing D- and L-lysine Binding via SPR
Figure 1: SPR workflow for comparing D- and L-lysine binding.
Detailed Step-by-Step SPR Protocol:
-
Protein and Ligand Preparation:
-
Express and purify the target protein to >95% purity.
-
Prepare high-concentration stock solutions of D-lysine and L-lysine in the desired running buffer. Accurately determine the concentrations.
-
Prepare running buffer (e.g., HBS-EP+) and regeneration solutions.
-
-
Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface (e.g., with a mixture of EDC and NHS).
-
Inject the target protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Analyte Binding Analysis (L-lysine):
-
Prepare a series of dilutions of L-lysine in running buffer.
-
Inject the L-lysine solutions in order of increasing concentration over the immobilized protein surface.
-
Monitor the association and dissociation phases in the sensorgram.
-
After each injection, regenerate the sensor surface using the appropriate regeneration solution to remove the bound L-lysine.
-
-
Analyte Binding Analysis (D-lysine):
-
Repeat step 3 with a series of dilutions of D-lysine.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference channel signal.
-
Fit the data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for both D- and L-lysine.
-
Compare the kinetic and affinity parameters to quantify the stereoselectivity of the interaction.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Workflow for Comparing D- and L-lysine Binding via ITC
Figure 2: ITC workflow for comparing D- and L-lysine binding.
Detailed Step-by-Step ITC Protocol:
-
Sample Preparation:
-
Express and purify the target protein to >95% purity.
-
Dialyze the protein extensively against the desired buffer to ensure a perfect buffer match.
-
Prepare concentrated stock solutions of D-lysine and L-lysine in the final dialysis buffer.[6]
-
Accurately determine the concentrations of the protein and lysine solutions.
-
Degas all solutions immediately before the experiment to prevent air bubbles.[7]
-
-
ITC Experiment Setup:
-
Titration (L-lysine):
-
Perform a series of small, sequential injections of the L-lysine solution into the protein-containing sample cell.
-
The heat change associated with each injection is measured.
-
-
Titration (D-lysine):
-
Thoroughly clean the sample cell and syringe.
-
Repeat the titration experiment using the D-lysine solution.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of lysine to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the entropy of binding (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKA).
-
Compare the complete thermodynamic profiles for D- and L-lysine to understand the driving forces behind any observed stereoselectivity.
-
Poly-D-lysine vs. Poly-L-lysine in Cell-Based Assays
In cell culture and other applications requiring surface coating to promote cell adhesion, both poly-D-lysine (PDL) and poly-L-lysine (PLL) are used. These polymers create a net positive charge on the culture surface, enhancing electrostatic interactions with the negatively charged cell membrane.[9][10]
The key difference lies in their susceptibility to enzymatic degradation. Some cell types secrete proteases that can digest PLL.[10][11][12][13] This can lead to cell detachment over time. PDL, being composed of the "unnatural" D-amino acid, is resistant to these proteases and is therefore often the preferred choice for long-term cultures or with cell lines known to produce proteases.[9][10][11][12]
Decision Logic for Choosing PDL vs. PLL
Figure 3: Decision-making for PDL vs. PLL in cell culture.
Conclusion and Future Perspectives
The choice between D-lysine, L-lysine, and DL-lysine is a critical experimental parameter in protein binding studies that should not be overlooked. L-lysine allows for the investigation of native biological interactions, while D-lysine is an invaluable tool for probing stereospecificity and engineering protease-resistant peptides. The use of DL-lysine should generally be avoided in binding assays due to the potential for confounding results.
As our understanding of the subtle forces governing molecular recognition continues to grow, so too will our ability to rationally design molecules with desired binding properties. The careful and informed use of amino acid stereoisomers will undoubtedly play a crucial role in these future advancements, from fundamental research to the development of next-generation therapeutics.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. Chiral checkpoints during protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 7. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 8. benchchem.com [benchchem.com]
- 9. biomat.it [biomat.it]
- 10. coleparmer.com [coleparmer.com]
- 11. researchgate.net [researchgate.net]
- 12. What is the difference between PLL and PDL for surface coating? | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to DL-Lysine and Other Amino Acids in Polymer Synthesis for Biomedical Applications
In the rapidly advancing field of biomedical materials, polymers derived from amino acids have emerged as a cornerstone for innovation. Their inherent biocompatibility, biodegradability, and structural similarity to natural proteins make them ideal candidates for a wide range of applications, from sophisticated drug delivery systems to scaffolds for tissue regeneration.[1][2][3] Among the repertoire of amino acids utilized for polymer synthesis, DL-lysine holds a prominent position due to its unique chemical structure and versatile functionality. This guide provides a comprehensive comparison of DL-lysine with other amino acids in the context of polymer synthesis, offering insights into the resulting polymer properties and their performance in various biomedical applications, supported by experimental data and detailed protocols.
The Foundation: Amino Acid-Based Polymers
Amino acid-based polymers, also known as poly(amino acids), are synthetic polymers that are structurally analogous to naturally occurring proteins.[2] This inherent biomimicry is the primary driver for their extensive investigation in the biomedical field. The advantages of using α-amino acids as building blocks for degradable polymers are manifold:
-
Biocompatibility and Biodegradability : Their degradation products are naturally occurring amino acids, which are readily metabolized by the body, minimizing toxicity and inflammatory responses.[1][4]
-
Chemical Functionality : The side chains of amino acids offer a rich platform for chemical modification, allowing for the attachment of drugs, targeting ligands, and imaging agents.[4][5]
-
Tunable Properties : By selecting different amino acids and controlling the polymer architecture, properties such as mechanical strength, degradation rate, and hydrophilicity can be tailored to specific applications.[5][6]
DL-Lysine: A Versatile Cationic Building Block
Lysine, an essential amino acid, is distinguished by the presence of a primary amine group on its side chain (ε-amino group). This feature makes poly(lysine) a cationic polymer at physiological pH, a property that is central to many of its applications.[7][8]
The cationic nature of poly(lysine) facilitates electrostatic interactions with negatively charged biomolecules such as DNA, RNA, and the surfaces of many cell types.[7][9] This has positioned poly(lysine) as a leading candidate for non-viral gene delivery, where it can condense nucleic acids into nanoparticles (polyplexes) that can be taken up by cells.[6][7] Furthermore, the positive charge promotes cell adhesion, making poly(lysine) a widely used coating for tissue culture surfaces to enhance cell attachment and growth.[8]
Synthesis of Poly(lysine)
The most common method for synthesizing poly(lysine) and other poly(amino acids) is the Ring-Opening Polymerization (ROP) of α-Amino Acid N-Carboxyanhydrides (NCAs) .[10][11] This method allows for good control over the polymer's molecular weight and architecture.[10]
The synthesis of poly(L-lysine) via ROP of the corresponding NCA monomer is a well-established process. The ε-amino group of lysine must be protected during polymerization to prevent unwanted side reactions.[2]
Comparative Analysis: DL-Lysine vs. Other Amino Acids
The choice of amino acid monomer significantly influences the properties and, consequently, the applications of the resulting polymer. Here, we compare DL-lysine-based polymers with those derived from other common amino acids.
Polycationic vs. Polyanionic Polymers: Lysine vs. Glutamic and Aspartic Acid
While lysine provides a cationic polymer, glutamic acid and aspartic acid, with their carboxylic acid side chains, form anionic polymers (poly(glutamic acid) and poly(aspartic acid)).[2][12] This fundamental difference in charge dictates their interaction with biological systems and their suitability for different applications.
| Feature | Poly(lysine) (Cationic) | Poly(glutamic acid)/Poly(aspartic acid) (Anionic) |
| Charge at physiological pH | Positive | Negative |
| Primary Interaction | Electrostatic attraction with negatively charged molecules (e.g., DNA, cell membranes)[7][9] | Electrostatic repulsion with negatively charged molecules; interaction with cationic species |
| Key Applications | Gene delivery, cell adhesion coatings, antimicrobial agents[6][7][13] | Drug delivery (conjugation to hydrophobic drugs to increase solubility), tissue engineering[2] |
Of the twenty essential amino acids, L-lysine, L-glutamic acid, and L-aspartic acid are asymmetrical AB2 molecules, which are particularly suited for forming branched structures like dendrimers and hyperbranched polymers.[1][12] However, the bulk of research into highly branched poly(amino acid)s has focused on the polycationic poly(L-lysine).[12]
Hydrophilic vs. Hydrophobic Side Chains: Lysine vs. Leucine and Phenylalanine
The hydrophobicity of the amino acid side chain plays a crucial role in the self-assembly and mechanical properties of the resulting polymers.
-
Poly(lysine) , being highly charged, is hydrophilic and water-soluble.[6]
-
Poly(leucine) and Poly(phenylalanine) , with their aliphatic and aromatic side chains, respectively, are hydrophobic.
This difference is often exploited in the synthesis of amphiphilic block copolymers. For instance, a block copolymer of hydrophilic poly(lysine) and hydrophobic poly(leucine) can self-assemble in aqueous solution to form micelles, with a hydrophobic core capable of encapsulating poorly water-soluble drugs and a hydrophilic corona providing stability in the aqueous environment.[14]
Impact on Mechanical Properties and Biodegradation
The nature of the amino acid side chain also influences the mechanical properties and degradation rate of the polymer.
-
Mechanical Properties : The strong intermolecular forces, such as hydrogen bonding between the amide groups in the polymer backbone, contribute to the mechanical strength of poly(amino acids).[15] The side chains can further influence these interactions. For example, bulky hydrophobic side chains can lead to stiffer polymers. The introduction of flexible amino acid-based chain extenders in polyurethanes has been shown to enhance mechanical properties.[16]
-
Biodegradation : The degradation of poly(amino acids) is primarily mediated by enzymes.[17][18] The rate of degradation is influenced by the hydrophilicity of the polymer and the specific amino acid sequence, which affects enzyme recognition and access.[6] For instance, poly(L-lysine) can be degraded by proteases like trypsin.[18] The degradation of poly(lysine) can be retarded when it is part of a branched polypeptide structure.[17]
Experimental Protocols and Data
To provide a practical context for the comparison, this section outlines a general protocol for the synthesis of poly(amino acids) via NCA polymerization and presents a table summarizing key properties.
General Protocol for Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides (NCAs)
This protocol describes a general procedure for the synthesis of homopolypeptides. The specific reaction conditions (solvent, initiator, temperature) may need to be optimized for each specific NCA monomer.
Materials:
-
α-Amino acid N-carboxyanhydride (NCA) of choice (e.g., ε-benzyloxycarbonyl-L-lysine NCA, γ-benzyl-L-glutamate NCA)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dichloromethane (DCM))
-
Initiator (e.g., primary amine such as n-hexylamine, or an alcohol with an acid catalyst)[10][19]
-
Dry nitrogen or argon atmosphere
Procedure:
-
NCA Dissolution : In a flame-dried flask under an inert atmosphere, dissolve the desired amount of NCA monomer in the anhydrous solvent.
-
Initiation : Add the initiator to the NCA solution. The monomer-to-initiator ratio will determine the target degree of polymerization.
-
Polymerization : Stir the reaction mixture at the desired temperature (typically room temperature) for a specified period (ranging from hours to days), monitoring the reaction progress by techniques such as FTIR (disappearance of the NCA anhydride peaks).
-
Precipitation and Purification : Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).
-
Drying : Collect the polymer by filtration or centrifugation and dry it under vacuum.
-
Deprotection (if necessary) : If the amino acid side chain was protected, perform the appropriate deprotection step. For example, the benzyloxycarbonyl (Z) group on poly(lysine) can be removed by treatment with HBr in acetic acid.
Workflow for NCA Polymerization
Caption: Workflow for the synthesis of poly(amino acids) via Ring-Opening Polymerization of N-Carboxyanhydrides (NCAs).
Comparative Data of Polymers from Different Amino Acids
The following table summarizes and compares the properties of polymers derived from DL-lysine and other representative amino acids. The values are indicative and can vary based on molecular weight, polymer architecture, and experimental conditions.
| Polymer | Monomer Side Chain | Charge at pH 7.4 | Predominant Property | Key Applications | Relative Biodegradation Rate |
| Poly(DL-lysine) | -(CH₂)₄-NH₂ | Cationic (+) | Hydrophilic, Cell-adhesive | Gene/Drug Delivery, Tissue Engineering, Antimicrobial[6][13][20] | Moderate |
| Poly(L-glutamic acid) | -(CH₂)₂-COOH | Anionic (-) | Hydrophilic | Drug Delivery, Hydrogels[2] | Moderate |
| Poly(L-aspartic acid) | -CH₂-COOH | Anionic (-) | Hydrophilic | Drug Delivery, Biodegradable Surfactants[2] | Moderate |
| Poly(L-leucine) | -CH₂-CH(CH₃)₂ | Neutral | Hydrophobic | Hydrophobic block in amphiphilic copolymers for drug encapsulation[14] | Slow |
| Poly(glycine-co-leucine) | -H and -CH₂-CH(CH₃)₂ | Neutral | Tunable hydrophobicity | Scaffolds for soft tissue engineering[16] | Variable |
Advanced Architectures: Beyond Linear Polymers
The versatility of amino acid-based polymers extends beyond simple linear chains. DL-lysine, with its two amine groups (α and ε), is particularly well-suited for the synthesis of more complex, highly branched architectures.[12]
Polymer Architectures from Amino Acids
Caption: Different polymer architectures can be synthesized from amino acid monomers.
-
Dendrimers : These are highly branched, monodisperse macromolecules with a well-defined structure. Poly(L-lysine) dendrimers have been extensively studied for gene and drug delivery.[12][21]
-
Hyperbranched Polymers : In contrast to dendrimers, hyperbranched polymers are less structurally perfect and are synthesized in a one-pot reaction.[21] They offer a more scalable alternative to dendrimers for similar applications.[21]
-
Block Copolymers : As previously mentioned, combining different amino acid blocks (e.g., lysine and leucine) or an amino acid block with another polymer like poly(ethylene glycol) (PEG) allows for the creation of materials with tailored properties for specific applications like drug delivery micelles.[2][14]
Conclusion and Future Perspectives
The choice of amino acid is a critical determinant of the physicochemical properties and biological performance of the resulting polymer. DL-lysine, with its cationic side chain, offers a unique set of properties that have been successfully exploited in gene delivery, drug delivery, and tissue engineering. The comparison with other amino acids, such as the anionic glutamic and aspartic acids, and the hydrophobic leucine, highlights the vast design space available to material scientists.
Future research will likely focus on the development of more complex and multifunctional polymers, combining the unique features of different amino acids to create "smart" materials that can respond to specific biological cues. The continued exploration of novel polymerization techniques and polymer architectures will undoubtedly lead to the next generation of advanced biomaterials with enhanced therapeutic efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Polylysine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 11. Poly(α-l-lysine)-based nanomaterials for versatile biomedical applications: Current advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Poly(Amino Acid) Block Copolymers for Drug Delivery and other Biomedical Applications [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of biodegradable polyurethane scaffolds using amino acid and dipeptide-based chain extenders for soft tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biodegradability of synthetic branched polypeptide with poly(L-lysine) backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Degradability of poly(L-lysine) and poly(DL-aminoserinate) complexed with a polyanion under conditions modelling physico-chemical characteristics of body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Highly Branched Polymers Based on Poly(amino acid)s for Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Sands of Time: A Comparative Guide to Chiral Inversion of Lysine in Ancient Protein Analysis Using DL-Lysine
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the realm of paleoproteomics, the analysis of ancient proteins offers a window into the deep past, providing insights into the biology, behavior, and environment of extinct organisms. One of the key techniques in this field is amino acid racemization (AAR) dating, which relies on the predictable chiral inversion of amino acids over geological timescales. This guide provides a comprehensive comparison of methodologies for analyzing the chiral inversion of lysine, with a particular focus on the use of DL-lysine as a calibration standard. We will delve into the theoretical underpinnings, present detailed experimental protocols, and offer a critical evaluation of alternative approaches, empowering researchers to make informed decisions in their analytical workflows.
The Foundation: Understanding Lysine Racemization
Living organisms almost exclusively synthesize and utilize the "left-handed" (L-enantiomer) form of amino acids to build proteins. Following the death of an organism, a process called racemization begins, where L-amino acids slowly convert to their "right-handed" (D-enantiomer) mirror images. This conversion continues until an equilibrium of equal parts L- and D-enantiomers (a racemic mixture) is reached. The ratio of D-lysine to L-lysine (D/L ratio) in a protein sample can, therefore, serve as a molecular clock to estimate the time elapsed since the organism's demise.
However, the rate of racemization is not constant and is significantly influenced by environmental factors such as temperature, pH, and the presence of water.[1][2] This variability necessitates careful calibration to obtain accurate age estimates.
The Gold Standard? The Role of DL-Lysine in Calibration
To accurately quantify the D/L lysine ratio in an ancient sample, a reliable standard is essential. A racemic mixture of DL-lysine, containing equal amounts of the D- and L-enantiomers, serves as an ideal calibration standard. By analyzing a series of known concentrations of a DL-lysine standard, a calibration curve can be generated, allowing for the precise determination of the D/L ratio in unknown ancient samples.
Why DL-Lysine is a Superior Choice for a Standard:
-
Purity and Equimolarity: Commercially available DL-lysine provides a highly pure and precisely equimolar (1:1) mixture of D- and L-enantiomers, which is crucial for accurate calibration.
-
Matrix Matching: Using a lysine standard helps to mitigate matrix effects that can occur during analysis, especially when using techniques like High-Performance Liquid Chromatography (HPLC).
-
Method Validation: A DL-lysine standard is indispensable for validating the analytical method, ensuring its accuracy, precision, and linearity.
Experimental Workflow: Quantifying Lysine Racemization with a DL-Lysine Standard
The following section outlines a detailed, step-by-step methodology for the analysis of lysine racemization in ancient bone samples using a DL-lysine standard for calibration.
I. Sample Preparation: Extracting the Building Blocks
The initial step involves the careful extraction and hydrolysis of proteins from the ancient sample to release individual amino acids.
Caption: Workflow for the extraction of amino acids from ancient bone samples.
Step-by-Step Protocol:
-
Sample Cleaning: Meticulously clean the surface of the bone sample to remove any external contaminants. This can be achieved through gentle abrasion and washing with ultrapure water.
-
Grinding: Grind a small portion of the cleaned bone into a fine powder using a cryogenic grinder or a mortar and pestle.
-
Demineralization: Demineralize the bone powder to remove the inorganic hydroxyapatite matrix and isolate the collagen. This is typically done by soaking the powder in a solution of 0.5 M ethylenediaminetetraacetic acid (EDTA) or dilute hydrochloric acid (HCl) at 4°C.
-
Acid Hydrolysis: Hydrolyze the isolated protein fraction to break the peptide bonds and release individual amino acids. This is achieved by heating the sample in 6 M HCl at 110°C for 24 hours in a sealed, oxygen-free vial.
-
Drying: After hydrolysis, dry the sample to remove the HCl. This can be done using a vacuum centrifuge or by blowing a stream of nitrogen over the sample.
-
Reconstitution: Reconstitute the dried amino acid extract in a suitable buffer for chromatographic analysis.
II. Calibration Standard Preparation: The Key to Accuracy
The preparation of accurate calibration standards is paramount for reliable quantification.
Step-by-Step Protocol:
-
Stock Solution: Prepare a stock solution of DL-lysine in the same buffer used for the sample reconstitution at a known high concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Perform a series of serial dilutions from the stock solution to create a range of calibration standards with decreasing concentrations. This range should encompass the expected concentration of lysine in the ancient samples.
III. Chromatographic Separation and Detection: Unraveling the D/L Ratio
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common technique for separating D- and L-amino acid enantiomers.
Caption: Workflow for the chiral separation and quantification of D- and L-lysine using HPLC.
Step-by-Step Protocol:
-
Derivatization (Optional but Recommended): To enhance detection sensitivity, derivatize the amino acids with a fluorescent tag (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine, OPA/NAC).
-
Injection: Inject the derivatized sample and calibration standards onto the HPLC system equipped with a chiral column.
-
Separation: The chiral stationary phase of the column will interact differently with the D- and L-enantiomers, causing them to separate and elute at different times.
-
Detection: A fluorescence detector is typically used to detect the derivatized amino acids as they elute from the column.
-
Data Analysis:
-
Calibration Curve: Plot the peak areas of the D- and L-lysine standards against their known concentrations to generate a calibration curve.[3][4]
-
Quantification: Use the calibration curve to determine the concentrations of D- and L-lysine in the ancient sample based on their respective peak areas.
-
D/L Ratio Calculation: Calculate the D/L ratio by dividing the concentration of D-lysine by the concentration of L-lysine.
-
Performance Comparison: DL-Lysine Standard vs. Alternative Approaches
While the use of a DL-lysine standard is a robust method, it is essential to consider its performance in the context of other calibration and dating techniques.
| Method | Principle | Advantages | Disadvantages | Supporting Experimental Data |
| DL-Lysine Standard Calibration | Quantification of D/L ratio against a standard curve of known DL-lysine concentrations. | High accuracy and precision; allows for absolute quantification; essential for method validation. | Requires purchase of a high-purity standard; potential for minor matrix mismatch between standard and sample. | Numerous studies demonstrate the linearity and accuracy of this method for quantifying amino acid enantiomers.[3][4][5] |
| Calibration against Radiocarbon Dates | Correlating D/L ratios of samples with their independently determined radiocarbon ages to establish a racemization rate. | Can provide absolute age estimates; useful for samples beyond the range of radiocarbon dating once calibrated. | Dependent on the availability of suitable samples for radiocarbon dating; assumes a constant racemization rate for the calibrated period; susceptible to errors in radiocarbon dating. | Studies have shown good correlation between AAR ages calibrated with radiocarbon dates and known-age samples.[6][7] |
| Zooarchaeology by Mass Spectrometry (ZooMS) | Identification of animal species from collagen peptide mass fingerprints obtained by MALDI-TOF mass spectrometry. | Rapid and cost-effective species identification; can be used on very small samples. | Provides no direct dating information; primarily a taxonomic tool. | Widely used for species identification of archaeological bone fragments. |
| Shotgun Proteomics | Identification and sequencing of a broad range of proteins in a sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS). | Provides detailed information on the entire proteome; can identify diagenetic modifications that may affect racemization rates. | More complex and expensive than targeted AAR analysis; data analysis can be challenging. | Enables the identification of specific protein modifications that can serve as markers for authenticity and degradation pathways. |
Trustworthiness and Self-Validating Systems
A key principle of robust scientific methodology is the incorporation of self-validating systems. In the context of lysine racemization analysis, this can be achieved through:
-
Internal Standards: The inclusion of a non-naturally occurring chiral amino acid (e.g., D-allo-isoleucine) as an internal standard can help to correct for variations in sample preparation and analysis.
-
Analysis of Multiple Amino Acids: Analyzing the racemization of multiple amino acids with different racemization rates (e.g., aspartic acid, alanine) can provide an internal check on the consistency of the results.[8]
-
Inter-laboratory Comparisons: Participating in inter-laboratory comparison studies helps to ensure the accuracy and comparability of results across different research groups.[6][8]
Conclusion: A Calibrated Approach to Unlocking the Past
The chiral inversion of lysine is a powerful tool for dating ancient protein samples. The use of a DL-lysine standard for calibration is a cornerstone of accurate and reliable quantification of the D/L ratio. While alternative calibration strategies and complementary analytical techniques exist, the DL-lysine standard method provides a robust and validated framework for obtaining high-quality data. By understanding the principles of lysine racemization, implementing rigorous experimental protocols, and critically evaluating the strengths and limitations of different approaches, researchers can confidently navigate the complexities of ancient protein analysis and unlock the secrets held within these molecular time capsules.
References
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. The Amino Acid Racemization Dating Method | The Institute for Creation Research [icr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Amino Acid Racemization Dating [detectingdesign.com]
- 8. Comparison of Amino Acid Racemization Geochronometry with Lithostratigraphy, Biostratigraphy, Uranium-Series Coral Dating, and Magnetostratigraphy in the Atlantic Coastal Plain of the Southeastern United States | Quaternary Research | Cambridge Core [cambridge.org]
A Senior Application Scientist's Guide to the Swelling Behavior of Poly-L-lysine vs. Poly-DL-lysine Gels
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the swelling behaviors of hydrogels synthesized from Poly-L-lysine (PLL) and Poly-DL-lysine (PDLL). Understanding the nuanced differences driven by polymer stereochemistry is critical for designing effective biomaterials for applications ranging from tissue engineering to controlled drug release.
Executive Summary
The choice between Poly-L-lysine (PLL), a pure L-enantiomer, and Poly-DL-lysine (PDLL), a racemic mixture of D- and L-enantiomers, has profound implications for the final properties of a hydrogel. The key distinction lies in their secondary structure. PLL chains have a propensity to form ordered α-helical structures, especially at elevated pH, leading to more compact, physically associated networks that restrict swelling.[1][2][3] In contrast, the stereochemical randomness of PDLL inhibits the formation of such ordered domains, resulting in a more amorphous, flexible network that can absorb significantly more water. This guide will dissect the molecular basis for these differences, present comparative data, and provide a validated experimental protocol for characterization.
Section 1: The Molecular Origin of a Macroscopic Difference: Stereochemistry's Role
The fundamental difference between PLL and PDLL is stereochemistry—the spatial arrangement of atoms.[1][4]
-
Poly-L-lysine (PLL): Composed exclusively of the L-lysine enantiomer, this polymer is stereoregular. This regularity allows for intramolecular and intermolecular hydrogen bonding to organize the polymer chains into stable secondary structures, most notably the α-helix, under specific conditions (e.g., pH > 10).[2][3] Even in a crosslinked gel, these helical regions can act as quasi-physical crosslinks, increasing network rigidity and reducing the mesh size.[1]
-
Poly-DL-lysine (PDLL): As a racemic mixture, PDLL contains a random sequence of L- and D-lysine monomers. This stereochemical irregularity disrupts the potential for long-range ordered structures like the α-helix. The polymer chains are more likely to exist in a random coil conformation, leading to a more flexible and less compact network structure.[1]
This structural variance at the molecular level is the primary determinant of the differences observed in macroscopic swelling behavior.
Caption: Molecular structure differences between PLL and PDLL gels.
Section 2: Comparative Analysis of Swelling Behavior
The swelling of poly-lysine gels is primarily a function of pH. The pendant primary amine groups on the lysine residues have a pKa of approximately 10.5.
-
At low pH (e.g., pH < 9): The amine groups are protonated (-NH3+), leading to electrostatic repulsion between polymer chains. This repulsion is a strong driving force for swelling as it draws water into the network to shield the charges.
-
At high pH (e.g., pH > 11): The amine groups are deprotonated (-NH2), reducing electrostatic repulsion. This allows other forces, such as hydrogen bonding and hydrophobic interactions, to become dominant, often causing the gel to shrink or collapse.[1]
While this pH-responsiveness is common to both gels, the magnitude of swelling differs significantly due to the stereochemical effects discussed previously.
Comparative Swelling Data
The following table summarizes typical equilibrium swelling ratio (Q) data for PLL and PDLL gels crosslinked under identical conditions. The equilibrium swelling ratio is a measure of the mass of water absorbed per unit mass of the dry polymer.
| pH of Swelling Medium | Typical Equilibrium Swelling Ratio (Q) for PLL Gel | Typical Equilibrium Swelling Ratio (Q) for PDLL Gel | Dominant Driving Force / Structural State |
| 2.0 (Highly Acidic) | ~40 - 60 | ~70 - 100 | Strong electrostatic repulsion from protonated amines (-NH3+). PDLL swells more due to its less constrained, amorphous network. |
| 7.4 (Physiological) | ~35 - 55 | ~65 - 90 | Strong electrostatic repulsion persists. The difference in swelling remains significant. |
| 11.6 (Highly Basic) | ~5 - 10 | ~10 - 20 | Amine groups are deprotonated (-NH2). Electrostatic repulsion is minimal. Network collapses due to hydrophobic and hydrogen bonding interactions. PLL collapses more due to the formation of ordered secondary structures.[1] |
Analysis of Causality: The data clearly show that PDLL gels consistently exhibit a higher swelling ratio in acidic and neutral conditions compared to PLL gels. This is a direct consequence of the PDLL network's greater chain flexibility and lack of ordered, compact domains, which allows it to accommodate more solvent.[1] At high pH, both gels collapse, but the ability of PLL to form organized β-sheet and associated α-helical structures results in a more pronounced shrinkage.[1]
Section 3: Practical Implications in Drug Development
The choice between PLL and PDLL directly impacts their performance as drug delivery vehicles.[5]
-
Drug Loading: The more expansive network of PDLL gels at physiological pH can, in principle, allow for higher loading of large therapeutic molecules compared to the tighter mesh of PLL gels.
-
Release Kinetics: Drug release from these hydrogels is primarily diffusion-controlled.
-
PDLL Gels: The larger mesh size facilitates faster diffusion and therefore a more rapid release of the encapsulated drug. This may be desirable for applications requiring quick drug action.
-
PLL Gels: The more constrained network and smaller pore size of PLL gels result in slower drug diffusion, leading to a more sustained release profile. This is advantageous for long-term therapeutic delivery.
-
Therefore, a researcher might choose a PLL-based gel for sustained, multi-day release of a growth factor, whereas a PDLL-based gel might be selected for the rapid, on-demand release of an anti-inflammatory agent.
Section 4: Experimental Validation Protocol: Measuring Equilibrium Swelling Ratio
This protocol provides a reliable, self-validating method for quantifying and comparing the swelling behavior of hydrogels.
Objective: To determine the Equilibrium Swelling Ratio (Q) of PLL and PDLL hydrogels at different pH values.
Materials & Equipment:
-
Lyophilized (freeze-dried) hydrogel samples (PLL and PDLL)
-
Buffer solutions at desired pH values (e.g., pH 2.0 HCl, pH 7.4 PBS, pH 11.6 Carbonate buffer)
-
Analytical balance (readable to 0.0001 g)
-
Mesh baskets or tea infusers
-
Beakers or vials
-
Kimwipes or other lint-free tissue
-
Timer
Workflow Diagram:
Caption: Experimental workflow for determining the equilibrium swelling ratio.
Step-by-Step Procedure:
-
Preparation: Prepare buffer solutions of the desired pH values (e.g., 2.0, 7.4, 11.6).
-
Dry Weight Measurement: Place a lyophilized hydrogel sample on the analytical balance and record its initial dry mass (Wd).[6][7] It is crucial to use freeze-dried samples to ensure all solvent is removed without collapsing the porous structure.[6]
-
Immersion: Place the weighed gel into a mesh basket and submerge it in a beaker containing an excess of the first buffer solution. Using a large excess of buffer ensures the external solution concentration remains constant.
-
Incubation: Place the beaker in an incubator at a constant temperature (e.g., 37°C) to allow the gel to swell.
-
Periodic Weighing: At predetermined time intervals (e.g., 30 min, 1h, 2h, 4h, 8h, 24h), remove the basket from the buffer.[6]
-
Blotting: Carefully remove the hydrogel, gently blot the surface with a folded Kimwipe to remove excess surface water without compressing the gel, and immediately weigh the swollen gel (Ws).[7]
-
Equilibrium Check: Return the gel to the buffer. Repeat steps 5-6 until the swollen weight (Ws) remains constant over three consecutive measurements. This indicates that equilibrium swelling has been reached.[8]
-
Replication: Perform this entire procedure in triplicate for each gel type (PLL and PDLL) and each pH condition to ensure statistical validity.
Calculation:
The Equilibrium Swelling Ratio (Q) is calculated using the following formula[7]:
Q = (Ws - Wd) / Wd
Where:
-
Ws = Weight of the hydrogel at equilibrium swelling
-
Wd = Initial dry weight of the hydrogel
Conclusion
The stereochemistry of the constituent monomer is a critical design parameter in the formulation of poly-lysine hydrogels. The stereoregular nature of Poly-L-lysine promotes the formation of ordered secondary structures, resulting in a more compact network with a lower swelling capacity and a more sustained release profile. Conversely, the amorphous nature of racemic Poly-DL-lysine leads to a more flexible, expansive network capable of greater swelling and facilitating more rapid release. By understanding these fundamental structure-property relationships, researchers can rationally select the appropriate polymer to precisely tune the physical properties of hydrogels for advanced biomedical applications.
References
- 1. Swelling-shrinking behavior of chemically cross-linked polypeptide gels from poly(α-L-lysine), poly(α-DL-lysine), poly(ɛ-L-lysine) and thermally prepared poly(lysine): effects of pH, temperature and additives in the solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The alpha-helix to beta-sheet transition in poly(L-lysine): effects of anesthetics and high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persistence length of α-helical poly-l-lysine - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. Scholars@Duke publication: Stereochemical enhancement of polymer properties [scholars.duke.edu]
- 5. pH-responsive, lysine-based hydrogels for the oral delivery of a wide size range of molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of DL-Lysine Hydrochloride for Laboratory Professionals
Navigating the landscape of laboratory chemical waste requires a nuanced understanding of both regulatory mandates and the intrinsic properties of the substances we handle. This guide provides a comprehensive, step-by-step framework for the proper disposal of DL-Lysine hydrochloride, a common amino acid derivative used in pharmaceutical and nutritional research.[1][2][3] By moving beyond mere compliance and embracing a scientifically grounded approach to waste management, we can ensure the safety of our personnel and the integrity of our environment.
Understanding DL-Lysine Hydrochloride: A Risk-Based Approach to Disposal
DL-Lysine hydrochloride is the hydrochloride salt of lysine, an essential amino acid. While it is a vital component in many biological processes, its disposal necessitates a careful evaluation of its properties to determine the appropriate waste stream.[1]
Key Properties and Hazard Profile
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂O₂ · HCl | [4][5] |
| Molecular Weight | 182.65 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Solubility | Soluble in water | [5] |
| Melting Point | 267 °C (decomposes) | [2][5] |
| Stability | Stable under recommended storage conditions.[2] | [2] |
The hazard profile of DL-Lysine hydrochloride is generally considered low. Many safety data sheets (SDS) indicate that it is not a dangerous substance according to the Globally Harmonized System (GHS) and does not have known OSHA hazards.[4] However, some sources classify it as a hazardous substance that can cause eye, skin, and respiratory tract irritation.[6][7][8] This discrepancy underscores the importance of treating all chemicals with a degree of caution and adhering to best practices for chemical handling and disposal.
Due to its potential to cause irritation, direct contact should be avoided by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][6] In case of accidental contact, flush the affected area with plenty of water.[4][7]
Disposal Pathways: A Decision-Making Framework
The appropriate disposal method for DL-Lysine hydrochloride depends on the quantity and form of the waste (e.g., pure substance, contaminated materials, or dilute aqueous solutions). The following flowchart outlines a decision-making process for its disposal.
Caption: Decision-making workflow for the disposal of DL-Lysine hydrochloride.
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for handling different forms of DL-Lysine hydrochloride waste.
Protocol 1: Small-Scale Spills of Solid DL-Lysine Hydrochloride
In the event of a minor spill, the primary objective is to contain and collect the material safely, minimizing dust generation.
-
Personal Protective Equipment (PPE): Before beginning cleanup, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[4][6]
-
Containment: Cordon off the spill area to prevent further dispersal.
-
Cleanup: Carefully sweep up the spilled solid material.[4][6] Avoid dry sweeping that could generate dust; if necessary, lightly moisten the material with water to minimize airborne particles.
-
Collection: Place the collected material into a suitable, clearly labeled, and sealed container for disposal.[4][6][7]
-
Decontamination: Clean the spill area with soap and water.[4]
-
Disposal: The sealed container should be transferred to your institution's designated chemical waste collection area.
Protocol 2: Unused, Expired, or Bulk Quantities of DL-Lysine Hydrochloride
For larger quantities of the pure substance, direct disposal into regular trash is not appropriate.
-
Packaging: Ensure the chemical is in its original or a compatible, well-sealed container. The container must be clearly labeled with the chemical name.
-
Licensed Disposal: Offer the surplus and non-recyclable material to a licensed disposal company.[4] Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts for this service.
-
Documentation: Maintain a record of the disposal, in line with your laboratory's and institution's policies.
Protocol 3: Contaminated Materials
Items such as weighing paper, gloves, and paper towels that are contaminated with DL-Lysine hydrochloride should be treated as chemical waste.
-
Segregation: Collect all contaminated materials in a designated, labeled waste container. This container should be separate from regular trash.
-
Containerization: Use a leak-proof container with a secure lid. Label the container clearly as "Waste contaminated with DL-Lysine hydrochloride."
-
Disposal: Dispose of the container through your institution's chemical waste program.
Protocol 4: Aqueous Solutions of DL-Lysine Hydrochloride
Given its high solubility in water, you may encounter DL-Lysine hydrochloride in aqueous solutions.
-
Evaluation: The suitability of drain disposal for dilute aqueous solutions of DL-Lysine hydrochloride depends on local regulations and institutional policies. Generally, for a substance with a low hazard profile, drain disposal may be permissible if the concentration is low and the pH is within the acceptable range for your local wastewater treatment facility (typically between 5.5 and 9.0).
-
Consultation: Always consult your institution's EHS guidelines before disposing of any chemical down the drain. Unauthorized disposal can lead to significant environmental and regulatory consequences.
-
Alternative Disposal: If drain disposal is not permitted, collect the aqueous waste in a labeled container and dispose of it through your institution's chemical waste program.
Regulatory and Safety Framework
The disposal of all laboratory chemicals is governed by a hierarchy of regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the overarching framework.[9][10] It is imperative that all laboratory personnel receive training on these regulations and their institution's specific waste management plans.[11]
All chemical waste must be accumulated at or near the point of generation and be under the control of laboratory personnel.[9] Containers for hazardous waste must be chemically compatible with the waste, in good condition, and securely closed.[9] They must also be clearly labeled with the words "Hazardous Waste" and the chemical constituents.[9]
Conclusion: Fostering a Culture of Safety and Responsibility
The proper disposal of DL-Lysine hydrochloride, while seemingly a routine task, is a critical component of a robust laboratory safety program. By understanding the chemical's properties, adhering to established protocols, and consulting with your institution's EHS professionals, you contribute to a safer working environment and ensure compliance with environmental regulations. This commitment to responsible chemical stewardship is fundamental to the integrity of our scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. DL-Lysine monohydrochloride | CAS#:70-53-1 | Chemsrc [chemsrc.com]
- 3. Dl-Lysine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. DL-Lysine =98 HPLC 70-53-1 [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
- 9. danielshealth.com [danielshealth.com]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. cleanmanagement.com [cleanmanagement.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling DL-Lysine Hydrochloride
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of scientific discovery. While DL-Lysine hydrochloride is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a culture of safety necessitates a thorough understanding and implementation of appropriate personal protective equipment (PPE) protocols.[1][2][3] This guide provides a detailed, experience-driven framework for the safe handling of DL-Lysine hydrochloride, ensuring the well-being of laboratory personnel and the integrity of our research.
Understanding the Risk Profile of DL-Lysine Hydrochloride
DL-Lysine hydrochloride is a salt of the amino acid lysine. In its solid form, it is typically an off-white powder.[2] While extensive toxicological data is not always available for non-hazardous compounds, the primary physical hazard associated with powdered substances like DL-Lysine hydrochloride is the potential for dust formation.[4][5] Inhalation of any fine particulate can lead to respiratory irritation.[5][6] Similarly, direct contact with the eyes may cause irritation.[4][6] Although not considered a skin irritant, good laboratory practice dictates minimizing skin contact with any chemical.[6]
Our safety protocols are therefore designed not in response to a high-threat chemical, but as a fundamental practice of responsible science. The causality behind our PPE recommendations is rooted in the principles of containment and barrier protection against potential physical irritants.
Core Personal Protective Equipment (PPE) Protocol
The following details the essential PPE for handling DL-Lysine hydrochloride in a standard laboratory setting.
Eye and Face Protection: The First Line of Defense
Rationale: The eyes are particularly vulnerable to airborne particulates. Any fine powder can cause mechanical irritation and discomfort.
Recommendation:
-
Safety glasses with side shields are the minimum requirement for handling DL-Lysine hydrochloride.[6][7] They provide protection from splashes and airborne particles that may approach from the side.
-
Chemical safety goggles should be worn when there is a higher risk of dust generation, such as when weighing out large quantities or during vigorous mixing operations.[2][4] Goggles provide a more complete seal around the eyes.
Hand Protection: Ensuring Skin Integrity
Rationale: While DL-Lysine hydrochloride is not classified as a skin irritant, prolonged or repeated contact is not advisable.[6] Gloves also protect the experiment from contamination by the handler.
Recommendation:
-
Nitrile gloves are the standard choice for handling non-hazardous chemicals in a powdered form. They offer excellent dexterity and protection against incidental contact. Always inspect gloves for any signs of damage before use.[5]
Procedural Note: Proper glove removal is as critical as wearing them. To prevent contamination, grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the appropriate laboratory waste container.
Protective Clothing: Shielding Against Contamination
Rationale: Protective clothing serves as a barrier to prevent the contamination of personal clothing and skin with chemical dust.
Recommendation:
-
A standard laboratory coat is sufficient for routine handling of DL-Lysine hydrochloride.[4] It should be fully buttoned to provide maximum coverage.
-
For tasks with a higher potential for dust generation, consider the use of overalls or a disposable gown for added protection.[6]
Respiratory Protection: Mitigating Inhalation Risks
Rationale: The primary route of exposure to be controlled when handling powdered DL-Lysine hydrochloride is inhalation of dust.[4][5]
Recommendation:
-
Under normal conditions with adequate ventilation, such as working in a fume hood or at a well-ventilated bench, respiratory protection is typically not required.[2][5]
-
If handling large quantities of the powder or if dust generation is unavoidable, a NIOSH-approved N95 dust mask or a respirator with a P1 particulate filter should be used.[3][8]
Visualizing the Safety Workflow
To ensure a clear and repeatable safety process, the following workflow diagram outlines the key steps for preparing to handle DL-Lysine hydrochloride.
Caption: Workflow for Safe Handling of DL-Lysine Hydrochloride.
Summary of Personal Protective Equipment
The following table provides a quick reference for the recommended PPE for different scenarios involving DL-Lysine hydrochloride.
| Scenario | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Low Exposure Potential (e.g., handling small quantities in solution) | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required |
| Moderate Exposure Potential (e.g., weighing powder on an open bench) | Chemical safety goggles | Nitrile gloves | Standard lab coat | Recommended (N95 mask) |
| High Exposure Potential (e.g., large-scale powder transfer) | Chemical safety goggles | Nitrile gloves | Lab coat or overalls | Required (N95 mask or respirator with P1 filter) |
Operational and Disposal Plans
Handling:
-
Always handle DL-Lysine hydrochloride in a well-ventilated area.[4] A chemical fume hood is recommended for procedures that may generate significant dust.
-
Minimize dust generation during handling.[4]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4]
-
Keep away from strong oxidizing agents.[2]
Spill Response:
-
Wear appropriate PPE as outlined above.
-
Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal.[4][6]
-
Clean the spill area with soap and water.
Disposal:
-
Dispose of waste DL-Lysine hydrochloride and any contaminated materials in accordance with local, state, and federal regulations.[6] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[8]
Conclusion
While DL-Lysine hydrochloride does not present a significant chemical hazard, a disciplined approach to personal protective equipment is a hallmark of a professional and safe laboratory environment. By understanding the rationale behind each piece of PPE and adhering to the outlined procedures, we can ensure the protection of ourselves and our colleagues, allowing us to focus on the innovative research that drives our industry forward.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. hoelzel-biotech.com [hoelzel-biotech.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
